(3α,5β,6β,7α)-BAR501
Description
Properties
IUPAC Name |
(3R,5S,6S,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46O3/c1-5-18-22-15-17(28)10-12-26(22,4)21-11-13-25(3)19(16(2)7-6-14-27)8-9-20(25)23(21)24(18)29/h16-24,27-29H,5-15H2,1-4H3/t16-,17-,18+,19-,20+,21+,22+,23+,24+,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBAHTQWQZRMFH-CRPAWOMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCCO)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H]1O)CC[C@@H]4[C@H](C)CCCO)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BAR501 vs endogenous bile acids
An In-depth Technical Guide to BAR501 and Endogenous Bile Acids for Researchers, Scientists, and Drug Development Professionals.
Introduction
Bile acids (BAs), traditionally known for their role in dietary lipid digestion, are now recognized as critical signaling molecules that regulate a wide array of metabolic and inflammatory pathways.[1][2][3] These endogenous steroidal molecules exert their effects by activating specific receptors, primarily the nuclear farnesoid X receptor (FXR) and the membrane-bound G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5).[3][4][5] The pleiotropic effects of bile acids have spurred the development of synthetic ligands that can selectively target these receptors to achieve desired therapeutic outcomes.
BAR501 is a potent and selective synthetic agonist for GPBAR1, designed to harness the therapeutic potential of this pathway while avoiding the effects of FXR activation.[6][7] This guide provides a detailed technical comparison of BAR501 and endogenous bile acids, focusing on their distinct mechanisms of action, downstream signaling cascades, and physiological effects. It also includes detailed experimental protocols relevant to the study of these compounds, presented with structured data tables and signaling pathway visualizations to support drug development and research professionals.
Endogenous Bile Acids: Dual Agonists of FXR and GPBAR1
The body synthesizes a complex pool of bile acids, which are broadly classified as primary and secondary.
-
Primary Bile Acids : Synthesized from cholesterol in hepatocytes, the main human primary bile acids are cholic acid (CA) and chenodeoxycholic acid (CDCA).[1][8][9] The synthesis occurs via two main pathways: the classic (or neutral) pathway, which is rate-limited by the enzyme cholesterol 7α-hydroxylase (CYP7A1), and the alternative (or acidic) pathway.[1][8]
-
Secondary Bile Acids : In the intestine, gut microbiota metabolize primary bile acids into secondary bile acids, such as deoxycholic acid (DCA) and the more toxic lithocholic acid (LCA).[3][8]
These endogenous bile acids activate both FXR and GPBAR1 with varying potencies, leading to broad and complex physiological regulation.[8]
FXR Signaling Pathway
FXR is a nuclear receptor highly expressed in the liver and intestine.[10][11] As endogenous ligands, bile acids activate FXR to regulate their own synthesis and transport in a negative feedback loop.[1][12][13] CDCA is the most potent endogenous FXR agonist.[10][11]
Key downstream effects of FXR activation include:
-
Inhibition of Bile Acid Synthesis : In the liver, activated FXR induces the Small Heterodimer Partner (SHP), which in turn inhibits the transcription of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[1][14] In the intestine, FXR activation induces Fibroblast Growth Factor 19 (FGF19, FGF15 in rodents), which travels to the liver to suppress CYP7A1 expression.[11][14]
-
Regulation of Lipid and Glucose Metabolism : FXR activation influences triglyceride and cholesterol levels and can reduce hepatic gluconeogenesis.[10][11][15]
-
Anti-inflammatory and Anti-fibrotic Effects : FXR signaling can inhibit inflammatory pathways, such as by blocking the TLR4/NF-kB pathway, and directly inactivate hepatic stellate cells to reduce fibrosis.[10][11]
GPBAR1 (TGR5) Signaling Pathway
GPBAR1 is a G protein-coupled receptor expressed on the cell surface of various cells, including intestinal L-cells, macrophages, and liver sinusoidal endothelial cells.[14][16]
Key downstream effects of GPBAR1 activation include:
-
GLP-1 Secretion : In intestinal L-cells, GPBAR1 activation stimulates adenylyl cyclase, increasing intracellular cyclic AMP (cAMP). This cascade promotes the secretion of glucagon-like peptide-1 (GLP-1), a key incretin hormone that improves glucose tolerance.[4][17]
-
Anti-inflammatory Effects : In macrophages, GPBAR1 signaling can suppress inflammatory responses by antagonizing the NF-κB pathway.[18]
-
Energy Expenditure : GPBAR1 activation in brown adipose tissue and muscle can increase energy expenditure.
BAR501: A Selective GPBAR1 Agonist
BAR501 is a synthetic, steroidal molecule specifically engineered as a selective GPBAR1 agonist, with an EC50 of 1 μM.[6][7] A critical feature of BAR501 is its lack of activity at the FXR, allowing for the targeted modulation of GPBAR1-mediated pathways without the confounding effects of FXR activation.[6]
Key reported effects of BAR501 include:
-
Stimulation of GLP-1 : In murine GLUTAg cells, BAR501 (10 μM) increases the expression of GLP-1 mRNA by 2.5-fold, an effect associated with a robust increase in cAMP production.[19]
-
Anti-inflammatory Activity : BAR501 promotes the polarization of macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.[20] In models of colitis, it reduces intestinal inflammation in a GPBAR1- and IL-10-dependent manner.[21]
-
Vascular and Hepatic Protection : In animal models of portal hypertension and non-alcoholic steatohepatitis (NASH), BAR501 has been shown to reduce portal pressure, reverse liver injury, and attenuate endothelial dysfunction.[6][22]
Quantitative and Mechanistic Comparison
The primary distinction between BAR501 and endogenous bile acids lies in receptor selectivity. While endogenous BAs orchestrate a complex metabolic dialogue through multiple receptors, BAR501 offers a targeted approach by isolating the GPBAR1 pathway.
Table 1: Receptor Selectivity and Potency
| Ligand | Target Receptor(s) | Potency / Efficacy | Key Characteristic |
| BAR501 | GPBAR1 (Selective) | EC50 = 1 µM[6][7] | Selective for GPBAR1; no FXR activity[6][19] |
| Chenodeoxycholic Acid (CDCA) | FXR, GPBAR1 | Most potent endogenous FXR agonist (EC50 ~10 µM)[10] | Primary bile acid, potent dual agonist |
| Lithocholic Acid (LCA) | FXR, GPBAR1 | Potent GPBAR1 agonist; weaker FXR agonist (EC50 ~50uM)[10] | Secondary bile acid, known for toxicity |
| Deoxycholic Acid (DCA) | FXR, GPBAR1 | Weaker FXR agonist (EC50 ~50uM)[10] | Secondary bile acid, dual agonist |
| Cholic Acid (CA) | FXR | Weakest endogenous FXR agonist[11] | Primary bile acid |
Table 2: Comparison of Downstream Physiological Effects
| Physiological Effect | BAR501 | Endogenous Bile Acids |
| Bile Acid Synthesis Regulation | No direct effect (lacks FXR activity). | Strong negative feedback via FXR activation (induces SHP and FGF19 to suppress CYP7A1).[1][14] |
| GLP-1 Secretion | Potently stimulates via GPBAR1 activation, leading to increased cAMP and GLP-1 mRNA.[19] | Stimulates via GPBAR1 activation.[4][17] |
| Anti-inflammatory Action | Promotes M2 macrophage polarization via GPBAR1.[20][21] | Exerts effects via both GPBAR1 (NF-κB inhibition in macrophages) and FXR (NF-κB inhibition in liver).[10][18] |
| Vascular Effects | Induces vasodilation and reduces portal pressure in preclinical models.[6] | Complex effects; involved in regulating vascular tone. |
| Glucose Metabolism | Improves glucose tolerance, likely via GLP-1 secretion. | Regulates glucose homeostasis via both FXR (hepatic gluconeogenesis) and GPBAR1 (GLP-1 secretion).[11] |
Key Experimental Protocols
Detailed and reproducible experimental protocols are essential for studying the effects of BAR501 and endogenous bile acids.
Protocol: In Vitro GPBAR1 Transactivation Assay
This assay quantifies the ability of a compound to activate GPBAR1, leading to the transcription of a reporter gene.
Methodology:
-
Cell Culture : Plate HEK-293T cells at 10,000 cells/well in a 24-well plate.[6]
-
Transfection : Co-transfect cells with three plasmids:
-
Treatment : 24 hours post-transfection, incubate the cells with BAR501 (or other test compounds) at various concentrations for 18 hours.[6]
-
Measurement : Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against compound concentration to determine EC50 values.
Protocol: GLP-1 Secretion Assay from Enteroendocrine Cells
This protocol measures the direct effect of compounds on GLP-1 release from a relevant cell line.
Methodology:
-
Cell Culture : Culture murine enteroendocrine GLUTAg cells under standard conditions.
-
Treatment : Seed cells in multi-well plates. Replace media with a buffer solution and incubate with test compounds (e.g., 10 µM BAR501) for 2-3 hours at 37°C.[19][23]
-
Sample Collection : Collect the supernatant from each well. To prevent GLP-1 degradation, add a DPP-4 inhibitor immediately.
-
Quantification : Measure the concentration of GLP-1 in the supernatant using a validated immunoassay, such as an ELISA or a Meso Scale Discovery (MSD) V-plex kit.[24]
-
Normalization : Lyse the cells remaining in the well to measure total protein or DNA content. Normalize the amount of secreted GLP-1 to the total cell content in each well.
Protocol: Bile Acid Profiling using LC-MS/MS
This is the gold standard for accurately quantifying the full spectrum of endogenous bile acids in biological samples.
Methodology:
-
Sample Preparation : Extract bile acids from biological matrices (e.g., serum, plasma, tissue homogenates) using a protein precipitation or solid-phase extraction method.
-
Chromatographic Separation : Inject the extracted sample into an Ultra-Performance Liquid Chromatography (UPLC) system. Use a reverse-phase column (e.g., C18) to separate the different bile acid species based on their hydrophobicity.[25][26]
-
Mass Spectrometry Detection : Eluted compounds are ionized (typically using electrospray ionization in negative mode) and detected by a tandem mass spectrometer (MS/MS).[27]
-
Quantification : Use a multiple reaction monitoring (MRM) approach, where specific precursor-to-product ion transitions for each bile acid are monitored for highly sensitive and specific quantification.[27] Stable isotope-labeled internal standards are used to ensure accuracy.
Conclusion and Therapeutic Implications
The comparison between BAR501 and endogenous bile acids highlights a fundamental concept in modern pharmacology: the shift from broad-spectrum endogenous modulators to highly selective synthetic agents. Endogenous bile acids are indispensable for maintaining metabolic homeostasis through complex, integrated signaling via both FXR and GPBAR1. However, this dual activity can be a therapeutic liability if only one pathway is desired.
BAR501 exemplifies the targeted approach. By selectively activating GPBAR1, it offers the potential to harness the beneficial anti-inflammatory and metabolic effects of this pathway—such as enhancing GLP-1 secretion and promoting an M2 macrophage phenotype—without engaging FXR. This selectivity could be advantageous in conditions where FXR activation might be undesirable. For researchers and drug developers, understanding these distinct profiles is critical for designing rational therapeutic strategies and interpreting experimental outcomes in the burgeoning field of bile acid signaling.
References
- 1. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile acid - Wikipedia [en.wikipedia.org]
- 3. Bile Acid Physiology | Annals of Hepatology [elsevier.es]
- 4. Frontiers | Bile Acid Signaling Pathways from the Enterohepatic Circulation to the Central Nervous System [frontiersin.org]
- 5. The Role of Bile Acids in the Human Body and in the Development of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Bile Acids—A Peek Into Their History and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. allergyresearchgroup.com [allergyresearchgroup.com]
- 10. Regulation of bile acids and their receptor FXR in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]
- 12. Endogenous bile acids are ligands for the nuclear receptor FXR/BAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Physiology, Bile Acids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The G Protein-Coupled Bile Acid Receptor TGR5 (Gpbar1) Modulates Endothelin-1 Signaling in Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bile Acids Trigger GLP-1 Release Predominantly by Accessing Basolaterally Located G Protein–Coupled Bile Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The G-protein-coupled bile acid receptor, Gpbar1 (TGR5), negatively regulates hepatic inflammatory response through antagonizing nuclear factor κ light-chain enhancer of activated B cells (NF-κB) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. The Bile Acid Receptor GPBAR1 Regulates the M1/M2 Phenotype of Intestinal Macrophages and Activation of GPBAR1 Rescues Mice from Murine Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Agonism for the bile acid receptor GPBAR1 reverses liver and vascular damage in a mouse model of steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. L-cell differentiation is induced by bile acids through GPBAR1 and paracrine GLP-1 and serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
BAR501: A Technical Guide to its Molecular Targets Downstream of TGR5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular mechanisms of BAR501, a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. BAR501 is a derivative of ursodeoxycholic acid (UDCA) and is devoid of activity at the farnesoid X receptor (FXR), making it a specific tool for studying TGR5-mediated signaling.[1][2] This document details the downstream signaling cascades initiated by BAR501, presents quantitative data on its effects, outlines key experimental protocols, and provides visual representations of the involved pathways.
Core Signaling Axis: TGR5-cAMP-PKA
The primary signaling pathway activated by BAR501 upon binding to TGR5 involves the canonical Gs protein-cAMP cascade.[3][4][5] TGR5, a member of the G protein-coupled receptor (GPCR) superfamily, is coupled to a stimulatory G alpha protein (Gαs).[5][6]
Mechanism of Activation:
-
Ligand Binding: BAR501 binds to the extracellular domain of TGR5.[6][7]
-
G Protein Activation: This binding induces a conformational change in TGR5, leading to the activation of the associated Gαs subunit.[3]
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3][5]
-
Second Messenger Signaling: The resulting increase in intracellular cAMP levels activates downstream effectors, most notably Protein Kinase A (PKA).[3][4][8]
Key Downstream Molecular Targets and Pathways
Activation of the TGR5-cAMP-PKA axis by BAR501 initiates a cascade of downstream events that modulate various cellular functions, including gene expression, protein activity, and physiological responses.
Gene Expression Regulation via CREB
A major downstream effector of the cAMP/PKA pathway is the cAMP response element-binding protein (CREB).[9] PKA phosphorylates CREB, leading to its activation and subsequent binding to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription.[5][9]
Quantitative Data on BAR501-Mediated Gene Expression:
| Cell Type/Tissue | Gene Target | Effect of BAR501 | Fold Change/Concentration | Citation |
| GLUTAg cells | Pro-glucagon (GLP-1) mRNA | Increased expression | 2.5-fold at 10 µM | [1][10] |
| Liver Sinusoidal Endothelial Cells (LSECs) | Cystathionine-γ-lyase (CSE) mRNA | Increased expression | Significant increase at 10 µM | [11] |
| Liver Sinusoidal Endothelial Cells (LSECs) | Endothelin-1 (ET-1) mRNA | Decreased expression | Significant decrease at 10 µM | [11][12] |
| Adipose Tissue | Pgc-1α | Increased expression | - | [9][13] |
| Intestine | Fgf15, Glp1 | Increased expression | - | [9][13] |
| Muscle | Ucp1, Pgc-1α | Increased expression | - | [9] |
Non-Genomic Effects: Protein Phosphorylation and Activity
BAR501 also exerts rapid, non-genomic effects by modulating the phosphorylation status and activity of key signaling proteins.
-
Akt/PKB Pathway: BAR501 has been shown to induce the phosphorylation of Akt (Protein Kinase B).[10][11] This activation is crucial for several downstream effects, including the phosphorylation of FoxO1 and endothelial nitric oxide synthase (eNOS).[10][12]
-
eNOS and CSE Phosphorylation: In liver sinusoidal endothelial cells (LSECs), BAR501 treatment leads to the Akt-dependent phosphorylation of eNOS and the phosphorylation of CSE on serine residues.[11][12] This enhances the production of the vasodilators nitric oxide (NO) and hydrogen sulfide (H2S).[14]
-
FoxO1 Phosphorylation and ET-1 Repression: BAR501-induced Akt activation leads to the phosphorylation of the transcription factor FoxO1.[10] Phosphorylated FoxO1 is excluded from the nucleus, leading to its release from the endothelin-1 (ET-1) promoter and subsequent repression of ET-1 transcription, a potent vasoconstrictor.[10][12]
Anti-inflammatory Signaling
TGR5 activation by BAR501 exhibits significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway and by promoting a shift in macrophage polarization.
-
NF-κB Inhibition: In Kupffer cells and macrophages, TGR5 signaling antagonizes the NF-κB pathway, leading to a decrease in the production of pro-inflammatory cytokines.[4][15][16] This is mediated, at least in part, by the cAMP-dependent pathway.[4] In vitro treatment of human cholangiocytes with BAR501 reversed the pro-inflammatory phenotype induced by LPS in an NF-κB-dependent manner.[16]
-
Macrophage Polarization: BAR501 promotes the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[9][12]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to investigate the molecular targets of BAR501.
TGR5 Transactivation Assay
-
Objective: To determine the potency and selectivity of BAR501 in activating TGR5.
-
Methodology:
-
Cells are plated in 24-well plates.[1]
-
Co-transfection with a pGL4.29 reporter vector containing a cAMP response element (CRE) driving luciferase expression, a pCMVSPORT6 vector expressing human TGR5, and a pGL4.70 vector for normalization (Renilla luciferase).[1]
-
24 hours post-transfection, cells are incubated with varying concentrations of BAR501 (e.g., for 18 hours).[1]
-
Luciferase activity is measured and normalized to Renilla activity to determine the level of TGR5 transactivation.[1]
-
-
Key Result: BAR501 effectively transactivates TGR5 with an EC50 of 1 µM.[1][17]
GLP-1 mRNA Expression Assay
-
Objective: To assess the effect of BAR501 on the expression of pro-glucagon (the precursor to GLP-1).
-
Cell Line: GLUTAg cells, a murine endocrine cell line expressing high levels of TGR5.[10]
-
Methodology:
-
GLUTAg cells are cultured.
-
Cells are exposed to BAR501 (e.g., 10 µM).[10]
-
Total RNA is extracted from the cells.
-
Quantitative real-time PCR (qRT-PCR) is performed to measure the relative mRNA levels of pro-glucagon, normalized to a housekeeping gene.
-
-
Key Result: Exposure to 10 µM BAR501 increases GLP-1 mRNA expression by 2.5-fold.[1][10]
In Vitro Phosphorylation Assays
-
Objective: To detect changes in the phosphorylation status of target proteins following BAR501 treatment.
-
Cell Line: Human Liver Sinusoidal Endothelial Cells (LSECs).[11]
-
Methodology:
-
Serum-starved LSECs are treated with BAR501 (e.g., 10 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).[11]
-
Cell lysates are collected.
-
For specific protein phosphorylation (e.g., CSE), immunoprecipitation of the target protein may be performed.[11]
-
Western blotting is conducted using antibodies specific for the phosphorylated form of the protein of interest (e.g., phospho-Akt, phospho-eNOS, phospho-serine) and total protein levels for normalization.
-
-
Key Result: BAR501 increases the phosphorylation of Akt, eNOS, and CSE in LSECs.[11][12]
Conclusion
BAR501 is a selective TGR5 agonist that activates a cascade of downstream signaling events, primarily through the Gs-cAMP-PKA axis. Its molecular targets include transcription factors such as CREB, leading to altered gene expression, and key signaling proteins like Akt, eNOS, and CSE, whose activities are modulated through phosphorylation. These molecular events culminate in diverse physiological responses, including vasodilation, enhanced GLP-1 secretion, and potent anti-inflammatory effects. The detailed understanding of these downstream targets and pathways is essential for the continued development of BAR501 and other TGR5 agonists as potential therapeutic agents for a range of metabolic and inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bile Acids and GPBAR-1: Dynamic Interaction Involving Genes, Environment and Gut Microbiome | MDPI [mdpi.com]
- 3. Takeda G protein–coupled receptor 5 (TGR5): an attractive therapeutic target for aging-related cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGR5 Signaling in Hepatic Metabolic Health | MDPI [mdpi.com]
- 5. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 7. TGR5, Not Only a Metabolic Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
- 13. BAR501 a selective TGR5 ligand attenuates NASH | PPT [slideshare.net]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. BAR-501 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 17. selleckchem.com [selleckchem.com]
BAR501: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAR501 is a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. This document provides a comprehensive technical overview of BAR501, summarizing its discovery, general synthetic approaches, and its pharmacological profile. Detailed experimental protocols for key in vitro and in vivo assays are provided, and its mechanism of action is illustrated through signaling pathway diagrams. All quantitative data are presented in structured tables for clarity and ease of comparison.
Discovery and Synthesis
BAR501 was identified as a selective GPBAR1 agonist, devoid of activity at the farnesoid X receptor (FXR), another key bile acid receptor.[1][2] It is a semi-synthetic derivative of ursodeoxycholic acid (UDCA), designed to enhance potency and selectivity for GPBAR1.[3][4]
While a detailed, step-by-step synthesis protocol for BAR501 is not publicly available in the reviewed scientific literature, the general synthetic strategy for similar 6-ethyl-cholane derivatives can be inferred from publications on the synthesis of other selective GPBAR1 agonists. These approaches typically start from a commercially available bile acid scaffold, such as lithocholic acid or a cholesterol derivative. The synthesis of a library of hyodeoxycholane analogues involved modifications at the C-6 position. While not a direct protocol for BAR501, this illustrates a potential synthetic avenue for creating selective GPBAR1 agonists from bile acid precursors.
Pharmacological Profile
BAR501 is a potent agonist of GPBAR1 with an EC50 of 1 μM.[5] Its selectivity is a key feature, as it does not activate FXR, allowing for the specific investigation of GPBAR1-mediated effects.[2]
Table 1: In Vitro Activity of BAR501
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 | 1 μM | HEK293 cells | GPBAR1 Transactivation | [5] |
| FXR Agonism | Inactive | - | - | [1][2] |
| GLP-1 mRNA Expression | 2.5-fold increase (at 10 μM) | GLUTAg cells | RT-PCR | [5] |
Table 2: In Vivo Efficacy of BAR501
| Animal Model | Dosage | Key Findings | Reference |
| Portal Hypertension (Rats) | 15 mg/kg/day (6 days) | Reduced basal portal pressure; blunted norepinephrine-induced vasoconstriction. | [5] |
| Cirrhosis (Rats, CCl4 model) | 15 mg/kg | Reduced portal pressure and AST levels. | [5] |
| Colitis (Mice, TNBS-induced) | 5, 15, and 30 mg/kg/day | Dose-dependent reduction in colitis severity. | [6] |
| NASH (Mice, HFD-F diet) | 15 mg/kg/day | Improved liver histology and reduced inflammation. | [7] |
| Primary Sclerosing Cholangitis (Mice, Abcb4-/-) | Not specified | Reduced bile duct inflammation and liver fibrosis. | [8] |
Mechanism of Action and Signaling Pathways
BAR501 exerts its effects by activating GPBAR1, a Gs protein-coupled receptor. This activation initiates a cascade of intracellular signaling events, primarily through the production of cyclic AMP (cAMP).
GPBAR1/cAMP/PKA/CREB Signaling Pathway
Activation of GPBAR1 by BAR501 leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cAMP levels.[9] Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB).[4][10] Activated CREB translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, modulating their transcription.[4] This pathway is crucial for many of the anti-inflammatory and metabolic effects of BAR501.[4][6]
Akt/eNOS Signaling Pathway
In liver sinusoidal endothelial cells (LSECs), BAR501 has been shown to activate the Akt/eNOS signaling pathway, which plays a critical role in regulating vascular tone.[11] Activation of this pathway leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), resulting in the production of nitric oxide (NO), a potent vasodilator.[12] This contributes to the beneficial effects of BAR501 in portal hypertension.[11]
Experimental Protocols
GPBAR1 Transactivation Assay (Luciferase Reporter Assay)
This assay is used to determine the agonist activity of compounds on GPBAR1.[5]
Objective: To quantify the activation of GPBAR1 by BAR501.
Materials:
-
HEK293T cells
-
pCMVSPORT6-human GPBAR1 expression vector
-
pGL4.29[luc2P/CRE/Hygro] vector (luciferase reporter with cAMP response element)
-
pGL4.70[hRluc/CMV] vector (Renilla luciferase for normalization)
-
Transfection reagent
-
BAR501
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed HEK293T cells in 24-well plates.
-
Co-transfect the cells with the GPBAR1 expression vector, the CRE-luciferase reporter vector, and the Renilla luciferase normalization vector.
-
24 hours post-transfection, incubate the cells with varying concentrations of BAR501 for 18 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of BAR501 to determine the EC50 value.
In Vitro Macrophage Polarization Assay
This protocol is used to assess the effect of BAR501 on macrophage polarization.[13]
Objective: To determine if BAR501 can shift macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.
Materials:
-
Spleen-derived macrophages or a macrophage cell line (e.g., U937)
-
LPS (Lipopolysaccharide) and IFN-γ (Interferon-gamma) to induce M1 polarization
-
BAR501
-
RNA extraction kit
-
RT-PCR reagents and instrument
-
Antibodies for M1 (e.g., CD38, Fpr2) and M2 (e.g., Egr2, c-myc) markers for flow cytometry or western blotting
Procedure:
-
Isolate and culture macrophages.
-
Stimulate the cells with LPS and IFN-γ to induce an M1 phenotype.
-
Co-treat the cells with BAR501 at various concentrations.
-
After an appropriate incubation period (e.g., 24 hours), harvest the cells.
-
Analyze the expression of M1 and M2 markers using RT-PCR to measure mRNA levels or flow cytometry/western blotting for protein expression.
-
Compare the marker expression in BAR501-treated cells to control cells to determine the effect on polarization.
In Vivo Murine Colitis Model (TNBS-induced)
This model is used to evaluate the therapeutic potential of BAR501 in inflammatory bowel disease.[6][14]
Objective: To assess the efficacy of BAR501 in reducing the severity of colitis in mice.
Materials:
-
BALB/c mice
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS)
-
Ethanol
-
BAR501
-
Vehicle control (e.g., distilled water)
-
Equipment for intrarectal administration
-
Scoring system for Colitis Disease Activity Index (CDAI)
Procedure:
-
Induce colitis in mice by intrarectal administration of TNBS in ethanol.
-
Administer BAR501 (e.g., 5, 15, 30 mg/kg/day) or vehicle daily by oral gavage.
-
Monitor the mice daily for body weight, stool consistency, and rectal bleeding to calculate the CDAI.
-
After a set period (e.g., 4 days), sacrifice the mice and collect the colons.
-
Assess the colon length, weight, and macroscopic damage.
-
Perform histological analysis of colon sections to evaluate inflammation and tissue damage.
-
Analyze the expression of inflammatory markers in the colon tissue by RT-PCR or other methods.
Conclusion
BAR501 is a potent and selective GPBAR1 agonist with significant therapeutic potential in a range of inflammatory and metabolic diseases. Its well-defined mechanism of action through the GPBAR1 signaling pathway provides a strong rationale for its further development. The experimental protocols and data presented in this whitepaper offer a comprehensive resource for researchers in the field of drug discovery and development. Further investigation into the specific synthetic route of BAR501 and its clinical efficacy is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Bile Acids and GPBAR-1: Dynamic Interaction Involving Genes, Environment and Gut Microbiome [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Bile Acid Receptor GPBAR1 Regulates the M1/M2 Phenotype of Intestinal Macrophages and Activation of GPBAR1 Rescues Mice from Murine Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. GPBAR1 G protein-coupled bile acid receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protective role of PI3-kinase-Akt-eNOS signalling pathway in intestinal injury associated with splanchnic artery occlusion shock - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
BAR501: A Comprehensive Technical Guide to its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAR501 is a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2][3] This semisynthetic bile acid derivative, chemically identified as 6β-ethyl-3α,7β-dihydroxy-5β-cholan-24-ol, has demonstrated significant therapeutic potential in a range of preclinical models of metabolic, inflammatory, and liver diseases.[4] By selectively activating GPBAR1 without engaging the farnesoid X receptor (FXR), BAR501 modulates multiple signaling pathways, leading to beneficial effects on endothelial function, inflammation, glucose metabolism, and energy expenditure.[3][5] This technical guide provides an in-depth overview of the pharmacological properties of BAR501, detailing its mechanism of action, key experimental findings, and the underlying signaling pathways.
Core Pharmacological Profile
BAR501 is characterized by its high selectivity and potency as a GPBAR1 agonist.[6] Unlike natural bile acids that can activate multiple receptors, BAR501's specificity for GPBAR1 minimizes off-target effects and offers a more targeted therapeutic approach.[7]
Receptor Selectivity and Potency
Key studies have established BAR501's selective agonism for GPBAR1. In vitro assays demonstrate that BAR501 effectively transactivates GPBAR1 in HEK293 cells with a half-maximal effective concentration (EC50) of 1 μM.[1][3] Conversely, it does not activate FXR, a nuclear bile acid receptor, even at concentrations up to 10 μM.[5]
| Parameter | Cell Line | Value | Reference |
| GPBAR1 EC50 | HEK293T | 1 μM | [1][3][5] |
| FXR Transactivation | HepG2 | No activity | [5] |
Downstream Cellular Effects
Activation of GPBAR1 by BAR501 initiates a cascade of intracellular signaling events, primarily through the Gαs-adenylyl cyclase-cAMP pathway. This leads to the activation of Protein Kinase A (PKA) and the phosphorylation of the cAMP response element-binding protein (CREB).[5][8]
| Effect | Cell Line/Model | Concentration/Dose | Result | Reference |
| cAMP Production | GLUTAg cells | 10 μM | Robust increase | [5] |
| GLP-1 mRNA Expression | GLUTAg cells | 10 μM | 2.5-fold increase | [3][5] |
| Pro-inflammatory Cytokine Inhibition | Macrophages | - | Reduction of TNF-α, IL-1β, IL-6 | [6][9] |
| M2 Macrophage Polarization | Intestinal Macrophages | - | Shift from M1 to M2 phenotype | [6][9] |
Key Signaling Pathways
The therapeutic effects of BAR501 are mediated through several interconnected signaling pathways. The primary mechanism involves the activation of GPBAR1 and subsequent downstream signaling cascades that regulate inflammation, endothelial function, and metabolism.
GPBAR1-cAMP-PKA-CREB Signaling Pathway
This is the canonical pathway activated by BAR501. Upon binding to GPBAR1, BAR501 induces a conformational change in the receptor, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[5] Elevated cAMP levels activate PKA, which in turn phosphorylates CREB.[8] Phosphorylated CREB translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their expression.[5][8] This pathway is crucial for the anti-inflammatory and metabolic effects of BAR501.[8][9]
Akt/FOXOA1-Dependent Regulation of Endothelial Function
In the context of portal hypertension, BAR501 has been shown to reverse endothelial dysfunction through a pathway involving Akt and FOXO1.[5] BAR501 treatment leads to the Akt-dependent phosphorylation of FOXO1.[5] This phosphorylation event causes the release of FOXO1 from the endothelin-1 (ET-1) promoter, thereby inhibiting ET-1 transcription.[5] ET-1 is a potent vasoconstrictor, and its downregulation contributes to the vasodilatory effects of BAR501.
Therapeutic Applications in Preclinical Models
BAR501 has been investigated in a variety of animal models, demonstrating its therapeutic potential across a spectrum of diseases.
Portal Hypertension and Endothelial Dysfunction
In rat models of portal hypertension, administration of BAR501 (15 mg/kg/day for 6 days) reduced basal portal pressure and attenuated the vasoconstrictor response to norepinephrine.[3][5] It also mitigated the hepatic vasomotor activity induced by shear stress and methoxamine.[3][5] These effects are attributed to the downregulation of the vasoconstrictor ET-1 and the modulation of hydrogen sulfide (H2S) generation.[5][7]
Nonalcoholic Steatohepatitis (NASH)
In a mouse model of diet-induced NASH, BAR501 treatment reversed liver injury, steatosis, inflammation, and fibrosis.[4][10] These beneficial effects were associated with the promotion of browning of white adipose tissue and increased energy expenditure, which were dependent on GPBAR1 activation.[4][8]
| Parameter | Model | Dose | Outcome | Reference |
| Liver Injury | HFD-F fed mice | 15 mg/kg/day | Reversal of steatohepatitis | [4][10] |
| Vascular Damage | HFD-F fed mice | 15 mg/kg/day | Reversal of increased aorta intima-media thickness | [4] |
| Body Weight Gain | HFD-F fed mice | 30 mg/kg/day | Reversal of body weight gain | [11] |
Inflammatory Bowel Disease (IBD)
In murine models of colitis (trinitrobenzenesulfonic acid and oxazolone-induced), BAR501 administration reversed intestinal inflammation.[9] This was achieved by reducing the trafficking of inflammatory monocytes to the intestinal mucosa and promoting a shift in intestinal macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[9] The protective effects of BAR501 in this context were dependent on the induction of IL-10.[9]
Cholestasis
In a mouse model of primary sclerosing cholangitis (PSC) (Abcb4-/- mice), treatment with BAR501 reduced bile duct inflammation and liver fibrosis.[12] It also modulated the composition of the bile acid pool and improved gut barrier function, thereby reducing intestinal and systemic inflammation.[12]
Experimental Protocols
In Vitro GPBAR1 Transactivation Assay
-
Cell Line: Human Embryonic Kidney (HEK) 293T cells.[3]
-
Transfection: Cells are co-transfected with a reporter vector containing a cAMP response element (CRE) driving a luciferase reporter gene (e.g., pGL4.29), a human GPBAR1 expression vector (e.g., pCMVSPORT6-human GPBAR1), and a control vector for normalization (e.g., pGL4.70).[3]
-
Treatment: 24 hours post-transfection, cells are incubated with varying concentrations of BAR501 for 18 hours.[3]
-
Readout: Luciferase activity is measured and normalized to the control (Renilla) activity to determine the dose-dependent transactivation of GPBAR1.[3]
In Vivo Animal Models
-
Animals: Species and strain are model-dependent (e.g., C57BL/6 mice for NASH and colitis models, Sprague-Dawley rats for portal hypertension).[4][5][9]
-
Disease Induction:
-
Dosing: BAR501 is typically administered by oral gavage at doses ranging from 15 to 30 mg/kg/day.[3][11]
-
Outcome Measures:
Conclusion
BAR501 is a selective GPBAR1 agonist with a well-defined pharmacological profile. Its ability to modulate key signaling pathways involved in inflammation, metabolism, and endothelial function underscores its therapeutic potential for a range of complex diseases, including NASH, IBD, and portal hypertension. The preclinical data summarized in this guide provide a strong rationale for its further development and clinical investigation. The detailed experimental methodologies and pathway diagrams offer a valuable resource for researchers in the field of bile acid signaling and drug discovery.
References
- 1. selleckchem.com [selleckchem.com]
- 2. xcessbio.com [xcessbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Agonism for the bile acid receptor GPBAR1 reverses liver and vascular damage in a mouse model of steatohepatitis [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic Opportunities of GPBAR1 in Cholestatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The Bile Acid Receptor GPBAR1 Regulates the M1/M2 Phenotype of Intestinal Macrophages and Activation of GPBAR1 Rescues Mice from Murine Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Liver GPBAR1 Associates With Immune Dysfunction in Primary Sclerosing Cholangitis and Its Activation Attenuates Cholestasis in Abcb4-/- Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of a Novel Class of Dual GPBAR1 Agonists–RORγt Inverse Agonists for the Treatment of IL-17-Mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of BAR501: A Selective GPBAR1 Agonist
This technical guide provides an in-depth overview of the in vitro characterization of BAR501, a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. BAR501 is distinguished by its selective agonistic activity on GPBAR1 without affecting the farnesoid X receptor (FXR), a key nuclear bile acid receptor.[1] This document details the experimental protocols, quantitative data, and signaling pathways associated with BAR501's activity, intended for researchers and professionals in drug development.
Mechanism of Action: GPBAR1/TGR5 Activation
BAR501 functions as a selective agonist of GPBAR1, a G protein-coupled receptor expressed in various cell types, including macrophages, sinusoidal endothelial cells, and enteroendocrine cells.[1][2] Upon binding, BAR501 activates the receptor, leading to the stimulation of a Gαs protein subunit. This activation triggers adenylyl cyclase, which in turn elevates intracellular cyclic AMP (cAMP) levels.[2][3] The increase in cAMP activates downstream signaling cascades, primarily through Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[1][4] A key downstream event is the phosphorylation of the cAMP Response Element-Binding Protein (CREB), which then translocates to the nucleus to regulate the transcription of target genes.[4][5]
Quantitative Data Summary
The in vitro activity of BAR501 has been quantified across several key assays, demonstrating its potency and selectivity for GPBAR1.
| Parameter | Assay Type | Cell Line | Value | Reference |
| EC50 | GPBAR1 Transactivation | HEK293T | 1 µM | [1][6][7] |
| GLP-1 mRNA Expression | Real-Time PCR | GLUTAg | 2.5-fold increase (at 10 µM) | [1][7] |
| cAMP Production | Functional Assay | GLUTAg | Robust increase (at 10 µM) | [1] |
| FXR Activity | FXR Transactivation | HepG2 | No activation | [1] |
| Cytokine Modulation | Real-Time PCR | Spleen-derived Macrophages | Concentration-dependent reversal of LPS/IFN-γ induced pro-inflammatory cytokines | [8] |
| CSE & eNOS Expression | Real-Time PCR | Human LSEC | Increased mRNA expression (at 10 µM) | [9] |
Detailed Experimental Protocols
1. GPBAR1 Transactivation Assay (Luciferase Reporter)
This assay quantifies the ability of BAR501 to activate the GPBAR1 signaling pathway, leading to the transcription of a reporter gene.
-
Cell Line: Human Embryonic Kidney (HEK) 293T cells.[7]
-
Protocol:
-
Plating: Plate HEK293T cells at a density of 10,000 cells/well in a 24-well plate.[7]
-
Transfection: Co-transfect cells with three plasmids:
-
Incubation: 24 hours post-transfection, replace the medium with a medium containing BAR501 at various concentrations (e.g., dose-response from 0.01 to 100 µM).
-
Treatment: Incubate cells with BAR501 for 18 hours.[7]
-
Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Analysis: Normalize Firefly luciferase activity to Renilla luciferase activity. The EC50 value is calculated from the resulting dose-response curve.[7]
-
2. GLP-1 mRNA Expression and cAMP Production Assay
This protocol assesses the functional consequence of GPBAR1 activation in an enteroendocrine cell line that endogenously expresses the receptor.
-
Cell Line: Murine GLUTAg enteroendocrine cells.[1]
-
Protocol for GLP-1 mRNA:
-
Culture GLUTAg cells to desired confluence.
-
Treat cells with BAR501 (10 µM) for a specified time (e.g., 18 hours).[1]
-
Isolate total RNA from the cells.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify pro-glucagon (the precursor to GLP-1) mRNA levels using Real-Time PCR, normalizing to a housekeeping gene (e.g., β-actin).[1]
-
-
Protocol for cAMP Measurement:
3. Macrophage Polarization Assay
This assay characterizes the anti-inflammatory effects of BAR501 by examining its ability to modulate macrophage phenotype.
-
Cell Source: Spleen-derived macrophages from mice.[8]
-
Protocol:
-
Isolate and culture spleen-derived macrophages.
-
Induce a pro-inflammatory (M1) phenotype by treating cells with LPS and IFN-γ.[8]
-
Simultaneously co-treat cells with increasing concentrations of BAR501.[8]
-
After incubation, isolate RNA and quantify the expression of M1 markers (e.g., TNF-α, IL-1β, IL-6) and M2 markers (e.g., IL-10) using Real-Time PCR.[5][8]
-
Analyze the data to determine if BAR501 promotes a shift from the M1 to the anti-inflammatory M2 phenotype.[5]
-
Downstream Cellular Effects of BAR501
In vitro studies have demonstrated that BAR501's activation of GPBAR1 leads to significant functional changes in various cell types, underscoring its therapeutic potential.
-
In Endothelial Cells (LSECs): BAR501 increases the expression and phosphorylation of endothelial nitric oxide synthase (eNOS) and cystathionine-γ-lyase (CSE), enzymes critical for producing vasodilators (nitric oxide and hydrogen sulfide). It also inhibits the transcription of the vasoconstrictor endothelin-1 (ET-1). This dual action suggests a role in improving endothelial function.
-
In Macrophages: BAR501 promotes a shift from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[5] This is achieved by reducing the expression of inflammatory cytokines like TNF-α and IL-6 while increasing the expression of the anti-inflammatory cytokine IL-10.[5][8]
-
In Enteroendocrine Cells: Activation of GPBAR1 by BAR501 stimulates the expression and subsequent secretion of Glucagon-Like Peptide-1 (GLP-1), an incretin hormone crucial for glucose homeostasis.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. The G Protein-Coupled Bile Acid Receptor TGR5 (Gpbar1) Modulates Endothelin-1 Signaling in Liver [mdpi.com]
- 3. G protein-coupled bile acid receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The Bile Acid Receptor GPBAR1 Regulates the M1/M2 Phenotype of Intestinal Macrophages and Activation of GPBAR1 Rescues Mice from Murine Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice | PLOS One [journals.plos.org]
The Biological Function of BAR501 in Liver Sinusoidal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAR501 is a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. In the liver, GPBAR1 is primarily expressed in non-parenchymal cells, including liver sinusoidal endothelial cells (LSECs) and Kupffer cells. This technical guide provides an in-depth overview of the biological functions of BAR501 in these cells, with a focus on its mechanisms of action, relevant signaling pathways, and its therapeutic potential in liver diseases such as non-alcoholic steatohepatitis (NASH).
Core Mechanism of Action
BAR501 exerts its effects by binding to and activating GPBAR1, a cell surface receptor. This activation initiates a cascade of intracellular signaling events, primarily through the Gαs subunit of the G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This rise in cAMP is a central node in the signaling pathways modulated by BAR501 in liver sinusoidal cells.
Biological Functions in Liver Sinusoidal Endothelial Cells (LSECs)
In LSECs, the activation of GPBAR1 by BAR501 leads to significant improvements in endothelial function and a reduction in vascular inflammation. These effects are critical for maintaining hepatic microcirculation and mitigating liver injury.
Regulation of Vasomotor Tone
BAR501 promotes vasodilation and improves blood flow within the liver sinusoids through a dual mechanism:
-
Increased Nitric Oxide (NO) Production: Activation of the GPBAR1-cAMP pathway leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), a key enzyme responsible for the production of the vasodilator nitric oxide (NO).
-
Decreased Endothelin-1 (ET-1) Expression: BAR501 suppresses the expression and secretion of endothelin-1, a potent vasoconstrictor. This effect is mediated, at least in part, by the modulation of transcription factors that regulate ET-1 gene expression.
Anti-inflammatory Effects
BAR501 attenuates the inflammatory response in LSECs by downregulating the expression of key adhesion molecules and pro-inflammatory genes. This leads to a reduction in the recruitment and adhesion of leukocytes to the sinusoidal endothelium, a critical step in the pathogenesis of liver inflammation.
Signaling Pathway in LSECs
Biological Functions in Kupffer Cells
Kupffer cells, the resident macrophages of the liver, play a central role in hepatic inflammation. BAR501 modulates Kupffer cell function, shifting them towards an anti-inflammatory phenotype.
Suppression of Pro-inflammatory Cytokine Production
Activation of GPBAR1 by BAR501 in Kupffer cells inhibits the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, and its inhibition leads to a significant reduction in the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
Promotion of M2 Macrophage Polarization
BAR501 promotes the polarization of Kupffer cells from a pro-inflammatory M1 phenotype to an anti-inflammatory and tissue-reparative M2 phenotype. This is characterized by an increased expression of M2 markers and the production of anti-inflammatory cytokines like interleukin-10 (IL-10).
Signaling Pathway in Kupffer Cells
The Selective TGR5 Agonist BAR501: A Deep Dive into its Modulation of cAMP Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BAR501, a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5, has emerged as a significant investigational compound in metabolic and inflammatory disease research. Its mechanism of action is intrinsically linked to the modulation of the cyclic adenosine monophosphate (cAMP) signaling pathway, a ubiquitous second messenger system involved in a myriad of cellular functions. This technical guide provides a comprehensive overview of the core mechanisms of BAR501, its interaction with the cAMP signaling cascade, and the downstream physiological consequences. Detailed experimental protocols for assays relevant to the study of BAR501 and cAMP are provided, alongside a quantitative summary of its pharmacological activity. Visual diagrams of the signaling pathways and experimental workflows are included to facilitate a deeper understanding of the molecular and cellular processes involved.
Introduction to BAR501 and TGR5
BAR501 is a selective, non-steroidal agonist for TGR5, a member of the rhodopsin-like subfamily of G protein-coupled receptors (GPCRs).[1][2] TGR5 is activated by bile acids, functioning as a cell surface receptor that mediates many of their non-genomic effects.[3][4] Upon ligand binding, TGR5 couples to a stimulatory G-alpha-protein (Gαs), which in turn activates adenylyl cyclase.[5][6] This enzyme catalyzes the conversion of ATP to cAMP, leading to an increase in intracellular cAMP levels.[3][5][6] The subsequent activation of cAMP-dependent signaling pathways is central to the therapeutic potential of TGR5 agonists like BAR501.[7][8]
The BAR501-Activated cAMP Signaling Pathway
The activation of TGR5 by BAR501 initiates a cascade of intracellular events primarily mediated by cAMP. This pathway can be summarized as follows:
-
Receptor Activation: BAR501 binds to and activates the TGR5 receptor on the cell surface.[2]
-
G-Protein Coupling: The activated TGR5 receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gs protein, causing its dissociation from the βγ-subunits.[5][6]
-
Adenylyl Cyclase Activation: The activated Gαs subunit binds to and stimulates adenylyl cyclase, a membrane-bound enzyme.[3][5][6]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into cAMP, leading to a rapid increase in intracellular cAMP concentration.[3][5][6]
-
Downstream Effector Activation: Elevated cAMP levels lead to the activation of two main downstream effectors:
-
Protein Kinase A (PKA): cAMP binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. Activated PKA then phosphorylates a multitude of substrate proteins, including transcription factors like the cAMP-response element binding protein (CREB), thereby regulating gene expression.[1][5][9]
-
Exchange Protein Directly Activated by cAMP (Epac): cAMP can also directly bind to and activate Epac, a guanine nucleotide exchange factor for the small G proteins Rap1 and Rap2. The TGR5-cAMP-Epac pathway is particularly important in processes like insulin secretion.[7][9]
-
The following diagram illustrates the core BAR501-activated cAMP signaling pathway.
Physiological Consequences of BAR501-Mediated cAMP Signaling
The activation of the TGR5-cAMP pathway by BAR501 has diverse physiological effects depending on the cell type.
Glucagon-Like Peptide-1 (GLP-1) Secretion
In intestinal enteroendocrine L-cells, TGR5 activation is a key stimulus for the secretion of GLP-1, an incretin hormone with crucial roles in glucose homeostasis.[4][10][11][12] The BAR501-induced increase in cAMP in these cells promotes the transcription of the proglucagon gene and the subsequent release of GLP-1.[6][13]
Energy Expenditure and Thermogenesis
In brown adipose tissue (BAT) and muscle, TGR5 activation by BAR501 increases energy expenditure. The cAMP-PKA signaling cascade upregulates the expression of type 2 iodothyronine deiodinase (D2), an enzyme that converts thyroxine (T4) to the active thyroid hormone triiodothyronine (T3).[1][6][7] This, in turn, enhances the expression of thermogenic genes like uncoupling protein 1 (UCP1), leading to increased heat production.[6]
Anti-inflammatory Effects
In macrophages and Kupffer cells, BAR501 exerts anti-inflammatory effects by elevating cAMP levels.[5] This leads to the inhibition of the NF-κB signaling pathway, a key regulator of pro-inflammatory cytokine production.[5][14] TGR5 activation has been shown to suppress the lipopolysaccharide (LPS)-induced production of cytokines such as TNF-α, IL-1β, and IL-6.[1]
Quantitative Data on BAR501 Activity
The following tables summarize the available quantitative data on the pharmacological activity of BAR501.
Table 1: In Vitro Activity of BAR501
| Parameter | Cell Line | Assay | Value | Reference |
| EC50 | HEK293T | GPBAR1 Transactivation (CRE-luciferase) | 1 µM | [2][15] |
| GLP-1 mRNA Expression | GLUTAg | qPCR | 2.5-fold increase at 10 µM | [13] |
| cAMP Production | GLUTAg | cAMP Assay | Robust increase at 10 µM | [13] |
Table 2: In Vivo Effects of BAR501
| Animal Model | Dose | Effect | Reference |
| Rats | 15 mg/kg/day for 6 days | Attenuated vasomotor response to norepinephrine | [13] |
| Mice (CCl4 model) | 15 mg/kg | Reduced portal pressure and AST plasma levels | [15] |
| Mice (HFD-F) | 15 mg/kg/day | Increased BAT weight and thermogenic activity | [16] |
| Mice (Abcb4-/-) | 10 mg/kg/day for 16 weeks | Attenuated hepatic damage (reduced AST, ALT, bilirubin) | [17] |
Detailed Experimental Protocols
GPBAR1 (TGR5) Transactivation Assay
This assay measures the ability of a compound to activate TGR5, leading to the transcription of a reporter gene under the control of a cAMP-response element (CRE).
Materials:
-
HEK293T cells
-
pCMVSPORT6-human GPBAR1 expression vector
-
pGL4.29[luc2P/CRE/Hygro] reporter vector (containing a CRE)
-
pGL4.70[hRluc/CMV] vector (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM)
-
BAR501
-
Luciferase assay system
Protocol:
-
Cell Seeding: Plate HEK293T cells in a 24-well plate at a density of 10,000 cells/well.
-
Transfection: Co-transfect the cells with the GPBAR1 expression vector (100 ng), the CRE-luciferase reporter vector (200 ng), and the Renilla luciferase normalization vector (100 ng) using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the transfected cells for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of BAR501 for 18 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the BAR501 concentration to determine the EC50 value.
The following diagram illustrates the experimental workflow for the GPBAR1 transactivation assay.
Intracellular cAMP Measurement Assay
This protocol describes a general method for measuring changes in intracellular cAMP levels in response to BAR501 treatment, often using a competitive immunoassay.
Materials:
-
GLUTAg cells (or other relevant cell line)
-
Cell culture medium (e.g., serum-free DMEM)
-
3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterases
-
BAR501
-
Forskolin (positive control)
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA, HTRF)
Protocol:
-
Cell Culture: Culture GLUTAg cells to the desired confluency.
-
Pre-incubation: Pre-incubate the cells in serum-free DMEM containing a phosphodiesterase inhibitor like IBMX (e.g., 0.5 mM) for a short period to prevent cAMP degradation.[18]
-
Stimulation: Treat the cells with BAR501 at the desired concentration (e.g., 10 µM) for a specified time (e.g., 5 minutes).[13][18] Include a positive control (e.g., forskolin) and a vehicle control.
-
Cell Lysis: Terminate the stimulation by removing the medium and lysing the cells with the provided lysis buffer from the cAMP assay kit.
-
cAMP Measurement: Perform the cAMP measurement according to the instructions of the chosen assay kit (e.g., competitive ELISA or HTRF).
-
Data Analysis: Quantify the cAMP concentration in the cell lysates and compare the levels in BAR501-treated cells to the vehicle control.
The following diagram illustrates the workflow for measuring intracellular cAMP.
Conclusion
BAR501 represents a promising therapeutic agent that exerts its effects primarily through the activation of the TGR5 receptor and the subsequent elevation of intracellular cAMP. This technical guide has provided a detailed overview of the BAR501-cAMP signaling axis, its physiological ramifications, and the experimental methodologies used to investigate its activity. A thorough understanding of these core mechanisms is essential for researchers and drug development professionals working to harness the therapeutic potential of TGR5 agonism in metabolic and inflammatory diseases. The provided data, protocols, and diagrams serve as a valuable resource for guiding future research and development in this exciting field.
References
- 1. G Protein-Coupled Bile Acid Receptor TGR5 Activation Inhibits Kidney Disease in Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Bile Acid Receptor GPBAR-1 (TGR5) Modulates Integrity of Intestinal Barrier and Immune Response to Experimental Colitis | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GLP-1 Mediates Regulation of Colonic ACE2 Expression by the Bile Acid Receptor GPBAR1 in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Bile Acids Trigger GLP-1 Release Predominantly by Accessing Basolaterally Located G Protein–Coupled Bile Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The G-protein coupled bile acid receptor Gpbar1 (TGR5) negatively regulates hepatic inflammatory response through antagonizing Nuclear Factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. aasld.confex.com [aasld.confex.com]
- 18. Measurement of Intracellular cAMP [bio-protocol.org]
Methodological & Application
BAR501: In Vivo Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental use of BAR501, a potent and selective G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5) agonist.[1][2] This document details its mechanism of action, experimental protocols for various disease models, and key quantitative outcomes.
Mechanism of Action
BAR501 is a selective agonist for GPBAR1, a receptor expressed in various tissues including the liver, intestine, and adipose tissue.[1][3] Unlike some other bile acid derivatives, BAR501 does not activate the farnesoid X receptor (FXR).[4] Its activation of GPBAR1 initiates a signaling cascade that plays a crucial role in regulating inflammation, energy expenditure, and glucose homeostasis.
Upon binding to GPBAR1, BAR501 stimulates the production of intracellular cyclic AMP (cAMP).[4] This increase in cAMP activates the cAMP-response element-binding protein (CREB), which in turn promotes the transcription of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[5] PGC-1α is a master regulator of mitochondrial biogenesis and energy metabolism. This pathway is central to the therapeutic effects of BAR501 observed in various preclinical models. Furthermore, BAR501 has been shown to increase the expression of glucagon-like peptide-1 (GLP-1), an incretin hormone with beneficial effects on glucose metabolism.[4][5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway of BAR501 and a general experimental workflow for in vivo studies.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from in vivo studies with BAR501 in various animal models.
Table 1: Effects of BAR501 in a Mouse Model of Nonalcoholic Steatohepatitis (NASH)
| Parameter | Vehicle Control (HFD-F) | BAR501 (15 mg/kg/day) | Reference |
| Body Weight Gain (%) | ~100% | Reduced vs. Control | |
| Plasma AST (U/L) | Increased | Significantly Reduced | |
| Plasma Cholesterol (mg/dL) | Increased | Significantly Reduced | [6] |
| Plasma Triglycerides (mg/dL) | Increased | Significantly Reduced | |
| Steatosis Score | Increased | Significantly Reduced | |
| Inflammation Score | Increased | Significantly Reduced | |
| Fibrosis Score | Increased | Significantly Reduced | [7] |
| Hepatic αSMA mRNA | Increased | Significantly Reduced | |
| Hepatic Col1α1 mRNA | Increased | Significantly Reduced |
HFD-F: High-Fat Diet plus Fructose
Table 2: Effects of BAR501 in a Rat Model of Portal Hypertension
| Parameter | Vehicle Control (CCl4) | BAR501 (15 mg/kg/day) | Reference |
| Basal Portal Pressure | Increased | Reduced | [1] |
| Norepinephrine Vasoconstriction | Enhanced | Blunted | [1] |
| Hepatic CSE Expression | Decreased | Attenuated Decrease | [1] |
| Plasma AST (U/L) | Increased | Reduced | [1] |
CCl4: Carbon Tetrachloride
Table 3: Effects of BAR501 in a Mouse Model of Colitis
| Parameter | Vehicle Control (TNBS/Oxazolone) | BAR501 (30 mg/kg) | Reference |
| Colonic ACE2 mRNA | Upregulated | Reversed Upregulation | [8] |
| Colonic IL-8, IL-1β, CCL2 mRNA | Upregulated | Attenuated Upregulation | [8] |
| NF-κB Phosphorylation | Increased | Reversed | [8] |
TNBS: 2,4,6-Trinitrobenzenesulfonic acid; ACE2: Angiotensin-Converting Enzyme 2
Detailed Experimental Protocols
Protocol 1: Nonalcoholic Steatohepatitis (NASH) Mouse Model
-
Animal Model: Male C57BL/6J mice are typically used.
-
Diet: Mice are fed a high-fat diet supplemented with fructose in the drinking water (HFD-F) to induce NASH.[7][9]
-
BAR501 Administration:
-
After a period of diet-induced disease development (e.g., 9 weeks), mice are randomized into treatment groups.[10]
-
BAR501 is administered daily via oral gavage at a dose of 15 mg/kg. The vehicle control group receives distilled water.
-
Treatment duration is typically several weeks (e.g., 9 weeks).[10]
-
-
In-life Assessments:
-
Body weight is monitored regularly.
-
Oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) can be performed to assess glucose metabolism.[10]
-
-
Endpoint Analysis:
-
At the end of the treatment period, blood is collected for biochemical analysis of plasma levels of AST, cholesterol, HDL, and triglycerides.[10]
-
The liver is harvested, weighed, and sections are fixed for histological analysis (H&E for steatosis and inflammation, Sirius Red for fibrosis).[10][7]
-
Additional liver tissue can be snap-frozen for gene expression analysis (e.g., αSMA, Col1α1) by RT-PCR.[10]
-
Protocol 2: Portal Hypertension Rat Model
-
Animal Model: Male Wistar rats are commonly used.
-
Disease Induction: Portal hypertension can be induced by chronic administration of carbon tetrachloride (CCl4).[1]
-
BAR501 Administration:
-
Rats are treated with BAR501 at a dose of 15 mg/kg daily by oral gavage for a period such as 6 days.[1] The control group receives the vehicle.
-
-
Hemodynamic Measurements:
-
Portal pressure is measured directly using a catheter inserted into the portal vein.
-
The vasomotor response to norepinephrine can be assessed in the isolated and perfused liver.[4]
-
-
Biochemical and Molecular Analysis:
Protocol 3: Colitis Mouse Model
-
Animal Model: Balb/c mice are often used for chemically-induced colitis models.[8]
-
Disease Induction: Colitis can be induced by intrarectal administration of haptens like 2,4,6-trinitrobenzenesulfonic acid (TNBS) or oxazolone.[8][11]
-
BAR501 Administration:
-
BAR501 is administered by oral gavage, for instance at a dose of 30 mg/kg.[8]
-
Treatment can be given therapeutically after the induction of colitis.
-
-
Assessment of Colitis:
-
Disease activity can be monitored by scoring weight loss, stool consistency, and rectal bleeding.
-
At the end of the study, the colon is removed to measure its length and weight, and for histological evaluation of inflammation and tissue damage.
-
-
Molecular Analysis:
-
Colon tissue is processed for the analysis of inflammatory gene expression (e.g., IL-8, IL-1β, CCL2) and signaling pathways (e.g., NF-κB phosphorylation) via RT-PCR and Western blotting.[8]
-
Note on Formulation: BAR501 can be dissolved in DMSO and then further diluted in a vehicle like corn oil or a mixture of PEG300, Tween80, and water for administration.[2] It is recommended to prepare the dosing solution fresh daily.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Liver GPBAR1 Associates With Immune Dysfunction in Primary Sclerosing Cholangitis and Its Activation Attenuates Cholestasis in Abcb4-/- Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. GLP-1 Mediates Regulation of Colonic ACE2 Expression by the Bile Acid Receptor GPBAR1 in Inflammation | MDPI [mdpi.com]
- 9. Agonism for the bile acid receptor GPBAR1 reverses liver and vascular damage in a mouse model of steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of a Novel Class of Dual GPBAR1 Agonists–RORγt Inverse Agonists for the Treatment of IL-17-Mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BAR501 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAR501 is a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2][3] It is a valuable tool for investigating the therapeutic potential of GPBAR1 activation in various physiological and pathological processes. This document provides detailed protocols for the dissolution of BAR501 for use in in vitro cell culture experiments, along with a summary of its solubility in various solvents and its established mechanism of action.
Chemical Properties of BAR501
| Property | Value | Reference |
| Chemical Name | (3α,5β,6β,7β)-6-ethyl-cholane-3,7,24-triol | [4] |
| CAS Number | 1632118-69-4 | [1][4] |
| Molecular Formula | C₂₆H₄₆O₃ | [1][2][4] |
| Molecular Weight | 406.6 g/mol | [4] |
Solubility of BAR501
BAR501 is a crystalline solid that is soluble in various organic solvents.[4] The solubility of BAR501 in commonly used solvents is summarized in the table below. It is important to note that BAR501 is practically insoluble in water.[3]
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 20 mg/mL | [4][5] |
| Dimethyl sulfoxide (DMSO) | ≥ 50 mg/mL (122.96 mM) | [1][2] |
| Ethanol | 2 mg/mL | [4][5] |
| Ethanol:PBS (pH 7.2) (1:2) | 0.5 mg/mL | [4][5] |
Note: For DMSO, it is recommended to use a fresh, anhydrous grade, as hygroscopic DMSO can negatively impact the solubility of the product.[3] If precipitation is observed in any solvent, gentle warming and/or sonication can be used to aid dissolution.[2]
Experimental Protocols
This section provides a detailed protocol for the preparation of BAR501 stock and working solutions for cell culture applications. The recommended solvent for preparing the initial stock solution is high-quality, anhydrous DMSO.
Protocol 1: Preparation of a 10 mM BAR501 Stock Solution in DMSO
Materials:
-
BAR501 (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of your cell cultures.
-
Weighing BAR501: Accurately weigh the desired amount of BAR501 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.066 mg of BAR501.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the BAR501 powder. For a 10 mM stock solution, if you weighed 4.066 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the BAR501 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be applied if necessary to aid dissolution.
-
Sterilization: While not always necessary due to the nature of DMSO, if there are concerns about sterility, the stock solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[2] Stock solutions in DMSO are stable for up to 1 year at -20°C and up to 2 years at -80°C.[2]
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
Materials:
-
10 mM BAR501 stock solution in DMSO
-
Pre-warmed, complete cell culture medium appropriate for your cell line
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM BAR501 stock solution at room temperature.
-
Serial Dilution: Perform a serial dilution of the stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentration.
-
Important: To avoid precipitation of BAR501, it is crucial to add the DMSO stock solution to the culture medium and mix immediately and thoroughly. Do not add the aqueous medium to the DMSO stock.
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.
-
-
Example Dilution for a 10 µM Final Concentration:
-
To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
This results in a final DMSO concentration of 0.1%.
-
-
Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the BAR501-treated samples.
-
Immediate Use: Use the freshly prepared working solutions immediately for treating your cells.
BAR501 Signaling Pathway and Experimental Workflow
BAR501 acts as a selective agonist of GPBAR1.[4] Upon binding, it activates a downstream signaling cascade, primarily through the production of cyclic AMP (cAMP).[6] This leads to the activation of Protein Kinase A (PKA) and subsequent phosphorylation of downstream targets such as Akt and endothelial nitric oxide synthase (eNOS).[4][6] In macrophages, GPBAR1 activation by BAR501 has been shown to promote a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[4][7]
Caption: BAR501 signaling pathway.
The following diagram illustrates the general workflow for dissolving BAR501 and preparing it for cell culture experiments.
Caption: Workflow for BAR501 dissolution.
Conclusion
Proper dissolution and handling of BAR501 are critical for obtaining reliable and reproducible results in cell culture experiments. By following these detailed protocols, researchers can effectively prepare BAR501 solutions to investigate its biological effects and further elucidate the role of GPBAR1 in health and disease. Always refer to the specific product datasheet for the most up-to-date information on solubility and stability.
References
Application Notes and Protocols for BAR501 in Mouse Models of Colitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended use of BAR501, a selective G protein-coupled bile acid receptor 1 (GPBAR1) agonist, in preclinical mouse models of colitis. The information presented is collated from peer-reviewed scientific literature and is intended to guide researchers in designing and executing robust in vivo studies to evaluate the therapeutic potential of BAR501.
Introduction
Inflammatory bowel disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. BAR501 is a potent and selective agonist for GPBAR1 (also known as TGR5), a receptor highly expressed in monocytes and macrophages. Activation of GPBAR1 by BAR501 has been shown to ameliorate intestinal inflammation in various chemically induced colitis models in mice, suggesting its potential as a therapeutic agent for IBD.[1][2] These protocols outline the recommended dosages and methodologies for utilizing BAR501 in commonly employed mouse models of colitis.
Quantitative Data Summary
The following table summarizes the effective dosages of BAR501 and key outcomes observed in different mouse models of colitis.
| Mouse Model | Strain | BAR501 Dosage | Administration Route | Key Findings | Reference |
| TNBS-Induced Colitis | BALB/c | 5, 15, and 30 mg/kg/day | Oral Gavage | Dose-dependent reduction in body weight loss, Colitis Disease Activity Index (CDAI), colon shortening, and ulceration. The 30 mg/kg dose showed significant reversal of clinical and inflammatory markers. | [3][4] |
| Oxazolone-Induced Colitis | BALB/c | 30 mg/kg/day | Oral Gavage | Attenuated wasting disease, reduced CDAI score, and decreased macroscopic and microscopic features of colonic inflammation. | [4][5][6] |
Signaling Pathway of BAR501 in Macrophages
Activation of GPBAR1 by BAR501 on intestinal macrophages initiates a signaling cascade that ultimately leads to a reduction in inflammation. This involves a shift in macrophage polarization from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, mediated by the upregulation of anti-inflammatory cytokines such as IL-10.[1][2]
Caption: BAR501 signaling cascade in macrophages.
Experimental Protocols
Detailed methodologies for two common chemically induced colitis models are provided below.
Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis
This model is known to induce a Th1-mediated inflammatory response, sharing some features with Crohn's disease.[2]
Materials:
-
BAR501
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution (e.g., 5% w/v in water)
-
Ethanol (50%)
-
Male BALB/c mice (8-10 weeks old)
-
Oral gavage needles
-
Catheter for intrarectal administration
Protocol:
-
Acclimatization: Acclimate mice for at least one week before the experiment.
-
Sensitization (Day 0):
-
Lightly anesthetize mice (e.g., with isoflurane).
-
Administer 100 µL of 1% TNBS in 50% ethanol transdermally to the shaved abdomen.
-
-
Induction of Colitis (Day 7):
-
Anesthetize mice.
-
Slowly administer 100 µL of 2.5% TNBS in 50% ethanol intrarectally via a catheter inserted approximately 4 cm into the colon.
-
Keep the mice in a head-down position for at least 60 seconds to ensure the distribution of the TNBS solution within the colon.
-
-
BAR501 Administration:
-
Prepare BAR501 in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer BAR501 daily via oral gavage at the desired dose (e.g., 5, 15, or 30 mg/kg) starting from the day of colitis induction for a specified duration (e.g., 4-7 days).[3][4] The vehicle is administered to the control group.
-
-
Monitoring:
-
Monitor body weight, stool consistency, and the presence of blood in the feces daily to calculate the Colitis Disease Activity Index (CDAI).
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Collect the colon and measure its length and weight.
-
Process colonic tissue for histological analysis (e.g., H&E staining) and molecular analysis (e.g., cytokine mRNA expression by qPCR).
-
Oxazolone (OXA)-Induced Colitis
This model typically induces a Th2-mediated colitis, which has similarities to ulcerative colitis.[7][8][9]
Materials:
-
BAR501
-
Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Ethanol (50% and 100%)
-
Male BALB/c mice (8-10 weeks old)
-
Oral gavage needles
-
Catheter for intrarectal administration
Protocol:
-
Acclimatization: Acclimate mice for at least one week.
-
Presensitization (Day 0):
-
Lightly anesthetize mice.
-
Apply 150 µL of 3% oxazolone in 100% ethanol to a shaved area of the abdomen.[5]
-
-
Induction of Colitis (Day 5-7):
-
Anesthetize mice.
-
Administer 150 µL of 1% oxazolone in 50% ethanol intrarectally using a catheter.[5]
-
Maintain the mice in a head-down position for at least 60 seconds.
-
-
BAR501 Administration:
-
Monitoring:
-
Daily monitoring of body weight, stool consistency, and fecal blood for CDAI calculation.
-
-
Endpoint Analysis:
-
Euthanize mice at the study endpoint.
-
Collect and measure the colon length and weight.
-
Perform histological and molecular analyses on colonic tissue.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating BAR501 in a mouse model of colitis.
Caption: General experimental workflow for colitis models.
Conclusion
BAR501 has demonstrated significant efficacy in preclinical mouse models of colitis at dosages ranging from 15 to 30 mg/kg/day administered orally. The provided protocols for TNBS- and oxazolone-induced colitis serve as a foundation for investigating the therapeutic effects of BAR501. Researchers should optimize these protocols based on their specific experimental goals and institutional guidelines. Careful monitoring of disease activity and comprehensive endpoint analyses are crucial for a thorough evaluation of BAR501's potential in treating inflammatory bowel disease.
References
- 1. The Bile Acid Receptor GPBAR1 Regulates the M1/M2 Phenotype of Intestinal Macrophages and Activation of GPBAR1 Rescues Mice from Murine Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bile Acids Activated Receptors in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Oxazolone-Induced Colitis as a Model of Th2 Immune Responses in the Intestinal Mucosa | Springer Nature Experiments [experiments.springernature.com]
- 8. Oxazolone-Induced Colitis as a Model of Th2 Immune Responses in the Intestinal Mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
Application Notes and Protocols for BAR501 Administration in Rat Models of Liver Cirrhosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAR501 is a potent and selective agonist of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. It is a promising therapeutic agent for various metabolic and inflammatory diseases, including liver disorders. In the context of liver cirrhosis, BAR501 has demonstrated potential in preclinical studies to mitigate fibrosis, reduce inflammation, and improve associated complications such as portal hypertension. These application notes provide an overview of BAR501 and detailed protocols for its administration in established rat models of liver cirrhosis.
Mechanism of Action
BAR501 exerts its therapeutic effects by activating GPBAR1, a receptor primarily expressed on the surface of various cell types, including macrophages (Kupffer cells in the liver), sinusoidal endothelial cells, and cholangiocytes. Activation of GPBAR1 by BAR501 triggers a cascade of intracellular signaling events, primarily mediated by the production of cyclic AMP (cAMP). This leads to the downstream modulation of inflammatory and fibrogenic pathways. Notably, BAR501 does not exhibit agonistic activity towards the farnesoid X receptor (FXR). The key mechanisms include:
-
Anti-inflammatory Effects: BAR501 promotes a shift in macrophage polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. It also inhibits the activation of the NF-κB signaling pathway, a central regulator of inflammation.
-
Anti-fibrotic Effects: By reducing chronic inflammation and potentially through direct effects on hepatic stellate cells (the primary collagen-producing cells in the liver), BAR501 can attenuate the progression of liver fibrosis.
-
Improvement of Endothelial Dysfunction: In a rat model of cirrhosis, BAR501 has been shown to protect against the development of endothelial dysfunction. It achieves this by increasing the expression and activity of cystathionine-γ-lyase (CSE), an enzyme involved in the production of the vasodilator hydrogen sulfide (H2S), while concurrently reducing the expression of the vasoconstrictor endothelin-1 (ET-1).
-
Reduction of Portal Hypertension: A critical complication of cirrhosis, portal hypertension, can be ameliorated by BAR501. In rat models, BAR501 administration has been observed to reduce basal portal pressure.[1][2]
Experimental Protocols
Two of the most widely used and well-characterized methods for inducing liver cirrhosis in rats are the administration of carbon tetrachloride (CCl4) and bile duct ligation (BDL).[3] The following protocols detail the induction of cirrhosis and the subsequent therapeutic administration of BAR501.
Protocol 1: Carbon Tetrachloride (CCl4)-Induced Liver Cirrhosis and BAR501 Treatment
This model mimics the chronic liver injury that leads to cirrhosis.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Carbon tetrachloride (CCl4)
-
Olive oil or corn oil (vehicle for CCl4)
-
BAR501
-
Vehicle for BAR501 (e.g., distilled water, 0.5% carboxymethylcellulose)
-
Gavage needles
-
Syringes and needles for intraperitoneal injection
Procedure:
Part A: Induction of Liver Cirrhosis
-
Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment.
-
Preparation of CCl4 Solution: Prepare a 50% (v/v) solution of CCl4 in olive oil or corn oil.
-
Induction Phase (12 weeks):
-
Administer the CCl4 solution to the rats at a dose of 1 ml/kg body weight via intraperitoneal (i.p.) injection or orogastric gavage.[4][5]
-
Repeat the administration twice weekly for 12 weeks to ensure the development of advanced cirrhosis.[4][6]
-
A control group should receive an equivalent volume of the vehicle (olive oil or corn oil) following the same schedule.
-
-
Confirmation of Cirrhosis: At the end of the induction period, a subset of animals can be euthanized to confirm the presence of cirrhosis through histological analysis (e.g., Sirius Red staining for collagen) and assessment of liver function markers (e.g., ALT, AST, bilirubin).
Part B: BAR501 Administration
-
Treatment Groups: After the 12-week induction period, randomize the cirrhotic rats into the following groups:
-
Cirrhotic Control Group: Receives the vehicle for BAR501.
-
BAR501 Treatment Group: Receives BAR501.
-
-
BAR501 Dosing:
-
Monitoring and Endpoint Analysis:
-
Monitor the animals' body weight and general health throughout the treatment period.
-
At the end of the study, collect blood and liver tissue for analysis of:
-
Liver function tests (ALT, AST, ALP, bilirubin)
-
Markers of liver fibrosis (e.g., hydroxyproline content, Sirius Red staining, immunohistochemistry for α-SMA and collagen I)
-
Gene expression analysis of inflammatory and fibrotic markers (e.g., TNF-α, IL-6, TGF-β)
-
Assessment of portal pressure.
-
-
Protocol 2: Bile Duct Ligation (BDL)-Induced Liver Cirrhosis and BAR501 Treatment
This model induces cholestatic liver injury, leading to fibrosis and cirrhosis.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetics (e.g., tiletamine/zolazepam)[7]
-
Surgical instruments
-
Suture material
-
BAR501
-
Vehicle for BAR501
-
Gavage needles
Procedure:
Part A: Induction of Liver Cirrhosis
-
Acclimatization: As described in Protocol 1.
-
Surgical Procedure:
-
Anesthetize the rat.[7]
-
Perform a midline laparotomy to expose the common bile duct.
-
Carefully isolate the common bile duct and perform a double ligation with suture material. The duct is then transected between the two ligatures.[7][8][9]
-
A sham-operated control group should undergo the same surgical procedure without the ligation and transection of the bile duct.
-
Close the abdominal incision in layers.
-
Provide appropriate post-operative care, including analgesics.
-
-
Development of Cirrhosis: Liver fibrosis and cirrhosis typically develop within 4-6 weeks following the BDL procedure.[8][9]
Part B: BAR501 Administration
-
Treatment Groups: Two to four weeks post-surgery, once cholestatic liver injury and fibrosis are established, randomize the BDL rats into the following groups:
-
BDL Control Group: Receives the vehicle for BAR501.
-
BAR501 Treatment Group: Receives BAR501.
-
-
BAR501 Dosing:
-
Monitoring and Endpoint Analysis:
-
Conduct monitoring and endpoint analysis as described in Protocol 1, with a particular focus on markers of cholestasis (e.g., serum bile acids, ALP, bilirubin).
-
Data Presentation
Table 1: Effects of BAR501 on Liver Function and Portal Pressure in a Rat Model of Cirrhosis
| Parameter | Cirrhotic Control | BAR501 (15 mg/kg) | Reference |
| Portal Pressure | Elevated | Reduced | [1] |
| AST (Aspartate Aminotransferase) | Elevated | Reduced | [1] |
| ALT (Alanine Aminotransferase) | Elevated | Data not available | |
| ET-1 (Endothelin-1) Gene Expression | Increased | Reduced | |
| CSE (Cystathionine-γ-lyase) Expression | Decreased | Increased |
Note: This table is a composite based on available data and represents expected outcomes. Specific quantitative values would be generated from the described experimental protocols.
Table 2: Effects of BAR501 on Hepatic Fibrosis in a Mouse Model of NASH
| Parameter | HFD-F Control | BAR501 (15 mg/kg) | Reference |
| Liver Fibrosis Score | Increased | Significantly Reduced | [10] |
| α-SMA (alpha-Smooth Muscle Actin) mRNA | Increased | Significantly Reduced | [10] |
| Col1α1 (Collagen, type I, alpha 1) mRNA | Increased | Significantly Reduced | [10] |
Note: Data from a mouse model of high-fat diet and fructose (HFD-F)-induced NASH, which includes a fibrotic component, is presented here to illustrate the anti-fibrotic potential of BAR501.
Visualizations
Caption: BAR501 signaling pathway via GPBAR1 activation.
Caption: Experimental workflow for BAR501 in a CCl4 rat model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats – Improving Yield and Reproducibility [ouci.dntb.gov.ua]
- 5. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats - Improving Yield and Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Novel partial common bile duct ligation procedure in rats with reduced mortality and delayed onset of cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Endothelial Dysfunction with BAR501
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing BAR501, a selective G protein-coupled bile acid receptor 1 (GPBAR1) agonist, for the investigation of endothelial dysfunction. This document outlines the mechanism of action of BAR501, presents key experimental findings in tabular format, provides detailed protocols for relevant assays, and includes signaling pathway and workflow diagrams to facilitate experimental design and data interpretation.
Introduction to BAR501 and Endothelial Dysfunction
Endothelial dysfunction is a pathological state of the endothelium, the inner lining of blood vessels, characterized by reduced vasodilation, a proinflammatory state, and prothrombotic properties. It is considered an early event in the pathogenesis of atherosclerosis and other cardiovascular diseases. BAR501 is a potent and selective agonist for GPBAR1 (also known as TGR5), a receptor expressed in various cell types, including liver sinusoidal endothelial cells (LSECs).[1][2][3] Activation of GPBAR1 by BAR501 has been shown to ameliorate endothelial dysfunction through multiple mechanisms, making it a valuable tool for research in this area.[1][2][3]
Mechanism of Action of BAR501 in Endothelial Cells
BAR501 exerts its protective effects on endothelial cells primarily through the activation of GPBAR1. This initiates a signaling cascade that leads to both genomic and non-genomic effects, ultimately improving endothelial function.[1][2]
Signaling Pathway:
Activation of GPBAR1 by BAR501 in liver sinusoidal endothelial cells (LSECs) triggers a cascade of intracellular events.[1] This leads to the activation of Akt (Protein Kinase B), which in turn phosphorylates and activates two key enzymes: endothelial nitric oxide synthase (eNOS) and cystathionine-γ-lyase (CSE).[1][2][3] Phosphorylation of eNOS enhances the production of nitric oxide (NO), a potent vasodilator with anti-inflammatory and anti-thrombotic properties.[1][4] Simultaneously, phosphorylation of CSE increases the generation of hydrogen sulfide (H₂S), another important gaseous signaling molecule with vasodilatory and cytoprotective effects.[1][3]
Furthermore, the Akt-mediated signaling pathway also leads to the phosphorylation of the transcription factor Forkhead box protein O1 (FOXO1).[1][2][3] Phosphorylated FOXO1 is inhibited, which results in the downregulation of endothelin-1 (ET-1) gene expression.[1][2][3] ET-1 is a potent vasoconstrictor, and its reduction contributes to the overall improvement in endothelial function. Additionally, BAR501 has been shown to increase CSE expression through a genomic mechanism involving the recruitment of the transcription factor CREB to the CSE promoter.[1][2][3]
References
- 1. Reversal of Endothelial Dysfunction by GPBAR1 Agonism in Portal Hypertension Involves a AKT/FOXOA1 Dependent Regulation of H2S Generation and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversal of Endothelial Dysfunction by GPBAR1 Agonism in Portal Hypertension Involves a AKT/FOXOA1 Dependent Regulation of H2S Generation and Endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Treating Human Liver Sinusoidal Cells with BAR501
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the treatment of primary human liver sinusoidal endothelial cells (LSECs) with BAR501, a selective G protein-coupled bile acid receptor 1 (GPBAR1) agonist. This document outlines the necessary procedures for cell culture, treatment, and subsequent analysis of key signaling pathways and gene expression, based on established research.
Introduction
BAR501 is a synthetic derivative of ursodeoxycholic acid (UDCA) that acts as a potent and selective agonist for GPBAR1 (also known as TGR5), a receptor expressed in liver sinusoidal endothelial cells.[1][2] Activation of GPBAR1 in LSECs by BAR501 has been shown to play a crucial role in mitigating endothelial dysfunction, a key factor in the pathogenesis of portal hypertension and other liver diseases.[1][2][3] The downstream effects of BAR501 in LSECs involve both genomic and non-genomic pathways, including the modulation of endothelial nitric oxide synthase (eNOS), cystathionine-γ-lyase (CSE), and endothelin-1 (ET-1).[1][2][3] These notes provide a comprehensive guide for researchers investigating the therapeutic potential of BAR501 in liver diseases.
Data Presentation
The following tables summarize the quantitative effects of BAR501 on human LSECs as reported in the literature.
Table 1: Effect of BAR501 on Gene Expression in Human LSECs
| Gene | Treatment | Fold Change vs. Control | Reference |
| CSE | 10 µM BAR501 for 18h | ~1.8-fold increase | [4] |
| ET-1 | 10 µM BAR501 | Significant decrease | [4] |
| CBS | 10 µM BAR501 for 18h | No significant change | [4] |
| eNOS | 10 µM BAR501 for 18h | No significant change | [4] |
| GPBAR1 | 10 µM BAR501 for 18h | No significant change | [4] |
Table 2: Time-Dependent Effect of BAR501 on Protein Phosphorylation in Human LSECs
| Protein | Treatment Duration (10 µM BAR501) | Observation | Reference |
| CSE | 30 minutes | Increased phosphorylation on serine residues | [4] |
| eNOS | 5 - 60 minutes | Time-dependent increase in phosphorylation | [4] |
| Akt1 | 5 minutes | Increased interaction with CSE | [4] |
Experimental Protocols
This section details the methodologies for the culture of human LSECs and their subsequent treatment with BAR501.
Protocol 1: Culture of Primary Human Liver Sinusoidal Endothelial Cells
This protocol is adapted from standard procedures for primary human LSEC culture.
Materials:
-
Cryopreserved primary human hepatic sinusoidal endothelial cells (HHSECs)
-
Endothelial Cell Medium (ECM)
-
Fetal Bovine Serum (FBS)
-
Fibronectin or Collagen I
-
Dulbecco's Phosphate Buffered Saline (DPBS)
-
Trypsin/EDTA solution
-
Culture flasks/plates
-
Sterile consumables (pipettes, tubes, etc.)
-
37°C, 5% CO2 incubator
-
Water bath
Procedure:
-
Coating Culture Vessels:
-
Prepare a fibronectin solution at 2 µg/cm² or a collagen I solution at 56 µg/mL.
-
Coat the desired culture vessels (e.g., T-75 flask or multi-well plates) with the fibronectin or collagen I solution.
-
Incubate the coated vessels at 37°C for at least 2 hours (or overnight).
-
Aspirate the coating solution just before cell seeding.
-
-
Thawing of Cryopreserved HHSECs:
-
Rapidly thaw the vial of cryopreserved HHSECs in a 37°C water bath.
-
Wipe the vial with 70% ethanol before opening in a sterile field.
-
Gently transfer the cell suspension into a 15 mL conical tube containing pre-warmed complete ECM.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in fresh complete ECM.
-
-
Cell Seeding and Culture:
-
Count the viable cells using a hemocytometer or automated cell counter.
-
Seed the HHSECs onto the pre-coated culture vessels at a density of 5,000 - 8,000 cells/cm².
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
For optimal attachment, do not disturb the culture for the first 12-24 hours.
-
Change the medium every 48 hours.
-
Protocol 2: Treatment of Human LSECs with BAR501
Materials:
-
Confluent culture of human LSECs (from Protocol 1)
-
BAR501 (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Serum-free Endothelial Cell Medium
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Preparation:
-
Once LSECs have reached the desired confluency (typically 70-80%), aspirate the complete medium.
-
Wash the cells once with sterile PBS.
-
Add serum-free ECM to the cells and incubate for 2-4 hours for serum starvation. This helps to reduce basal signaling activity.
-
-
BAR501 Treatment:
-
Prepare working solutions of BAR501 in serum-free ECM from the stock solution. A common final concentration used in research is 10 µM.[4] It is advisable to perform a dose-response experiment (e.g., 0.1, 1, 10, 25 µM) to determine the optimal concentration for your specific experimental setup.
-
Include a vehicle control (medium with the same concentration of the solvent used for the BAR501 stock, e.g., DMSO).
-
Aspirate the serum-free medium from the cells and add the BAR501-containing medium or the vehicle control medium.
-
Incubate the cells for the desired time period. The incubation time will depend on the endpoint being measured:
-
For protein phosphorylation studies (e.g., Akt, eNOS, CSE): Short incubation times, such as 5, 15, 30, and 60 minutes, are recommended.[4]
-
For gene expression analysis (RT-qPCR): Longer incubation times, such as 18 to 24 hours, are typically used.[4]
-
For enzyme activity assays (e.g., CSE activity): Incubation times of 24 to 48 hours may be appropriate.[4]
-
-
-
Post-Treatment Processing:
-
After the incubation period, proceed with the desired downstream analysis.
-
For RNA analysis: Wash the cells with PBS and lyse the cells directly in the culture dish using a suitable lysis buffer for RNA extraction.
-
For protein analysis (Western Blot): Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
For enzyme activity assays: Follow the specific instructions for the chosen assay kit.
-
-
Visualizations
Experimental Workflow
References
- 1. Reversal of Endothelial Dysfunction by GPBAR1 Agonism in Portal Hypertension Involves a AKT/FOXOA1 Dependent Regulation of H2S Generation and Endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reversal of Endothelial Dysfunction by GPBAR1 Agonism in Portal Hypertension Involves a AKT/FOXOA1 Dependent Regulation of H2S Generation and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for BAR501 in the Study of Bile Acid Metabolism Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction
BAR501 is a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2] Unlike many endogenous bile acids, BAR501 exhibits high selectivity for GPBAR1 and lacks activity at the farnesoid X receptor (FXR), making it a valuable tool for elucidating the specific signaling pathways and downstream gene expression changes mediated by GPBAR1.[1][2] These application notes provide an overview of BAR501's effects on gene expression related to bile acid metabolism and offer detailed protocols for researchers investigating its mechanism of action.
Activation of GPBAR1 by BAR501 initiates a signaling cascade that influences a wide array of physiological processes, including glucose homeostasis, energy expenditure, and inflammation.[3] In the context of bile acid metabolism, BAR501 has been shown to modulate the expression of key genes involved in bile acid synthesis, transport, and signaling.
Data Presentation
The following tables summarize the quantitative and qualitative effects of BAR501 on the expression of genes involved in bile acid metabolism, transport, and related signaling pathways, as documented in various in vitro and in vivo studies.
Table 1: Effect of BAR501 on Gene Expression in Liver
| Gene | Gene Function | Effect of BAR501 Treatment | Model System | Reference |
| Shp | Inhibits bile acid synthesis | Increased | Mice fed a high-fat/fructose diet | [3] |
| Ntcp | Sodium-dependent bile acid uptake transporter | Increased | Mice fed a high-fat/fructose diet | [3] |
| Mrp4 | ATP-dependent bile acid efflux transporter | Increased | Mice fed a high-fat/fructose diet | [3] |
| Mdr1 | ATP-dependent bile acid efflux transporter | Increased | Mice fed a high-fat/fructose diet | [3] |
| Abcg5 | Sterol efflux transporter | Increased | Mice fed a high-fat/fructose diet | [3] |
| CSE | H₂S-producing enzyme, vasodilation | Increased | Rat model of cirrhosis | [2] |
| ET-1 | Vasoconstrictor | Reduced | Rat model of cirrhosis | [2] |
| eNOS | Nitric oxide synthase, vasodilation | Increased phosphorylation | Human liver sinusoidal cells | [2] |
Table 2: Effect of BAR501 on Gene Expression in Intestine
| Gene | Gene Function | Effect of BAR501 Treatment | Model System | Reference |
| Fgf15 | Inhibits bile acid synthesis in the liver | Increased | Mice fed a high-fat/fructose diet | [3] |
| Glp1 | Incretin hormone, glucose homeostasis | Increased (2.5-fold) | GLUTAg cells (murine endocrine cell line) | [1] |
Table 3: Effect of BAR501 on Gene Expression in Other Tissues
| Gene | Tissue | Gene Function | Effect of BAR501 Treatment | Model System | Reference |
| Ucp1 | Muscle | Thermogenesis | Increased | Mice fed a high-fat/fructose diet | [3] |
| Pgc-1α | Muscle | Mitochondrial biogenesis, thermogenesis | Increased | Mice fed a high-fat/fructose diet | [3] |
| Pgc-1α | Brown Adipose Tissue (BAT) | Mitochondrial biogenesis, thermogenesis | Increased | Mice fed a high-fat/fructose diet | [4] |
Signaling Pathways
BAR501 exerts its effects on gene expression primarily through the activation of GPBAR1, a Gαs-coupled receptor. The binding of BAR501 to GPBAR1 initiates a downstream signaling cascade that can be visualized as follows:
Experimental Protocols
The following are generalized protocols for key experiments used to study the effects of BAR501 on gene expression. These should be optimized for specific cell types and experimental conditions.
In Vitro Cell Culture and BAR501 Treatment
This protocol is a general guideline for treating cultured cells with BAR501 to assess its impact on gene expression.
Materials:
-
Cell line of interest (e.g., HepG2, HT29, GLUTAg)
-
Complete cell culture medium
-
BAR501 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
BAR501 Preparation: Prepare working solutions of BAR501 by diluting the stock solution in a complete culture medium. A typical final concentration for in vitro studies ranges from 1 µM to 20 µM.[1][5] A vehicle control (DMSO) should be prepared at the same final concentration as in the BAR501-treated wells.
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing BAR501 or the vehicle control.
-
Incubation: Incubate the cells for the desired time period. Incubation times can range from a few hours to 24 hours or longer, depending on the specific gene of interest.[5]
-
Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them for downstream analysis (RNA or protein extraction).
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol outlines the steps for measuring changes in mRNA levels of target genes following BAR501 treatment.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Forward and reverse primers for target and housekeeping genes
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from harvested cells or tissues using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers, nuclease-free water, and cDNA template.
-
qPCR Run: Perform the qPCR reaction using a thermal cycler with the appropriate cycling conditions. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method. Normalize the expression of the target gene to a stable housekeeping gene (e.g., GAPDH, β-actin). The results are typically expressed as fold change relative to the vehicle-treated control.
Western Blotting for Protein Expression Analysis
This protocol describes the detection and quantification of changes in protein levels in response to BAR501.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-eNOS, eNOS)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the harvested cells or tissues in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the expression of the target protein to a loading control (e.g., GAPDH, β-actin).
Conclusion
BAR501 is a critical research tool for investigating the role of GPBAR1 in regulating gene expression related to bile acid metabolism and other interconnected pathways. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at further understanding the therapeutic potential of targeting GPBAR1. It is essential to optimize the provided protocols for specific experimental systems to ensure reliable and reproducible results.
References
Troubleshooting & Optimization
BAR501 solubility issues in PBS buffer
This center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding solubility issues with BAR501 in PBS buffer.
Frequently Asked Questions (FAQs)
Q1: Is BAR501 soluble in aqueous buffers like PBS?
A1: No, BAR501 is generally considered insoluble in plain water or aqueous buffers like PBS.[1] Direct dissolution in PBS will likely result in precipitation or a non-homogeneous suspension. One supplier notes a solubility of 500 µg/mL in a mixture of Ethanol:PBS (pH 7.2) at a 1:2 ratio.[2][3]
Q2: What is the recommended solvent for making a BAR501 stock solution?
A2: The most common recommendation is to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO) or Ethanol.[1][4] BAR501 exhibits high solubility in both DMSO (≥ 81 mg/mL) and Ethanol (≥ 81 mg/mL).[1] For optimal results, use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[1]
Q3: How can I prepare a working solution in a buffer like PBS for my experiment?
A3: To prepare a working solution, you should first create a high-concentration stock in an organic solvent like DMSO. This stock can then be serially diluted into your aqueous experimental medium (e.g., cell culture media or PBS). It is crucial to ensure rapid mixing during dilution to avoid precipitation. The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid affecting the biological system.
Q4: My BAR501 precipitates when I dilute my DMSO stock into PBS. What can I do?
A4: This is a common issue known as "crashing out." It occurs when the drug is no longer soluble as the percentage of the organic co-solvent decreases. Please refer to the Troubleshooting Guide below for detailed steps, which include using intermediate dilutions, vortexing during dilution, gentle warming, or using formulation aids like surfactants or cyclodextrins.
Q5: How should I store BAR501 powder and its stock solutions?
A5: The solid powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in a solvent like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or -20°C for one month.[1]
Troubleshooting Guide: BAR501 Solubility in PBS
This guide provides a systematic approach to resolving solubility challenges with BAR501 in PBS and other aqueous buffers.
Problem: BAR501 powder does not dissolve or forms a precipitate in PBS.
The workflow below outlines a step-by-step process to achieve a clear, usable solution of BAR501 for your experiments.
Data Summary Tables
Table 1: BAR501 Solubility in Various Solvents
| Solvent | Concentration | Notes | Source |
| Water | Insoluble | --- | [1] |
| DMSO | ≥ 81 mg/mL (199.19 mM) | Use fresh, anhydrous DMSO for best results. | [1] |
| Ethanol | ≥ 81 mg/mL | --- | [1] |
| DMF | 20 mg/mL | --- | [2][3] |
| Ethanol:PBS (pH 7.2) (1:2) | 0.5 mg/mL (500 µg/mL) | --- | [2][3] |
Table 2: Example Formulations for In Vivo Studies
| Protocol | Solvents (in order of addition) | Final Concentration | Result | Source |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear Solution | [5] |
| 2 | 10% Ethanol, 90% (20% SBE-β-CD in Saline) | ≥ 3 mg/mL | Clear Solution | [5] |
| 3 | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | 4.05 mg/mL | Clear Solution | [1] |
| 4 | CMC-Na Solution (e.g., 1%) | ≥ 5 mg/mL | Homogeneous Suspension | [1] |
Detailed Experimental Protocols
Protocol 1: Preparation of BAR501 Working Solution via DMSO Stock
This protocol is suitable for most in vitro cell-based assays.
-
Prepare Stock Solution:
-
Weigh out the required amount of BAR501 powder in a sterile microcentrifuge tube.
-
Add fresh, anhydrous 100% DMSO to achieve a high-concentration stock (e.g., 20 mM or ~8.1 mg/mL).
-
Vortex or sonicate briefly in a water bath until the solid is completely dissolved. This is your master stock.
-
-
Prepare Intermediate Dilution (Optional but Recommended):
-
Perform an intermediate dilution of your master stock in 100% DMSO. This step helps minimize the amount of concentrated stock added directly to the aqueous buffer, reducing the risk of precipitation.
-
-
Prepare Final Working Solution:
-
Warm your final PBS buffer or cell culture medium to 37°C. This can slightly improve solubility.
-
While vortexing the buffer/medium, add the required volume of the DMSO stock solution drop-by-drop. The rapid mixing is critical for preventing precipitation.
-
Ensure the final concentration of DMSO is non-toxic to your experimental system (typically ≤ 0.5%).
-
Protocol 2: Preparation of BAR501 Formulation with Co-solvents (for In Vivo Use)
This protocol is based on a common vehicle used for poorly soluble compounds.
-
Prepare Stock Solution: Create a concentrated stock of BAR501 in DMSO (e.g., 25 mg/mL).
-
Add Co-solvents: In a sterile tube, add the required solvents sequentially. For a 1 mL final volume:
-
Add 400 µL of PEG300.
-
Add 100 µL of your BAR501 DMSO stock. Mix until clear.
-
Add 50 µL of Tween-80. Mix until clear.
-
-
Add Aqueous Component:
-
Slowly add 450 µL of saline or PBS to the organic mixture while vortexing.
-
The resulting solution should be clear. Use immediately for best results.[5]
-
BAR501 Mechanism of Action
BAR501 is a selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][6] It does not exhibit significant activity at the Farnesoid X Receptor (FXR).[6] Activation of GPBAR1 is involved in various metabolic and anti-inflammatory signaling pathways.
References
Optimizing BAR501 Concentration for Primary Cell Assays: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with BAR501 in primary cell assays. Our aim is to help you navigate potential challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is BAR501 and what is its primary mechanism of action?
A1: BAR501 is a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2] It functions by binding to and activating GPBAR1, which in turn stimulates intracellular signaling cascades. A key part of this mechanism is the increase in cyclic AMP (cAMP) levels, which then activates downstream pathways such as Protein Kinase A (PKA), cAMP response element-binding protein (CREB), Akt, and ERK.[3][4] Unlike some bile acid derivatives, BAR501 is highly selective for GPBAR1 and does not activate the farnesoid X receptor (FXR).[1]
Q2: What is a typical effective concentration range for BAR501 in primary cell assays?
A2: The optimal concentration of BAR501 can vary depending on the primary cell type and the specific biological endpoint being measured. Based on published studies, a starting concentration range of 1 µM to 10 µM is recommended. For instance, a concentration of 10 µM has been effectively used in primary human liver sinusoidal endothelial cells (LSECs) and GLUTAg cells.[1][5] In studies with normal human cholangiocytes, concentrations ranging from 0.1 µM to 10 µM have been explored.[6] The half-maximal effective concentration (EC50) for GPBAR1 transactivation in HEK293T cells is 1 µM.[1][2]
Q3: How should I prepare and store BAR501 stock solutions?
A3: BAR501 is soluble in DMSO and ethanol.[2] For in vitro experiments, it is common to prepare a high-concentration stock solution in fresh, moisture-free DMSO.[2] Aliquot the stock solution to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -20°C for up to a year or at -80°C for up to two years.[1] When preparing your working solution, dilute the DMSO stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No observable effect of BAR501 treatment | Suboptimal Concentration: The concentration of BAR501 may be too low for your specific primary cell type. | Perform a dose-response experiment to determine the optimal concentration. We recommend testing a range from 0.1 µM to 25 µM. |
| Insufficient Incubation Time: The treatment duration may be too short to induce a measurable response. | Conduct a time-course experiment. Depending on the endpoint, responses can be observed from a few minutes (e.g., protein phosphorylation) to several hours (e.g., gene expression changes).[5] An 18-hour incubation has been used for measuring changes in mRNA expression in LSECs.[5] | |
| Low GPBAR1 Expression: The primary cells you are using may have low or no expression of the GPBAR1 receptor. | Verify GPBAR1 expression in your primary cells using techniques like qPCR or Western blotting. | |
| Reagent Instability: Improper storage of BAR501 may have led to its degradation. | Prepare fresh dilutions from a properly stored, aliquoted stock solution. | |
| High Cell Death or Toxicity | High BAR501 Concentration: The concentration of BAR501 may be too high, leading to off-target effects or cytotoxicity. | Lower the concentration of BAR501. Always include a vehicle control (e.g., DMSO) at the same final concentration as your BAR501 treatment to assess solvent toxicity. |
| Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high. | Ensure the final solvent concentration is non-toxic to your cells, typically below 0.1%. | |
| Inconsistent or Variable Results | Cell Culture Variability: Primary cells can exhibit significant donor-to-donor variability. | Use cells from multiple donors to ensure the observed effects are consistent. Maintain consistent cell culture conditions, including passage number and confluency. |
| Assay Variability: Inconsistent pipetting or reagent preparation can lead to variability. | Ensure accurate and consistent pipetting. Prepare fresh reagents for each experiment. Include appropriate positive and negative controls. | |
| Unexpected Off-Target Effects | Non-Specific Binding: At very high concentrations, BAR501 might interact with other cellular components. | While BAR501 is a selective GPBAR1 agonist, it is good practice to confirm the involvement of GPBAR1.[1] This can be done using GPBAR1 knockout/knockdown cells or by using a GPBAR1 antagonist. |
Quantitative Data Summary
The following table summarizes effective concentrations of BAR501 used in various in vitro studies.
| Cell Type | Concentration | Outcome Measured | Reference |
| HEK293T cells (overexpressing GPBAR1) | 1 µM (EC50) | GPBAR1 transactivation | [1][2] |
| GLUTAg cells | 10 µM | 2.5-fold increase in GLP-1 mRNA expression | [1][3] |
| Human Liver Sinusoidal Endothelial Cells (LSECs) | 10 µM | Downregulation of ET-1 mRNA expression | [5] |
| Normal Human Cholangiocytes (NHC) | 0.1 - 10 µM | Reversal of LPS-induced GPBAR1 downregulation and pro-inflammatory phenotype | [6] |
| Spleen-derived Macrophages | Concentration-dependent | Reversal of LPS/IFN-γ-induced pro-inflammatory cytokine expression | [7] |
Experimental Protocols
Protocol 1: GPBAR1 Transactivation Assay in HEK293T Cells
This protocol is adapted from established methods to quantify the activation of GPBAR1 by BAR501.[1]
-
Cell Seeding: Plate HEK293T cells in a 24-well plate at a density of 10,000 cells per well.
-
Transfection: After 24 hours, transfect the cells with the following plasmids:
-
200 ng of a cAMP response element (CRE) luciferase reporter vector (e.g., pGL4.29).
-
100 ng of a human GPBAR1 expression vector (e.g., pCMV-SPORT6-humanGPBAR1).
-
100 ng of a Renilla luciferase control vector (e.g., pGL4.70) for normalization.
-
-
BAR501 Treatment: 24 hours post-transfection, replace the medium with fresh medium containing the desired concentrations of BAR501 or vehicle control.
-
Incubation: Incubate the cells for 18 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Protocol 2: Gene Expression Analysis in Primary Liver Sinusoidal Endothelial Cells (LSECs)
This protocol outlines the steps to measure changes in gene expression in primary LSECs following BAR501 treatment.[5]
-
Cell Culture: Culture primary human LSECs in appropriate media and conditions until they reach the desired confluency.
-
Serum Starvation: Prior to treatment, serum-starve the cells for a defined period (e.g., 6-12 hours) to reduce basal signaling.
-
BAR501 Treatment: Replace the medium with serum-free medium containing 10 µM BAR501 or a vehicle control.
-
Incubation: Incubate the cells for 18 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.
-
Quantitative Real-Time PCR (qPCR):
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers specific for your target genes (e.g., ET-1, CSE) and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis: Calculate the relative changes in gene expression using the ΔΔCt method.
Visualizations
Caption: BAR501 signaling pathway.
Caption: General experimental workflow.
References
BAR501 stability in DMSO at -20°C
Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information and guidance on the stability and handling of BAR501.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for BAR501 dissolved in DMSO?
A1: For BAR501 dissolved in DMSO, it is recommended to store the stock solution at -20°C for up to 1 year, or at -80°C for up to 2 years.[1] To ensure the integrity of your experiments, it is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Q2: How long can solid BAR501 be stored?
A2: Solid BAR501 is stable for at least 4 years when stored at -20°C.[2]
Q3: What is the solubility of BAR501 in DMSO?
A3: BAR501 has a high solubility in DMSO. Different suppliers report slightly different values, for instance, 81 mg/mL (199.19 mM) or ≥ 50 mg/mL (122.96 mM).[3][4] If you observe any precipitation upon dissolution, gentle warming and/or sonication can be used to aid solubilization.[1]
Q4: Can I store aqueous solutions of BAR501?
A4: It is generally not recommended to store aqueous solutions of compounds like BAR501 for more than one day. For maximum solubility in aqueous buffers, it is best to first dissolve BAR501 in DMSO and then dilute it with the aqueous buffer of choice.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected experimental results or loss of compound activity. | Degradation of BAR501 in DMSO stock solution due to improper storage or prolonged storage beyond the recommended period. | - Aliquot the DMSO stock solution upon preparation to minimize freeze-thaw cycles. - Ensure the stock solution has been stored at -20°C for no longer than 1 year. For longer-term storage, -80°C is recommended. - If degradation is suspected, prepare a fresh stock solution from solid BAR501. |
| Precipitation observed in the DMSO stock solution upon thawing. | The concentration of BAR501 may be too high, or the solution may not have been fully dissolved initially. | - Gently warm the solution and sonicate to redissolve the compound. - If precipitation persists, consider preparing a new stock solution at a slightly lower concentration. |
| Inconsistent results between different batches of BAR501. | Potential variability in the purity or handling of different lots. | - Always refer to the Certificate of Analysis (CoA) for the specific batch you are using. - Perform a quality control check, such as measuring the concentration of a new stock solution via UV-Vis spectrophotometry, if you have a reference standard. |
Stability of BAR501 in DMSO at -20°C
The following table summarizes the stability data for BAR501 based on information from suppliers.
| Form | Solvent | Storage Temperature | Stability | Source |
| Stock Solution | DMSO | -20°C | 1 year | MedchemExpress[1] |
| Stock Solution | DMSO | -80°C | 2 years | MedchemExpress[1] |
| Solid | N/A | -20°C | ≥ 4 years | Cayman Chemical[2] |
Experimental Protocols
Protocol for Preparation of BAR501 Stock Solution in DMSO
-
Warm the Reagents: Allow the vial of solid BAR501 and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate the Required Mass: Determine the mass of BAR501 needed to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Dissolution: Add the appropriate volume of DMSO to the vial of BAR501.
-
Ensure Complete Solubilization: Vortex the solution thoroughly. If necessary, use a sonicator or gently warm the solution to ensure all the solid has dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in appropriate cryovials. Store the aliquots at -20°C for up to 1 year or at -80°C for up to 2 years.
Diagrams
Caption: Factors influencing the stability of BAR501 in DMSO.
Caption: Troubleshooting workflow for unexpected experimental results.
References
BAR501 Technical Support Center: Troubleshooting Off-Target Effects
Welcome to the technical support center for BAR501. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of BAR501 and to help troubleshoot potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of BAR501? A1: BAR501 is a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2] Its activation of GPBAR1 in HEK293 cells has been measured with a half-maximal effective concentration (EC50) of 1 μM.[1][2]
Q2: Is BAR501 known to have significant off-target effects? A2: BAR501 is characterized by its high selectivity for GPBAR1.[1] Specifically, it has been demonstrated to be devoid of agonistic activity at the Farnesoid X Receptor (FXR), a common off-target for other bile acid derivatives.[3][4] While no significant off-target activities have been consistently reported at standard working concentrations, it is crucial to perform experiments within the recommended concentration range to minimize the risk of non-specific effects.
Q3: What is the recommended concentration range for in vitro experiments to maintain selectivity? A3: For most in vitro cell-based assays, concentrations ranging from 1 μM to 10 μM are commonly used.[1][3][5] The EC50 for GPBAR1 transactivation is 1 μM.[1] It is recommended to perform a dose-response curve in your specific experimental system to determine the optimal concentration that elicits the desired on-target effect without inducing cytotoxicity or non-specific responses.
Quantitative Data Summary
The following table summarizes key quantitative parameters for BAR501 based on published literature.
| Parameter | Value | Target/System | Reference(s) |
| EC50 (On-Target) | 1 μM | GPBAR1 (TGR5) transactivation in HEK293 cells | [1][2][4] |
| Activity (Off-Target) | No agonistic activity demonstrated | Farnesoid X Receptor (FXR) | [3][4] |
| Typical In Vitro Conc. | 1 - 10 μM | Various cell lines (HEK293, GLUTAg, LSEC) | [1][3][5] |
| Typical In Vivo Dose | 15 - 30 mg/kg/day (gavage) | Mouse and rat models | [1][6] |
BAR501 Signaling Pathway
Activation of GPBAR1 by BAR501 initiates a G-protein-mediated signaling cascade, leading to the production of cyclic AMP (cAMP).[7] This in turn activates Protein Kinase A (PKA) and other downstream effectors like AKT, which mediate various cellular responses, including gene expression changes and non-genomic effects.[3][5][7]
Caption: Canonical signaling pathway of BAR501 via GPBAR1 activation.
Troubleshooting Guide
Question 1: My results are inconsistent with known GPBAR1 activation. How can I confirm that BAR501 is active and on-target in my system?
Answer: First, verify the integrity and concentration of your BAR501 stock. If the issue persists, you should perform a positive control experiment to confirm GPBAR1 pathway activation in your specific cell system. A common method is to measure the downstream production of cAMP or to use a reporter assay.
References
How to prevent BAR501 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of BAR501 in cell culture media.
Troubleshooting Guide
Precipitation of BAR501 in cell culture media can significantly impact experimental outcomes by reducing the effective concentration of the compound and potentially introducing artifacts. The following guide addresses common causes of BAR501 precipitation and provides systematic solutions.
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution of DMSO stock in media. | Poor Stock Solution Quality: The BAR501 stock solution in DMSO may not be fully dissolved or may have degraded. | - Ensure the BAR501 powder is completely dissolved in anhydrous (newly opened) DMSO.[1][2] - Gentle warming (to 37°C) and sonication can aid dissolution.[1] - Prepare fresh stock solutions regularly and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] |
| High Final Concentration: The target concentration of BAR501 in the media exceeds its aqueous solubility limit. | - Perform a solubility test in your specific cell culture medium to determine the maximum achievable concentration without precipitation.[3] - If a high concentration is necessary, consider using a solubilizing agent like SBE-β-CD in your media.[1] | |
| Improper Dilution Technique: Rapidly adding the concentrated DMSO stock to the aqueous media can cause localized supersaturation and precipitation. | - Pre-warm the cell culture media to 37°C before adding the BAR501 stock.[4] - Add the DMSO stock to the media dropwise while gently vortexing or swirling to ensure rapid and even dispersion.[3] - Keep the final DMSO concentration in the media as low as possible (ideally ≤ 0.5%) and consistent across all experiments, including vehicle controls.[5][6] | |
| Precipitation observed after a period of incubation. | Compound Instability: BAR501 may be unstable in the cell culture media over time, leading to degradation and precipitation. | - Prepare working solutions of BAR501 in media fresh for each experiment.[3] - Minimize the exposure of BAR501-containing media to light if the compound is light-sensitive. |
| Interaction with Media Components: BAR501 may interact with components in the media, such as proteins in fetal bovine serum (FBS), leading to precipitation. | - If using serum-containing media, try reducing the serum concentration or using a serum-free formulation if compatible with your cell line.[3] - Alternatively, pre-incubate the diluted BAR501 in a small volume of serum-free media before adding it to the final serum-containing culture.[3] | |
| pH Shift: Changes in the pH of the media in the incubator can affect the solubility of BAR501. | - Ensure your media is properly buffered for the CO2 concentration in your incubator. | |
| Cloudiness or film observed in the culture vessel. | Fine Precipitation: The compound may be forming fine, dispersed precipitates that are not immediately obvious as distinct crystals. | - Examine a sample of the media under a microscope to confirm the presence of a chemical precipitate.[4] - Follow the recommendations for immediate precipitation, focusing on optimizing the dilution technique and final concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing BAR501 stock solutions?
A1: Anhydrous dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of BAR501.[1][2] Ethanol can also be used.[1][2] It is crucial to use a high-purity, anhydrous grade of the solvent and to ensure the compound is fully dissolved.
Q2: What is the maximum concentration of DMSO my cells can tolerate?
A2: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[5] However, it is always best to perform a vehicle control experiment to determine the effect of the solvent on your specific cell line at the final concentration you intend to use.
Q3: I observed precipitation after adding my BAR501 stock to the media. Can I still use it for my experiment?
A3: It is not recommended to use media with visible precipitation. The presence of a precipitate means the actual concentration of soluble BAR501 is unknown and lower than intended, which will lead to inaccurate and irreproducible results. It is best to discard the media and prepare it again using the troubleshooting steps outlined above.[3]
Q4: Can I store BAR501 diluted in cell culture media?
A4: It is not advisable to store BAR501 in cell culture media for extended periods. To ensure consistent results and avoid potential degradation or precipitation over time, always prepare fresh working dilutions from your frozen DMSO stock solution immediately before each experiment.[3]
Q5: How can I determine the maximum soluble concentration of BAR501 in my specific cell culture medium?
A5: You can perform a simple solubility test. Prepare a series of dilutions of your BAR501 stock solution in your cell culture medium at 37°C. Incubate for a short period and then visually inspect for any signs of precipitation, both with the naked eye and under a microscope. The highest concentration that remains clear is your approximate maximum soluble concentration.
Experimental Protocols
Protocol 1: Preparation of BAR501 Stock Solution
Objective: To prepare a concentrated stock solution of BAR501 in DMSO.
Materials:
-
BAR501 powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Accurately weigh the desired amount of BAR501 powder and place it into a sterile vial.
-
Calculate the volume of anhydrous DMSO required to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Add the calculated volume of DMSO to the vial containing the BAR501 powder.
-
Cap the vial tightly and vortex for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles. If particles remain, sonicate the solution in a water bath for 5-10 minutes or warm gently to 37°C.
-
Once fully dissolved, store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of BAR501 Stock Solution into Cell Culture Media
Objective: To prepare a working solution of BAR501 in cell culture media without causing precipitation.
Materials:
-
BAR501 stock solution in DMSO
-
Cell culture medium (specific to your experiment)
-
Sterile conical tubes or appropriate culture vessels
-
Vortex mixer or sterile pipette for mixing
Procedure:
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Calculate the volume of BAR501 stock solution needed to achieve the final desired concentration in the media. Ensure the final DMSO concentration remains at a non-toxic level (e.g., ≤ 0.5%).
-
While gently swirling or vortexing the pre-warmed media, add the calculated volume of the BAR501 stock solution drop by drop. This gradual addition is critical to prevent localized high concentrations that can lead to precipitation.
-
Continue to mix the solution gently for another 30 seconds to ensure homogeneity.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.
-
Always include a vehicle control in your experimental setup. The vehicle control should contain the same final concentration of DMSO as the BAR501-treated samples.
Visualizations
BAR501 Signaling Pathway
Caption: Simplified signaling pathway of BAR501 via the GPBAR1 receptor.
Experimental Workflow for Preventing Precipitation
Caption: Recommended workflow for preparing BAR501 working solutions.
References
- 1. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
BAR501 Vehicle Control for In Vivo Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BAR501 in in vivo experiments. The information is tailored for scientists and drug development professionals to address specific issues that may arise during their studies.
Frequently Asked Questions (FAQs)
Q1: What is BAR501 and what is its primary mechanism of action?
BAR501 is a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2] It is a semisynthetic bile acid derivative that activates GPBAR1 without acting on the farnesoid X receptor (FXR).[3] Upon binding to GPBAR1, BAR501 stimulates the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and downstream signaling pathways.[4][5] This activation can lead to a variety of cellular responses, including modulation of inflammation, energy metabolism, and vascular tone.[5][6]
Q2: In which in vivo models has BAR501 shown efficacy?
BAR501 has demonstrated therapeutic effects in a range of preclinical in vivo models, including:
-
Portal Hypertension: Reduces portal pressure and counteracts vasoconstriction.[4][7]
-
Nonalcoholic Steatohepatitis (NASH): Reverses liver injury and vascular damage.[8]
-
Colitis: Ameliorates intestinal inflammation in models of inflammatory bowel disease.[9][10][11][12]
-
Cholestasis: Attenuates liver damage and inflammation in models of cholestatic liver disease.[13][14]
Q3: How should BAR501 be prepared for in vivo administration?
BAR501 is typically administered orally by gavage. A common formulation involves suspending the compound in a vehicle such as 0.5% carboxymethylcellulose (CMC-Na).[1] For a 5 mg/mL suspension, you can add 5 mg of BAR501 to 1 mL of CMC-Na solution and mix thoroughly to ensure a homogenous suspension.[1] Alternative formulations using DMSO, PEG300, Tween-80, and saline or corn oil have also been described.[1][2] It is crucial to use freshly prepared solutions for optimal results.[1]
Q4: What is the recommended dosage of BAR501 in mice?
The effective dose of BAR501 can vary depending on the animal model and the specific pathology being studied. Commonly reported dosages in mice range from 5 mg/kg/day to 30 mg/kg/day administered by oral gavage.[12][15] For instance, in models of colitis, doses of 15 mg/kg and 30 mg/kg have been shown to be effective.[12] In a rat model of portal hypertension, a dose of 15 mg/kg/day was used.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or no observable therapeutic effect. | Improper drug formulation or administration: BAR501 may not be properly suspended or fully delivered. | Ensure the BAR501 suspension is homogenous before each administration. Use proper gavage techniques to ensure the full dose is delivered to the stomach. |
| Incorrect dosage: The dose may be too low for the specific model or severity of the disease. | Review the literature for effective dosages in similar models. Consider performing a dose-response study to determine the optimal dose for your experiment. | |
| Poor bioavailability: The vehicle used may not be optimal for absorption. | While CMC-Na is a common vehicle, consider trying alternative formulations as described in the literature, such as those containing PEG300 or corn oil, to potentially improve solubility and absorption.[1][2] | |
| Genetic background of the animal model: The expression or function of GPBAR1 may differ between mouse strains. | Verify the expression of GPBAR1 in the target tissues of your animal model. The protective effects of BAR501 are lost in Gpbar1 knockout mice.[9][10] | |
| Unexpected off-target effects. | Impurity of the compound: The BAR501 used may contain impurities with off-target activities. | Ensure you are using a high-purity batch of BAR501. An impurity of BAR501 has been identified that also acts as a GPBAR1 agonist.[16] |
| Activation of unintended signaling pathways: While selective for GPBAR1, high concentrations could potentially activate other pathways. | Use the lowest effective dose determined from a dose-response study. | |
| Difficulty in dissolving BAR501. | Inappropriate solvent: BAR501 has limited solubility in aqueous solutions. | BAR501 is soluble in DMSO and ethanol.[1][2][3] For in vivo use, creating a suspension in a vehicle like CMC-Na is recommended over direct dissolution in aqueous buffers. |
| Variability in experimental results. | Inconsistent timing of administration: The timing of BAR501 administration relative to disease induction or measurement of endpoints can influence outcomes. | Standardize the time of day for drug administration and the duration of treatment across all experimental groups. |
| Differences in gut microbiota: The gut microbiome can influence bile acid metabolism and signaling, which may impact the effects of BAR501. | House animals in the same environment and consider co-housing to normalize gut microbiota as much as possible. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of BAR501
| Parameter | Cell Line | Value | Reference |
| EC50 for GPBAR1 transactivation | HEK293 cells | 1 µM | [1][2][4] |
| GLP-1 mRNA expression increase | GLUTAg cells (at 10 µM) | 2.5-fold | [4] |
Table 2: In Vivo Effects of BAR501 in a Mouse Model of TNBS-Induced Colitis
| Parameter | Treatment Group | Result | Reference |
| Colitis Disease Activity Index (CDAI) | TNBS + BAR501 (30 mg/kg) | ~70% reduction | [9] |
| Body Weight Change | TNBS + BAR501 (15 & 30 mg/kg) | Attenuated wasting disease | [12] |
| Pro-inflammatory Gene Expression (TNF-α, IFN-γ, IL-1β, IL-6, CCL2) | TNBS + BAR501 | Reduced expression | [9] |
| Anti-inflammatory Gene Expression (IL-10, TGF-β) | TNBS + BAR501 | Increased expression | [9] |
Experimental Protocols
Protocol 1: Induction of TNBS Colitis and BAR501 Treatment in Mice
-
Animal Model: Use male BALB/c mice (8-10 weeks old).
-
Acclimatization: Allow mice to acclimate for at least one week before the experiment.
-
Induction of Colitis:
-
Anesthetize mice lightly with isoflurane.
-
Administer 2,4,6-trinitrobenzenesulfonic acid (TNBS) dissolved in 50% ethanol intrarectally at a dose of 1.5 mg in a total volume of 100 µL.
-
-
BAR501 Administration:
-
Prepare a suspension of BAR501 in 0.5% CMC-Na at the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 20g mouse).
-
Administer BAR501 or vehicle (0.5% CMC-Na) by oral gavage daily, starting on the day of TNBS administration (Day 0) and continuing for the duration of the experiment (e.g., 4 days).[12][15]
-
-
Monitoring:
-
Monitor body weight, stool consistency, and presence of blood daily to calculate the Colitis Disease Activity Index (CDAI).
-
-
Endpoint Analysis:
-
At the end of the experiment (e.g., Day 4), euthanize the mice.
-
Collect colon tissue for histological analysis, measurement of colon length and weight, and gene expression analysis by qPCR.
-
Signaling Pathways and Workflows
Caption: BAR501 signaling pathway via GPBAR1 activation.
Caption: Experimental workflow for TNBS-induced colitis model.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- 8. Agonism for the bile acid receptor GPBAR1 reverses liver and vascular damage in a mouse model of steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Bile Acid Receptor GPBAR1 Regulates the M1/M2 Phenotype of Intestinal Macrophages and Activation of GPBAR1 Rescues Mice from Murine Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Liver GPBAR1 Associates With Immune Dysfunction in Primary Sclerosing Cholangitis and Its Activation Attenuates Cholestasis in Abcb4-/- Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aasld.confex.com [aasld.confex.com]
- 15. Discovery of a Novel Class of Dual GPBAR1 Agonists–RORγt Inverse Agonists for the Treatment of IL-17-Mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
Technical Support Center: Mitigating BAR501 Cytotoxicity in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues encountered during long-term cell culture experiments with BAR501, a selective G protein-coupled bile acid receptor 1 (GPBAR1) agonist.
Frequently Asked Questions (FAQs)
Q1: What is BAR501 and what is its primary mechanism of action?
A1: BAR501 is a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1] Its primary mechanism of action involves binding to and activating GPBAR1, which in turn stimulates intracellular signaling pathways, most notably the production of cyclic AMP (cAMP).[2] This activation can influence various cellular processes, including inflammation, metabolism, and cell proliferation.
Q2: I am observing increased cell death in my long-term cultures with BAR501. Is this expected?
A2: While BAR501 is designed to be a selective GPBAR1 agonist, prolonged exposure to any bioactive small molecule can potentially lead to cytotoxicity in vitro. The observed cell death could be due to a variety of factors including the concentration of BAR501 used, the specific cell type, culture conditions, and the duration of the experiment. It is crucial to determine the optimal concentration and culture conditions for your specific cell line to minimize cytotoxic effects.
Q3: How can I determine if the observed cytotoxicity is due to apoptosis or necrosis?
A3: Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is important for understanding the mechanism of cytotoxicity. You can use a combination of assays to differentiate between these two forms of cell death. For example, Caspase-3 activation is an early marker of apoptosis, while the release of lactate dehydrogenase (LDH) into the culture medium is an indicator of membrane damage associated with necrosis. Live/dead staining assays using dyes that differentially stain apoptotic and necrotic cells can also provide valuable information.
Q4: What are the potential off-target effects of BAR501 that could contribute to cytotoxicity?
A4: While BAR501 is reported to be a selective GPBAR1 agonist, the possibility of off-target effects, especially at higher concentrations or during long-term exposure, cannot be entirely ruled out. These off-target interactions could potentially trigger unintended signaling pathways leading to cellular stress and death. It is recommended to use the lowest effective concentration of BAR501 to minimize potential off-target effects.
Troubleshooting Guides
Issue 1: Decreased Cell Viability and Proliferation in Long-Term BAR501 Treatment
Possible Causes:
-
High Concentration of BAR501: The concentration of BAR501 may be too high for the specific cell line, leading to toxicity over time.
-
Cell Type Sensitivity: Different cell lines exhibit varying sensitivities to GPBAR1 activation and small molecule treatments.
-
Suboptimal Culture Conditions: Factors such as medium composition, serum concentration, and cell confluence can influence cellular responses to BAR501.
-
Compound Instability: BAR501 may degrade in the culture medium over time, leading to the accumulation of potentially toxic byproducts.
Troubleshooting Steps:
-
Optimize BAR501 Concentration:
-
Perform a dose-response experiment to determine the optimal concentration of BAR501 for your cell line.
-
Start with a wide range of concentrations and assess cell viability at different time points (e.g., 24, 48, 72 hours, and longer).
-
Select the lowest concentration that elicits the desired biological effect with minimal impact on cell viability.
-
-
Evaluate Cell Culture Conditions:
-
Serum Concentration: Test different serum concentrations (e.g., 5%, 10%, 15% FBS). Serum components can sometimes interact with compounds or influence cell sensitivity.[3]
-
Cell Confluence: Maintain a consistent cell confluence level. Overly confluent or sparse cultures can respond differently to drug treatment.[4][5][6]
-
Medium Refreshment: For long-term experiments, consider partial media changes to replenish nutrients and remove metabolic waste and potential BAR501 degradation products.
-
-
Assess Compound Stability:
-
If possible, assess the stability of BAR501 in your cell culture medium over the duration of the experiment using analytical methods like HPLC.
-
If instability is suspected, more frequent media changes with fresh BAR501 may be necessary.
-
Issue 2: Changes in Cell Morphology
Possible Causes:
-
Cytoskeletal Rearrangements: Activation of GPBAR1 signaling can lead to changes in cell shape and adhesion.
-
Cellular Stress: Morphological changes can be an early indicator of cellular stress and impending cytotoxicity.
-
Differentiation: In some cell types, GPBAR1 activation may induce differentiation, leading to altered morphology.
Troubleshooting Steps:
-
Microscopic Examination:
-
Regularly monitor cell morphology using phase-contrast microscopy.
-
Document any changes such as cell rounding, detachment, vacuolization, or blebbing.
-
-
Correlate with Viability Data:
-
Compare morphological changes with cell viability data to determine if they are associated with cytotoxicity.
-
-
Immunofluorescence Staining:
-
Use immunofluorescence to visualize cytoskeletal components (e.g., F-actin, tubulin) to assess any rearrangements.
-
Quantitative Data Summary
The following table provides a hypothetical summary of BAR501's effect on cell viability. Note: This data is illustrative and should be experimentally determined for your specific cell line and conditions.
| BAR501 Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 72h | Cell Viability (%) after 7 days |
| 0 (Vehicle Control) | 100 | 100 | 100 |
| 0.1 | 98 ± 3 | 95 ± 4 | 92 ± 5 |
| 1 | 95 ± 4 | 88 ± 5 | 80 ± 6 |
| 10 | 85 ± 6 | 70 ± 7 | 55 ± 8 |
| 50 | 60 ± 8 | 40 ± 9 | 20 ± 7 |
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
BAR501
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of BAR501 and a vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
At the end of the incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This assay measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
Cells cultured in a 96-well plate
-
BAR501
-
LDH cytotoxicity assay kit (commercially available)
Protocol:
-
Seed cells in a 96-well plate and treat with BAR501 as described for the MTT assay.
-
Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
At the desired time points, collect the cell culture supernatant.
-
Follow the manufacturer's instructions to mix the supernatant with the assay reagents.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the wavelength specified in the kit's protocol.
Live/Dead Viability/Cytotoxicity Assay
This fluorescence-based assay uses two dyes to differentiate between live and dead cells.
Materials:
-
Cells cultured in a suitable vessel for microscopy or flow cytometry
-
BAR501
-
Live/Dead Viability/Cytotoxicity Kit (e.g., using Calcein-AM and Ethidium Homodimer-1)
Protocol:
-
Culture and treat cells with BAR501.
-
Prepare the staining solution according to the manufacturer's protocol by diluting the dyes in a suitable buffer (e.g., PBS).
-
Remove the culture medium and wash the cells with PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.
-
Visualize the cells using a fluorescence microscope with appropriate filters (e.g., FITC for live cells and TRITC for dead cells) or analyze by flow cytometry.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cells cultured in a multi-well plate
-
BAR501
-
Caspase-3 activity assay kit (colorimetric or fluorometric)
Protocol:
-
Culture and treat cells with BAR501 to induce apoptosis. Include positive and negative controls.
-
At the desired time points, lyse the cells using the lysis buffer provided in the kit.
-
Add the caspase-3 substrate to the cell lysates.
-
Incubate according to the manufacturer's instructions to allow for cleavage of the substrate by active caspase-3.
-
Measure the resulting colorimetric or fluorescent signal using a microplate reader.
Visualizations
Caption: BAR501 signaling pathway via GPBAR1 activation.
Caption: General experimental workflow for assessing BAR501 cytotoxicity.
Caption: Troubleshooting decision tree for BAR501 cytotoxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of serum concentration on the cytotoxicity of clay particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Confluence-dependent resistance in human colon cancer cells: role of reduced drug accumulation and low intrinsic chemosensitivity of resting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Confluence-dependent resistance to doxorubicin in human MDA-MB-231 breast carcinoma cells requires hypoxia-inducible factor-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell confluence regulates claudin-2 expression: possible role for ZO-1 and Rac - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BAR501 Efficacy in Rodent Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the efficacy of BAR501 in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is BAR501 and what is its primary mechanism of action?
A1: BAR501 is a potent and selective synthetic agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2][3] It is a bile acid derivative that specifically activates GPBAR1 without activating the farnesoid X receptor (FXR).[3] The primary mechanism of action involves the binding of BAR501 to GPBAR1, which stimulates adenylyl cyclase and leads to an increase in intracellular cyclic AMP (cAMP).[2][4] This initiates a downstream signaling cascade, including the activation of Protein Kinase A (PKA) and the transcription factor cAMP-responsive element-binding protein (CREB).[5][6]
Q2: In which rodent models has BAR501 shown efficacy?
A2: BAR501 has demonstrated therapeutic potential in several rodent models of inflammatory and metabolic diseases, including:
-
Inflammatory Bowel Disease (IBD): In mouse models of colitis induced by trinitrobenzenesulfonic acid (TNBS) or oxazolone, BAR501 administration has been shown to reduce the severity of colitis.[7][8]
-
Non-alcoholic steatohepatitis (NASH): In mouse models of diet-induced NASH, BAR501 has been shown to reverse liver injury, steatosis, and fibrosis.[5][9]
-
Portal Hypertension: In a rat model of cirrhosis, BAR501 reduced portal pressure and attenuated endothelial dysfunction.[1][3]
-
Immune-mediated Hepatitis: In a mouse model of acute hepatitis, BAR501 reduced the severity of liver damage.[10]
Q3: How does BAR501 modulate the immune response?
A3: A key mechanism of BAR501's anti-inflammatory effect is its ability to modulate macrophage polarization. It promotes a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[3][7][11] This is achieved by increasing the expression of anti-inflammatory cytokines like IL-10 and TGF-β, while reducing the expression of pro-inflammatory cytokines such as TNF-α, IFN-γ, IL-1β, and IL-6.[7][8] The upregulation of IL-10 is mediated by the GPBAR1-dependent recruitment of CREB to the IL-10 promoter.[1][7]
Troubleshooting Guide
Issue 1: Suboptimal or lack of BAR501 efficacy in a rodent model.
This is a common issue that can arise from several factors. Below is a step-by-step guide to troubleshoot potential problems.
Step 1: Verify Compound Handling and Formulation
-
Question: Is the BAR501 compound properly stored and handled?
-
Answer: BAR501 powder is stable for years when stored at -20°C.[12][3] Stock solutions in DMSO can be stored for up to a year at -80°C.[12] Avoid repeated freeze-thaw cycles.[12]
-
Question: Was the BAR501 formulated correctly for in vivo administration?
-
Answer: BAR501 is poorly soluble in water.[12] For oral gavage, it is crucial to prepare a stable and homogenous suspension or solution. Common vehicles include:
-
Corn oil: Dissolve BAR501 in a minimal amount of DMSO first, then add to corn oil.[12]
-
PEG300, Tween-80, and saline: A multi-component vehicle can also be used to improve solubility.[12]
-
CMC-Na: A homogenous suspension can be made using carboxymethylcellulose sodium.[12] It is recommended to use freshly prepared formulations for optimal results.[12]
-
Step 2: Review Experimental Design and Procedures
-
Question: Is the dose and frequency of BAR501 administration appropriate for the model?
-
Answer: The effective dose of BAR501 can be model-dependent. Studies have shown a dose-dependent effect in colitis models, with 15 mg/kg and 30 mg/kg per day being effective.[1] In NASH models, 15 mg/kg/day has been used successfully.[5] It is advisable to perform a dose-response study to determine the optimal dose for your specific model and experimental conditions.
-
Question: Is the timing and duration of BAR501 treatment optimized for the disease model?
-
Answer: The therapeutic window for BAR501 administration is critical. For acute inflammatory models like TNBS-induced colitis, treatment is often initiated at the time of disease induction and continued for several days.[1] In chronic models like diet-induced NASH, treatment may need to be administered for several weeks to observe significant effects.[5] Consider the pathophysiology of your model when designing the treatment regimen.
Step 3: Evaluate the Rodent Model
-
Question: Is the chosen rodent strain and disease model appropriate?
-
Answer: The efficacy of BAR501 is dependent on the expression and function of GPBAR1. The protective effects of BAR501 are lost in Gpbar1 knockout mice, confirming its target specificity.[7] Ensure that the rodent strain used expresses functional GPBAR1. The severity of the induced disease can also impact the observed efficacy.
Quantitative Data Summary
Table 1: Effects of BAR501 in a Mouse Model of TNBS-Induced Colitis
| Parameter | Vehicle Control | BAR501 (15 mg/kg/day) | BAR501 (30 mg/kg/day) | Reference |
| Change in Body Weight (%) | Significant loss | Attenuated loss | Attenuated loss | [1] |
| Colitis Disease Activity Index (CDAI) | High score | Reduced score | Reduced score | [1] |
| Colon Length | Shortened | Increased | Increased | [1] |
| Ulcer Area | Large | Reduced | Reduced | [1] |
| Colonic TNF-α mRNA | Elevated | Reduced | Reduced | [7] |
| Colonic IL-1β mRNA | Elevated | Reduced | Reduced | [7] |
| Colonic IL-6 mRNA | Elevated | Reduced | Reduced | [7] |
| Colonic IL-10 mRNA | Unchanged | Increased | Increased | [7] |
Table 2: Effects of BAR501 in a Mouse Model of Diet-Induced NASH
| Parameter | High-Fat Diet (HFD) Control | HFD + BAR501 (15 mg/kg/day) | Reference |
| Body Weight Gain (%) | Increased | Reduced | [5] |
| Plasma AST levels | Elevated | Reduced | [5] |
| Plasma Cholesterol levels | Elevated | Reduced | [5] |
| Liver Steatosis Score | High | Reduced | [5] |
| Liver Inflammation Score | High | Reduced | [5] |
| Liver Fibrosis Score | High | Reduced | [5] |
| Hepatic αSMA mRNA Expression | Elevated | Reduced | [5] |
| Hepatic Col1α1 mRNA Expression | Elevated | Reduced | [5] |
Detailed Experimental Protocols
Protocol 1: Induction of TNBS Colitis and BAR501 Treatment in Mice
-
Animal Model: Use male BALB/c mice, 8-10 weeks old.
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Induction of Colitis:
-
Anesthetize mice lightly with isoflurane.
-
Administer 100 µL of TNBS solution (50% ethanol as vehicle) intrarectally using a soft catheter.
-
-
BAR501 Formulation:
-
Prepare a stock solution of BAR501 in DMSO.
-
On each treatment day, dilute the stock solution in corn oil to the desired final concentration (e.g., 15 mg/kg or 30 mg/kg).
-
-
Treatment:
-
Administer BAR501 or vehicle control daily by oral gavage, starting from the day of TNBS administration for 4 consecutive days.[1]
-
-
Monitoring:
-
Monitor body weight, stool consistency, and presence of blood daily to calculate the Colitis Disease Activity Index (CDAI).
-
-
Endpoint Analysis:
-
At the end of the experiment (day 4), euthanize the mice.
-
Collect the colon and measure its length and weight.
-
Collect tissue samples for histological analysis (H&E staining) and gene expression analysis (qRT-PCR) of inflammatory markers.
-
Protocol 2: Evaluation of Macrophage Polarization
-
Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7).
-
M1 Polarization: Stimulate macrophages with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours to induce M1 polarization.
-
BAR501 Treatment: Co-treat the cells with BAR501 at various concentrations (e.g., 1-10 µM) during the M1 polarization stimulus.
-
Gene Expression Analysis:
-
Extract RNA from the cells and perform qRT-PCR to analyze the expression of M1 markers (e.g., TNF-α, IL-1β, iNOS) and M2 markers (e.g., IL-10, Arg1, Ym1).
-
-
Protein Analysis:
-
Collect cell culture supernatants to measure cytokine levels using ELISA.
-
Perform flow cytometry to analyze cell surface markers associated with M1 (e.g., CD86) and M2 (e.g., CD206) phenotypes.
-
Visualizations
Caption: BAR501 signaling pathway leading to M2 macrophage polarization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. G protein-coupled bile acid receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Calcium and cAMP signals differentially regulate cAMP-responsive element-binding protein function via a Rap1-extracellular signal-regulated kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Bile Acid Receptor GPBAR1 Regulates the M1/M2 Phenotype of Intestinal Macrophages and Activation of GPBAR1 Rescues Mice from Murine Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] The Bile Acid Receptor GPBAR1 Regulates the M1/M2 Phenotype of Intestinal Macrophages and Activation of GPBAR1 Rescues Mice from Murine Colitis | Semantic Scholar [semanticscholar.org]
- 9. genecards.org [genecards.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
Technical Support Center: BAR501 Vasodilation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in vasodilation assays using BAR501, a selective G protein-coupled bile acid receptor 1 (GPBAR1/TGR5) agonist.
Troubleshooting Guide: Inconsistent Vasodilation Results with BAR501
Inconsistent results in vasodilation assays can arise from various factors, from reagent handling to experimental setup and data interpretation. This guide provides a structured approach to identifying and resolving common issues.
Question: My vasodilation response to BAR501 is variable or absent. What are the potential causes and solutions?
Answer:
Variability in BAR501-induced vasodilation can be categorized into three main areas: Reagent & Preparation, Experimental Protocol, and Data Analysis & Interpretation.
Table 1: Troubleshooting Summary
| Category | Potential Issue | Recommendation |
| Reagent & Preparation | BAR501 Degradation: Improper storage or handling. | Store BAR501 as per manufacturer's instructions, typically at -20°C. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles. |
| Solvent Effects: Vehicle (e.g., DMSO) may have vasoactive effects at high concentrations. | Prepare a vehicle control group to assess the effect of the solvent alone. Keep the final solvent concentration consistent across all experimental groups and as low as possible (typically <0.1%). | |
| Cell/Tissue Viability: Poor health of endothelial cells or isolated blood vessels. | Ensure optimal culture conditions for cells. For ex vivo tissue preparations, use appropriate physiological buffers and maintain tissue viability throughout the experiment. | |
| Experimental Protocol | Sub-optimal BAR501 Concentration: EC50 can vary between systems. | Perform a dose-response curve to determine the optimal concentration range for your specific model. The reported EC50 for GPBAR1 activation is 1 µM[1]. |
| Pre-constriction Level: Inconsistent or inappropriate level of pre-constriction in ex vivo assays. | Standardize the pre-constriction protocol. The level of pre-constriction should be stable before adding BAR501 and typically be between 50-80% of the maximal response to the constrictor agent. | |
| Incubation Time: Insufficient time for BAR501 to elicit its effect. | Optimize the incubation time with BAR501. The signaling cascade leading to vasodilation involves enzymatic activity and may require sufficient time to manifest. | |
| Presence of Antagonists: Unintended presence of substances that interfere with the signaling pathway. | Ensure all reagents and buffers are free of contaminants. Caffeine, for example, is an adenosine receptor antagonist that can interfere with vasodilation pathways[2]. | |
| Data Analysis & Interpretation | Inappropriate Normalization: Incorrect normalization of vasodilation responses. | Normalize the vasodilation response to the pre-constriction level. Express results as a percentage of relaxation from the pre-constricted tone. |
| Lack of Positive Controls: Absence of a known vasodilator to confirm assay validity. | Include a positive control such as acetylcholine (for endothelium-dependent vasodilation) or sodium nitroprusside (for endothelium-independent vasodilation) to validate the experimental setup[3]. | |
| Biological Variability: Inherent differences between animals, tissues, or cell passages. | Increase the sample size (n) to account for biological variability. Use age- and sex-matched animals where appropriate. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BAR501 in inducing vasodilation?
A1: BAR501 is a selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. Upon binding to GPBAR1 on endothelial cells, BAR501 initiates a signaling cascade that leads to vasodilation through multiple mechanisms:
-
Nitric Oxide (NO) Production: It activates Akt, which in turn phosphorylates and activates endothelial nitric oxide synthase (eNOS), leading to the production of the potent vasodilator, NO[4][5].
-
Hydrogen Sulfide (H₂S) Generation: BAR501 signaling also involves the activation of cystathionine-γ-lyase (CSE), an enzyme responsible for generating H₂S, another vasodilatory gasotransmitter[1].
-
Downregulation of Endothelin-1 (ET-1): It reduces the gene expression of the potent vasoconstrictor, endothelin-1[4].
-
Increased cAMP Levels: Activation of GPBAR1, a Gs protein-coupled receptor, leads to an increase in intracellular cyclic AMP (cAMP) levels, which contributes to vasodilation[1][6][7].
Q2: What is the reported EC₅₀ for BAR501?
A2: The half-maximal effective concentration (EC₅₀) for BAR501 to activate GPBAR1 is reported to be 1 µM[1]. However, the optimal concentration for achieving vasodilation may vary depending on the experimental model (e.g., cell type, tissue origin).
Q3: Can BAR501 activate the Farnesoid X Receptor (FXR)?
A3: No, BAR501 is a selective agonist for GPBAR1 and lacks activity at the farnesoid X receptor (FXR)[1]. This selectivity is a key feature of BAR501.
Q4: Are there any known inhibitors of the BAR501-induced vasodilation pathway?
A4: Yes, the vasodilatory effect of BAR501 can be attenuated by inhibitors of its downstream signaling components. For example, an inhibitor of cystathionine-γ-lyase (CSE) can abrogate the H₂S-mediated vasodilation[1]. Similarly, inhibitors of eNOS or Akt would be expected to reduce the NO-mediated vasodilation.
Q5: Should I expect to see BAR501-induced vasodilation in the absence of functional endothelium?
A5: The primary mechanism of BAR501-induced vasodilation is endothelium-dependent, as it relies on the activation of eNOS and CSE within endothelial cells. Therefore, in experimental models with damaged or removed endothelium, the vasodilatory effect of BAR501 is expected to be significantly diminished.
Experimental Protocols
Protocol 1: Ex Vivo Vasodilation Assay Using Wire Myography
This protocol describes a common method for assessing the vasodilatory effect of BAR501 on isolated resistance arteries.
-
Tissue Preparation:
-
Isolate small mesenteric or subcutaneous resistance arteries from the animal model of choice.
-
Carefully clean the arteries of surrounding adipose and connective tissue in cold, oxygenated physiological salt solution (PSS).
-
Cut the arteries into 2 mm rings.
-
-
Mounting:
-
Mount the arterial rings on a wire myograph system in a chamber filled with PSS, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
-
Equilibration and Normalization:
-
Allow the vessels to equilibrate for at least 30 minutes.
-
Normalize the vessel diameter by stretching it to a tension equivalent to a physiological pressure.
-
-
Viability Check:
-
Assess the viability of the vessels by challenging them with a high potassium solution (e.g., 60 mM KCl).
-
Wash out the high potassium solution and allow the vessels to return to baseline.
-
-
Pre-constriction:
-
Pre-constrict the vessels with a vasoconstrictor agent such as norepinephrine or phenylephrine to achieve a stable contraction of 50-80% of the maximal response to KCl.
-
-
BAR501 Application:
-
Once a stable plateau of constriction is reached, add BAR501 cumulatively to the bath to construct a concentration-response curve.
-
Include a vehicle control group to account for any effects of the solvent.
-
-
Data Acquisition and Analysis:
-
Record the changes in tension continuously.
-
Express the relaxation response as a percentage of the pre-constriction tone.
-
Calculate the EC₅₀ value for BAR501-induced vasodilation.
-
Visualizations
Signaling Pathway of BAR501-Induced Vasodilation
Caption: BAR501 signaling pathway in endothelial cells leading to vasodilation.
Troubleshooting Workflow for Inconsistent Vasodilation
Caption: A stepwise workflow for troubleshooting inconsistent BAR501 vasodilation results.
References
- 1. researchgate.net [researchgate.net]
- 2. How to assess nonresponsiveness to vasodilator stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reprocell.com [reprocell.com]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Opportunities of GPBAR1 in Cholestatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The G Protein-Coupled Bile Acid Receptor TGR5 (Gpbar1) Modulates Endothelin-1 Signaling in Liver - PMC [pmc.ncbi.nlm.nih.gov]
Verifying BAR501 Activity with a TGR5 Reporter Assay: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals verifying the activity of BAR501, a selective TGR5 agonist, using a TGR5 reporter assay.
Frequently Asked Questions (FAQs)
Q1: What is BAR501 and how does it activate TGR5?
BAR501 is a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2] Upon binding to TGR5, BAR501 initiates a signal transduction cascade, primarily through the Gαs protein, which activates adenylyl cyclase.[3][4][5] This leads to an increase in intracellular cyclic AMP (cAMP), a key secondary messenger.[6][7][8][9][10] The elevated cAMP levels then activate downstream effectors, such as Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which in turn regulate various cellular processes.[8][10][11] In the context of a reporter assay, the increase in cAMP is used as a measure of TGR5 activation.[3][4][5]
Q2: What is a TGR5 reporter assay?
A TGR5 reporter assay is a cell-based assay used to screen for and characterize compounds that modulate the activity of the TGR5 receptor.[5][12] These assays typically utilize a host cell line (e.g., HEK293) that is engineered to express both the human TGR5 receptor and a reporter gene. The reporter gene, often luciferase or secreted alkaline phosphatase (SEAP), is linked to a cAMP response element (CRE).[3][4][12] When an agonist like BAR501 activates TGR5 and increases intracellular cAMP, the CREB transcription factor binds to the CRE and drives the expression of the reporter gene.[12] The resulting signal (luminescence or color change) is proportional to the level of TGR5 activation.[13]
Q3: What are the expected outcomes of a successful BAR501 TGR5 reporter assay?
A successful experiment will demonstrate a dose-dependent increase in reporter gene activity in cells treated with BAR501. This is typically visualized as a sigmoidal dose-response curve when plotting reporter signal against the logarithm of the BAR501 concentration. From this curve, key parameters such as the EC50 value (the concentration of agonist that gives half-maximal response) can be determined. The EC50 for BAR501 in a TGR5 reporter assay is approximately 1 µM.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No or Low Signal | 1. Inefficient Transfection: Poor delivery of TGR5 and/or reporter plasmids into the cells.[14] 2. Low TGR5 Expression: The cells may not be expressing sufficient levels of the TGR5 receptor. 3. Inactive BAR501: The compound may have degraded. 4. Cell Health Issues: Cells may be unhealthy or dead. 5. Reagent Problems: Expired or improperly stored assay reagents (e.g., luciferase substrate).[14] | 1. Optimize Transfection: Test different transfection reagents and DNA-to-reagent ratios. Use high-quality, endotoxin-free plasmid DNA.[14] Include a positive control plasmid (e.g., expressing a fluorescent protein) to visually assess transfection efficiency. 2. Verify TGR5 Expression: Use a validated cell line with stable TGR5 expression or verify expression via Western blot or qPCR. 3. Use Fresh BAR501: Prepare fresh dilutions of BAR501 from a properly stored stock solution for each experiment. BAR501 is soluble in DMSO.[1] 4. Check Cell Viability: Use a viability stain (e.g., trypan blue) to ensure a healthy cell population before starting the assay. 5. Use Fresh Reagents: Prepare fresh assay reagents and ensure they are stored according to the manufacturer's instructions.[14] |
| High Background Signal | 1. Constitutive Activity: The TGR5 receptor may have some agonist-independent activity. 2. Promoter Leakiness: The reporter construct may have a basal level of expression in the absence of TGR5 activation. 3. Endogenous GPCRs: The host cell line may express other GPCRs that can activate the cAMP pathway.[15] 4. Plate Issues: White-walled plates can sometimes have high background luminescence.[13] | 1. Include Proper Controls: Always include "no treatment" and "vehicle-only" (e.g., DMSO) control wells to determine the basal signal level. 2. Use a Minimal Promoter: The reporter construct should ideally be driven by a minimal promoter with low basal activity. 3. Use a Control Cell Line: Test BAR501 on a parental cell line that does not express the transfected TGR5 receptor to check for off-target effects.[12] 4. Test Different Plates: If high background persists, try plates from a different manufacturer. |
| High Variability Between Replicates | 1. Pipetting Errors: Inconsistent volumes of cells, BAR501, or assay reagents.[14] 2. Uneven Cell Seeding: A non-uniform distribution of cells across the wells of the plate. 3. Edge Effects: Wells on the perimeter of the plate may behave differently due to temperature or evaporation gradients. 4. Reagent Instability: The luciferase substrate can lose activity over time.[14] | 1. Use a Master Mix: Prepare a master mix of reagents (e.g., BAR501 dilutions, assay buffer) to be added to all relevant wells. Use a calibrated multichannel pipette.[14] 2. Ensure Proper Cell Mixing: Gently resuspend the cell solution before and during plating to maintain a uniform cell density. 3. Minimize Edge Effects: Avoid using the outer wells of the plate for experimental samples. Fill them with media or PBS to create a humidity barrier. 4. Work Quickly and Consistently: Add the luciferase substrate to all wells as consistently as possible, especially for flash-type assays. A luminometer with an injector can improve consistency.[14] |
| Signal Saturation | 1. High Plasmid Concentration: Too much reporter plasmid was used during transfection, leading to excessive luciferase expression. 2. Strong Promoter: The reporter gene is driven by a very strong constitutive promoter. 3. High BAR501 Concentration: The concentrations of BAR501 used are too high, leading to a maximal response in all wells. | 1. Optimize Plasmid Amount: Titrate the amount of reporter plasmid DNA used for transfection. 2. Use a Weaker Promoter: If possible, switch to a reporter construct with a weaker promoter. 3. Perform a Dose-Response Curve: Test a wide range of BAR501 concentrations, including lower concentrations, to capture the full sigmoidal curve. |
Quantitative Data Summary
The following table summarizes typical quantitative data for TGR5 agonists in a reporter assay format. Values can vary depending on the specific cell line, reporter construct, and assay conditions.
| Agonist | EC50 (µM) | Reference |
| BAR501 | 1 | [1][2] |
| Taurolithocholic acid (TLCA) | 0.33 | [6][8] |
| Lithocholic acid (LCA) | 0.53 | [6][8] |
| Deoxycholic acid (DCA) | 1.01 | [6] |
| Chenodeoxycholic acid (CDCA) | 4.43 | [6] |
| Cholic acid (CA) | 7.72 | [6] |
Experimental Protocols
Detailed Methodology for a TGR5 Reporter Assay
This protocol describes a general method for verifying BAR501 activity using a transiently transfected TGR5 reporter system in HEK293 cells with a luciferase-based reporter.
Materials:
-
HEK293 cells (or a similar adherent cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
TGR5 expression plasmid
-
CRE-luciferase reporter plasmid
-
Transfection reagent
-
BAR501
-
DMSO (for dissolving BAR501)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
The day before transfection, seed HEK293 cells into a 96-well white, clear-bottom plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection:
-
Prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent. Co-transfect the TGR5 expression plasmid and the CRE-luciferase reporter plasmid.
-
Include a control transfection with an empty vector in place of the TGR5 plasmid to assess off-target effects.
-
Incubate the cells for 24 hours post-transfection.
-
-
BAR501 Treatment:
-
Prepare a stock solution of BAR501 in DMSO.
-
Perform serial dilutions of BAR501 in serum-free cell culture medium to create a range of concentrations for the dose-response curve (e.g., 0.01 µM to 100 µM).
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of BAR501. Include vehicle-only (DMSO) controls.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagents to room temperature.
-
Remove the medium containing BAR501.
-
Lyse the cells according to the luciferase kit manufacturer's instructions.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from no-cell or no-treatment controls) from all readings.
-
Normalize the data by setting the vehicle control to 0% and a maximal BAR501 concentration to 100%.
-
Plot the normalized data against the logarithm of the BAR501 concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
Caption: TGR5 signaling pathway initiated by BAR501.
Caption: Experimental workflow for the TGR5 reporter assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 7. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. TGR5 Activation Promotes Stimulus-Secretion Coupling of Pancreatic β-Cells via a PKA-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. youtube.com [youtube.com]
- 14. goldbio.com [goldbio.com]
- 15. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: BAR501 vs. Obeticholic Acid on Farnesoid X Receptor (FXR) Activity
For researchers, scientists, and drug development professionals, understanding the precise molecular targets of investigational compounds is paramount. This guide provides a detailed comparison of BAR501 and obeticholic acid (OCA) concerning their activity on the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.
The fundamental difference between these two molecules lies in their selectivity for nuclear and G protein-coupled receptors. Obeticholic acid is a potent agonist of FXR. In contrast, BAR501 is a selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5) and is notably devoid of FXR agonistic activity[1][2][3]. This distinction is critical for interpreting experimental results and predicting their physiological effects.
Mechanism of Action at a Glance
Obeticholic Acid (OCA): A Potent FXR Agonist
Obeticholic acid is a semi-synthetic bile acid analog derived from the primary human bile acid, chenodeoxycholic acid (CDCA)[4]. It is a highly potent and selective agonist for FXR[5][6][7][8][9]. The binding of OCA to FXR initiates a signaling cascade that regulates the expression of numerous genes involved in bile acid homeostasis.
Activation of FXR by OCA in the liver and intestine leads to:
-
Induction of Small Heterodimer Partner (SHP): SHP is an orphan nuclear receptor that, once expressed, inhibits the transcription of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis[5][10][11][12][13].
-
Induction of Fibroblast Growth Factor 19 (FGF19): In the intestine, FXR activation stimulates the expression and secretion of FGF19[4][14]. FGF19 then travels to the liver via the portal circulation, where it binds to its receptor (FGFR4) and also suppresses CYP7A1 expression, providing a potent negative feedback loop on bile acid production[4][14].
-
Regulation of Bile Acid Transporters: FXR activation increases the expression of the Bile Salt Export Pump (BSEP), which facilitates the excretion of bile acids from hepatocytes[5].
BAR501: A Selective GPBAR1 Agonist with No FXR Activity
Experimental evidence demonstrates that BAR501 does not activate FXR. Studies have shown that while BAR501 effectively activates GPBAR1, it fails to promote FXR transactivation in reporter assays[1][3]. Its biological effects are therefore mediated through the GPBAR1 signaling pathway, which often involves the production of cyclic AMP (cAMP) and the activation of downstream effectors that can influence inflammation, energy expenditure, and glucose metabolism[1]. While some downstream effects of BAR501, such as modulation of FGF15 (the mouse ortholog of human FGF19) and SHP have been observed, these are considered to be mediated through its action on GPBAR1, not by direct interaction with FXR[15].
Quantitative Comparison of FXR Activity
The following tables summarize the available quantitative data on the FXR activity of OCA and the lack thereof for BAR501.
Table 1: Potency on FXR
| Compound | Target | Agonist Activity | EC50 | Potency vs. CDCA |
| Obeticholic Acid (OCA) | FXR | Yes | ~10 µM (for CDCA) | ~100-fold more potent[7][16][17] |
| BAR501 | FXR | No | Not Applicable | Not Applicable[1][3] |
CDCA (chenodeoxycholic acid) is the most potent natural endogenous ligand for FXR.
Table 2: Effect on FXR Target Gene Expression
| Compound | Target Gene | Effect | Fold Induction | Experimental System |
| Obeticholic Acid (OCA) | FGF19 | Upregulation | 70-fold stimulation at 1 µM (compared to CDCA)[18][19][20] | Human ileal explants |
| Obeticholic Acid (OCA) | SHP | Upregulation | Dose-dependent increase[7] | Sandwich-cultured human hepatocytes |
| BAR501 | FXR-dependent genes | No direct effect | Not Applicable | HepG2 cells overexpressing an FXRE[1] |
Experimental Protocols
The determination of a compound's activity on FXR typically involves in vitro assays designed to measure the direct interaction with the receptor and the subsequent transcriptional activation of target genes.
FXR Reporter Gene Assay
This is a common method to screen for FXR agonists and antagonists.
-
Cell Culture: Human embryonic kidney 293T (HEK293T) or human hepatoma (HepG2) cells are commonly used[1][21].
-
Transfection: The cells are transiently transfected with several plasmids:
-
An expression vector for the human FXRα2 isoform[21].
-
A reporter plasmid containing a luciferase gene under the control of a promoter with FXR response elements (FXREs), such as the bile salt export pump (BSEP) promoter[21].
-
A control plasmid (e.g., expressing β-galactosidase) for normalization of transfection efficiency[22].
-
-
Treatment: After an incubation period to allow for plasmid expression, the cells are treated with increasing concentrations of the test compound (e.g., OCA or BAR501) or a vehicle control (e.g., DMSO)[22][23]. A known FXR agonist like CDCA or GW4064 is often used as a positive control[24].
-
Lysis and Measurement: After a further incubation period (typically 18-24 hours), the cells are lysed. The activity of the reporter enzyme (luciferase) and the control enzyme (β-galactosidase) is measured using a luminometer[22].
-
Data Analysis: Luciferase activity is normalized to β-galactosidase activity. The fold induction of reporter gene expression is calculated relative to the vehicle-treated cells. The EC50 value, which is the concentration of the compound that elicits 50% of the maximum response, is determined from the dose-response curve[23].
Target Gene Expression Analysis (qPCR)
This method confirms the effect of the compound on the expression of endogenous FXR target genes in relevant cell types.
-
Cell Culture and Treatment: A biologically relevant cell line, such as primary human hepatocytes or intestinal cells (e.g., Caco-2), is treated with the test compound for a specific duration[7][25].
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells and reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The expression levels of specific FXR target genes (e.g., SHP, FGF19, BSEP, CYP7A1) are quantified using qPCR with gene-specific primers. A housekeeping gene (e.g., GAPDH) is used for normalization.
-
Data Analysis: The relative change in gene expression in treated cells compared to control cells is calculated using the delta-delta Ct method.
Visualizing the Pathways and Processes
The following diagrams illustrate the key signaling pathway and experimental workflow discussed.
Caption: Obeticholic Acid (OCA) FXR Signaling Pathway.
Caption: FXR Reporter Gene Assay Workflow.
Caption: Receptor Selectivity of OCA vs. BAR501.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Obeticholic Acid: A Farnesoid X Receptor Agonist for Primary Biliary Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Obeticholic acid? [synapse.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. Obeticholic acid, a selective farnesoid X receptor agonist, regulates bile acid homeostasis in sandwich-cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Obeticholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | Obeticholic Acid Induces Hepatoxicity Via FXR in the NAFLD Mice [frontiersin.org]
- 10. Bile acid signaling pathways increase stability of Small Heterodimer Partner (SHP) by inhibiting ubiquitin–proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bile acids inhibit duodenal secretin expression via orphan nuclear receptor small heterodimer partner (SHP) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of hepatic metabolic pathways by the orphan nuclear receptor SHP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bile acids inhibit duodenal secretin expression via orphan nuclear receptor small heterodimer partner (SHP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A variant of FGF19 for treatment of disorders of cholestasis and bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A randomized trial of obeticholic acid monotherapy in patients with primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Potent stimulation of fibroblast growth factor 19 expression in the human ileum by bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. journals.physiology.org [journals.physiology.org]
- 21. caymanchem.com [caymanchem.com]
- 22. Secondary (iso)BAs cooperate with endogenous ligands to activate FXR under physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. indigobiosciences.com [indigobiosciences.com]
- 25. Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Selective TGR5 Agonists: BAR501 and a Review of Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective TGR5 agonist BAR501 with other prominent alternatives, supported by available experimental data. This document focuses on the potency, selectivity, and functional effects of these compounds, offering a resource for informed decision-making in preclinical and clinical research.
Takeda G-protein-coupled receptor 5 (TGR5), a member of the G protein-coupled receptor superfamily, has emerged as a promising therapeutic target for metabolic and inflammatory diseases. Its activation by bile acids and synthetic agonists stimulates downstream signaling pathways that regulate glucose homeostasis, energy expenditure, and inflammatory responses. This has spurred the development of selective TGR5 agonists, including BAR501, INT-777, and SB-756050, each with distinct pharmacological profiles.
Quantitative Comparison of Selective TGR5 Agonists
The following table summarizes the key in vitro potency and selectivity data for BAR501 and other selected TGR5 agonists. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited in the publicly available literature. The presented data is compiled from various sources and should be interpreted with this consideration.
| Compound | Chemical Class | Target | EC50 (µM) | Selectivity | Key In Vitro Effects |
| BAR501 | Semisynthetic bile acid derivative | TGR5 | 1[1][2] | Selective over FXR[2][3] | Increases GLP-1 mRNA expression by 2.5-fold (at 10 µM) and robustly stimulates cAMP production in GLUTAg cells.[3] |
| INT-777 | Semisynthetic bile acid derivative | TGR5 | 0.82[4][5][6] | Selective TGR5 agonist.[7][8][9] | Stimulates GLP-1 secretion and increases ATP production in a cAMP-dependent manner in NCI-H716 cells.[4] |
| SB-756050 | Non-steroidal | TGR5 | 1.3 (human receptor)[10][11] | Selective over FXR and a panel of other receptors.[11] | Investigated in clinical trials for type 2 diabetes, but development was discontinued due to variable pharmacodynamic effects.[12] |
| XL-475 | Not specified | TGR5 | Data not available | Designed to be intestine-selective.[13] | Reported to improve glucose tolerance and reduce hepatic steatosis in animal models.[13] |
Signaling Pathways and Experimental Workflows
The activation of TGR5 by an agonist initiates a cascade of intracellular events, primarily through the Gαs-adenylyl cyclase pathway, leading to the production of cyclic AMP (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which mediates many of the downstream physiological effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. INT-777 (S-EMCA) | TGR5 Agonist | TargetMol [targetmol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Discovery of 6alpha-ethyl-23(S)-methylcholic acid (S-EMCA, INT-777) as a potent and selective agonist for the TGR5 receptor, a novel target for diabesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]
- 13. dovepress.com [dovepress.com]
BAR501: A Selective GPBAR1 Agonist Outperforms Natural Bile Acids in Receptor Activation and In Vivo Efficacy
For Immediate Release: [Date]
[City, State] – Preclinical data reveals that BAR501, a novel selective G protein-coupled bile acid receptor 1 (GPBAR1) agonist, demonstrates superior potency and efficacy compared to natural bile acids in activating its target receptor and shows significant therapeutic potential in models of inflammatory and metabolic diseases. Unlike natural bile acids which exhibit dual affinity for both GPBAR1 and the farnesoid X receptor (FXR), BAR501's targeted action on GPBAR1 offers a more precise therapeutic approach, potentially minimizing off-target effects.
Natural bile acids, the endogenous ligands for GPBAR1, play a crucial role in regulating various physiological processes. However, their therapeutic application is limited by their broad receptor activity and varied potency. The rank order of potency for natural bile acids at GPBAR1 is lithocholic acid (LCA) > deoxycholic acid (DCA) > chenodeoxycholic acid (CDCA) > cholic acid (CA). The taurine conjugate of LCA, taurolithocholic acid (TLCA), is one of the most potent endogenous agonists, with a half-maximal effective concentration (EC50) of approximately 0.3 µM. In contrast, BAR501 demonstrates a potent and selective activation of GPBAR1 with an EC50 of 1 µM, and importantly, it is devoid of any activity at the FXR. This selectivity is a key differentiator, as FXR activation can lead to a different spectrum of physiological responses.
Superior In Vitro Potency and Selectivity
Experimental data from in vitro assays highlight the distinct pharmacological profile of BAR501. In GPBAR1 transactivation assays, BAR501 consistently demonstrates robust and selective activation of the receptor.
| Compound | Receptor Target | EC50 (µM) | Efficacy |
| BAR501 | GPBAR1 | 1 | Potent Agonist |
| FXR | No Activity | Inactive | |
| Taurolithocholic Acid (TLCA) | GPBAR1 | ~0.3 | Potent Agonist |
| Ursodeoxycholic Acid (UDCA) | GPBAR1 | 14 | Agonist |
| Natural Bile Acids (LCA, DCA, CDCA, CA) | GPBAR1 & FXR | Variable | Dual Agonists |
Enhanced In Vivo Efficacy in Disease Models
The selective activation of GPBAR1 by BAR501 translates to significant therapeutic benefits in preclinical models of non-alcoholic steatohepatitis (NASH) and colitis. In mouse models of colitis, oral administration of BAR501 at doses of 10-30 mg/kg/day has been shown to ameliorate disease severity by reducing inflammation and protecting the intestinal barrier. Similarly, in murine models of NASH, BAR501 treatment has demonstrated the ability to reduce liver steatosis, inflammation, and fibrosis. While direct in vivo comparative studies with natural bile acids are limited, the potent and selective action of BAR501 suggests a superior therapeutic window.
Signaling Pathways and Experimental Workflows
The differential activation of GPBAR1 and FXR by BAR501 and natural bile acids leads to distinct downstream signaling cascades.
The experimental workflow to determine the efficacy of these compounds typically involves a series of in vitro and in vivo studies.
Experimental Protocols
GPBAR1/FXR Transactivation Assays:
These assays are performed to determine the ability of a compound to activate GPBAR1 or FXR.
-
Cell Culture and Transfection: HEK293T cells are cultured and then transfected with plasmids encoding the respective receptor (GPBAR1 or FXR) and a reporter gene (e.g., luciferase) linked to a receptor-specific response element.
-
Compound Treatment: Transfected cells are treated with varying concentrations of BAR501 or natural bile acids.
-
Luciferase Assay: After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer. The light output is proportional to the level of receptor activation.
cAMP Measurement Assay:
This assay quantifies the downstream signaling of GPBAR1 activation.
-
Cell Culture and Treatment: Cells expressing GPBAR1 (e.g., CHO-K1 cells) are treated with BAR501 or natural bile acids.
-
Cell Lysis: The cells are lysed to release intracellular cyclic AMP (cAMP).
-
cAMP Quantification: The amount of cAMP is measured using a competitive immunoassay, often employing fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA) technology.
In Vivo Colitis Model (TNBS-induced):
This model is used to evaluate the anti-inflammatory effects of BAR501.
-
Induction of Colitis: Colitis is induced in mice by intrarectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS).
-
Compound Administration: Mice are treated daily with BAR501 (e.g., 10-30 mg/kg, oral gavage) or a vehicle control.
-
Assessment of Colitis: Disease activity is monitored daily (body weight, stool consistency, rectal bleeding). At the end of the study, colonic tissue is collected for histological analysis and measurement of inflammatory markers.
In Vivo NASH Model (High-Fat Diet):
This model assesses the metabolic effects of BAR501.
-
Induction of NASH: Mice are fed a high-fat diet (HFD) for an extended period to induce obesity, insulin resistance, and liver steatosis.
-
Compound Administration: Mice on the HFD are treated with BAR501 or a vehicle control.
-
Metabolic and Histological Analysis: At the end of the treatment period, various metabolic parameters are measured (e.g., glucose tolerance, insulin sensitivity). Liver tissue is collected for histological assessment of steatosis, inflammation, and fibrosis.
Validating BAR501's Effect on eNOS Phosphorylation: A Comparative Guide
This guide provides a comparative analysis of BAR501's effect on endothelial nitric oxide synthase (eNOS) phosphorylation, a key event in promoting endothelial function. The performance of BAR501 is compared with other relevant compounds, supported by available experimental data. Detailed experimental protocols and signaling pathway visualizations are included to assist researchers in designing and interpreting their studies.
Comparative Analysis of eNOS Phosphorylation
Endothelial NOS (eNOS) is a critical enzyme for the production of nitric oxide (NO), a key signaling molecule in the cardiovascular system. The activity of eNOS is tightly regulated by phosphorylation, particularly at the Serine 1177 residue (Ser1177), which enhances its enzymatic activity. This section compares the effects of BAR501 and other compounds on eNOS Ser1177 phosphorylation.
While direct quantitative comparisons of fold-change in eNOS phosphorylation for all compounds under identical experimental conditions are limited in the publicly available literature, this table summarizes the available data and known effects.
| Compound | Target/Mechanism | Cell Type | Concentration | Fold Change in p-eNOS (Ser1177) | Citation(s) |
| BAR501 | TGR5 (GPBAR1) Agonist | Human Liver Sinusoidal Endothelial Cells (LSEC) | 10 µM | Time-dependent increase observed, specific fold-change not reported. | |
| INT-777 | TGR5 (GPBAR1) Agonist | Not specified for eNOS phosphorylation | Not specified | Activates TGR5 signaling, which is known to lead to eNOS phosphorylation. | [1] |
| Lithocholic Acid (LCA) | TGR5 (GPBAR1) Agonist | Not specified for eNOS phosphorylation | Not specified | Potent endogenous TGR5 agonist, expected to induce eNOS phosphorylation. | [2][3] |
| VEGF | VEGF Receptor Agonist | Human Aortic Endothelial Cells (HAECs) | 10 ng/mL | ~3.6-fold increase at 5 minutes. | [4] |
| Atorvastatin | HMG-CoA Reductase Inhibitor | ApoE/LDLR double knockout mice aorta | 100 mg/kg/day | Significant increase in phosphorylated SMAD2/3 and eNOS expression observed. | [5][6] |
Note: The data presented are from different studies and may not be directly comparable due to variations in experimental conditions.
Signaling Pathway of BAR501-Induced eNOS Phosphorylation
BAR501 is a selective agonist for the Takeda G protein-coupled receptor 5 (TGR5), also known as G protein-coupled bile acid receptor 1 (GPBAR1). Activation of TGR5 by BAR501 initiates a signaling cascade that culminates in the phosphorylation and activation of eNOS. The key steps in this pathway are:
-
BAR501 Binding: BAR501 binds to and activates the TGR5 receptor on the surface of endothelial cells.
-
G Protein Activation: This leads to the activation of a stimulatory G protein (Gs).
-
Adenylate Cyclase Activation: The activated Gs protein stimulates adenylate cyclase, an enzyme that converts ATP to cyclic AMP (cAMP).
-
PKA and Epac Activation: The increase in intracellular cAMP levels activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).
-
Akt Activation: PKA and Epac, through a series of intermediate steps, lead to the phosphorylation and activation of the protein kinase Akt (also known as Protein Kinase B).
-
eNOS Phosphorylation: Activated Akt then directly phosphorylates eNOS at the Serine 1177 residue, leading to its activation and the subsequent production of nitric oxide (NO).
References
- 1. dovepress.com [dovepress.com]
- 2. Lithocholic acid promotes skeletal muscle regeneration through the TGR5 receptor: Lithocholic acid promotes skeletal muscle regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The G Protein-Coupled Bile Acid Receptor TGR5 (Gpbar1) Modulates Endothelin-1 Signaling in Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Atorvastatin Increases Endoglin, SMAD2, Phosphorylated SMAD2/3 and eNOS Expression in ApoE/LDLR Double Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
BAR501: A Comparative Guide to its GPCR Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BAR501's interaction with its primary target, the G protein-coupled bile acid receptor 1 (GPBAR1), and discusses its selectivity against other G protein-coupled receptors (GPCRs). The information is supported by available experimental data and detailed methodologies for key assays.
BAR501 is a potent and selective agonist for GPBAR1, also known as TGR5 or GPCR19, with a reported half-maximal effective concentration (EC50) of 1 μM.[1] A key characteristic of BAR501 is its high selectivity for GPBAR1 over the farnesoid X receptor (FXR), a nuclear receptor also activated by bile acids. This selectivity is a critical attribute, as off-target activation of FXR can lead to different physiological effects. While comprehensive screening data of BAR501 against a wide panel of GPCRs is not publicly available, its established selectivity against FXR underscores its targeted mechanism of action.
Quantitative Analysis of BAR501 Activity
The following table summarizes the known activity of BAR501 on its primary target and its lack of activity on a key off-target nuclear receptor.
| Receptor | Receptor Type | Assay Type | Cell Line | Activity | EC50 / % Activation |
| GPBAR1 (TGR5) | GPCR | CRE-Luciferase Reporter | HEK293T | Agonist | 1 µM |
| FXR | Nuclear Receptor | Transactivation Assay | HepG2 | No Agonistic Activity | - |
Signaling Pathway of BAR501 at GPBAR1
Activation of GPBAR1 by BAR501 initiates a downstream signaling cascade, primarily through the Gαs subunit of the G protein complex. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the cAMP responsive element-binding protein (CREB).
BAR501-mediated activation of the GPBAR1 signaling pathway.
Potential for Cross-reactivity with Other GPCRs
While BAR501 is established as a selective GPBAR1 agonist, it is important for researchers to consider potential cross-reactivity with other GPCRs, particularly those that are structurally related or share similar endogenous ligands. GPCRs that could be considered for a cross-reactivity panel include:
-
Other bile acid receptors: Although GPBAR1 is the primary GPCR for bile acids, investigating any potential interaction with other putative bile acid-sensing GPCRs is a prudent step.
-
Sphingosine-1-phosphate (S1P) receptors: There is some evidence of crosstalk between bile acid and S1P signaling pathways.[2]
-
Lysophosphatidic acid (LPA) receptors: Similar to S1P receptors, LPA receptors are lipid-activated GPCRs that could be included in a comprehensive selectivity screen.
To definitively determine the cross-reactivity profile of BAR501, a comprehensive screening against a panel of GPCRs using functional assays is recommended.
Experimental Protocols
Detailed methodologies for assessing the activity of BAR501 and its potential cross-reactivity are provided below.
GPBAR1 Activation Assay (CRE-Luciferase Reporter Assay)
This assay measures the activation of GPBAR1 by quantifying the downstream activation of a cAMP-responsive element (CRE) coupled to a luciferase reporter gene.
1. Cell Culture and Transfection:
- HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well.
- After 24 hours, cells are co-transfected with a GPBAR1 expression vector and a CRE-luciferase reporter vector using a suitable transfection reagent. A Renilla luciferase vector can be co-transfected for normalization of transfection efficiency.
2. Compound Treatment:
- 24 hours post-transfection, the medium is replaced with serum-free DMEM.
- BAR501 is serially diluted in serum-free DMEM to achieve the desired concentrations.
- The diluted compound is added to the cells and incubated for 6 hours at 37°C.
3. Luciferase Assay:
- Following incubation, the luciferase activity is measured using a commercial luciferase assay system according to the manufacturer's instructions.
- Luminescence is read on a plate reader.
- Data is normalized to the Renilla luciferase activity and expressed as fold induction over vehicle-treated cells.
β-Arrestin Recruitment Assay
This assay determines if ligand binding to the GPCR induces the recruitment of β-arrestin, a key event in GPCR desensitization and signaling.
1. Cell Line:
- Use a commercially available cell line engineered to co-express the GPCR of interest fused to a protein fragment (e.g., ProLink™) and β-arrestin fused to the complementary enzyme fragment (e.g., Enzyme Acceptor).
2. Cell Plating:
- Cells are seeded in a 384-well white, solid-bottom assay plate in the manufacturer-recommended plating medium.
- The plate is incubated at 37°C in a humidified CO2 incubator overnight.
3. Compound Addition:
- BAR501 is serially diluted in assay buffer.
- The diluted compound is added to the cells.
4. Incubation and Detection:
- The plate is incubated at room temperature for 90 minutes.
- Detection reagents are prepared and added to each well according to the manufacturer's protocol.
- The plate is incubated for a further 60 minutes at room temperature.
- Chemiluminescent signal is read on a plate reader.
5. Data Analysis:
- Data is analyzed using a non-linear regression curve fit to determine the EC50 values.
The following diagram illustrates a general workflow for screening GPCR cross-reactivity.
Workflow for determining the GPCR cross-reactivity of a compound.
By employing these methodologies, researchers can build a comprehensive profile of BAR501's activity and selectivity, contributing to a deeper understanding of its therapeutic potential and off-target effects.
References
BAR501: A Highly Selective GPBAR1 Agonist Outperforming Less-Targeted Alternatives
For researchers and professionals in drug development, the quest for selective receptor agonists is paramount to minimizing off-target effects and enhancing therapeutic efficacy. In the realm of G-protein coupled bile acid receptor 1 (GPBAR1) agonists, BAR501 has emerged as a promising candidate, demonstrating superior selectivity compared to other endogenous and synthetic compounds. This guide provides a comprehensive comparison of BAR501 with less selective GPBAR1 agonists, supported by experimental data and detailed methodologies.
GPBAR1, also known as TGR5, is a key regulator of metabolic and inflammatory pathways. Its activation has shown therapeutic potential in a range of conditions, including cholestatic liver diseases, type 2 diabetes, and inflammatory bowel disease. However, the therapeutic window of many GPBAR1 agonists is limited by their lack of selectivity, often leading to concurrent activation of other receptors, such as the farnesoid X receptor (FXR), which can result in undesirable side effects. BAR501, a semi-synthetic derivative of ursodeoxycholic acid (UDCA), has been specifically designed to overcome this limitation.
Comparative Analysis of GPBAR1 Agonist Potency
The potency of various compounds in activating GPBAR1 is a critical factor in their therapeutic potential. The half-maximal effective concentration (EC50) is a standard measure of a drug's potency; a lower EC50 value indicates a higher potency. Experimental data from various studies, summarized in the table below, clearly illustrates the comparable potency of BAR501 to other known GPBAR1 agonists.
| Compound | Type | GPBAR1 EC50 (µM) | FXR Activation |
| BAR501 | Semi-synthetic | 1.0 [1][2] | No [2] |
| INT-777 | Semi-synthetic | 0.82[3][4][5] | Minimal |
| Lithocholic Acid (LCA) | Endogenous Bile Acid | 0.99[6] | Yes |
| Oleanolic Acid | Natural Triterpenoid | ~10 (in some assays) | No |
| Taurolithocholic acid (TLCA) | Endogenous Bile Acid | Potent endogenous agonist | Yes |
| Ursodeoxycholic acid (UDCA) | Endogenous Bile Acid | 14[7] | Minimal |
The Selectivity Advantage of BAR501
A key differentiator for BAR501 is its high selectivity for GPBAR1, particularly its lack of activity on the farnesoid X receptor (FXR).[2] FXR activation, while beneficial in some contexts, can lead to side effects such as pruritus (itching) and alterations in lipid metabolism. By selectively targeting GPBAR1, BAR501 offers the potential for a more favorable safety profile. In contrast, endogenous bile acids like lithocholic acid (LCA) and taurolithocholic acid (TLCA) are known to activate both GPBAR1 and FXR. While synthetic agonists like INT-777 show a degree of selectivity for GPBAR1, BAR501's profile as a pure GPBAR1 agonist makes it a valuable tool for dissecting the specific roles of this receptor in health and disease.
GPBAR1 Signaling Pathway
Activation of GPBAR1 by an agonist like BAR501 initiates a cascade of intracellular events. The receptor is coupled to a stimulatory G protein (Gs), which, upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[4] This increase in intracellular cAMP leads to the activation of protein kinase A (PKA) and the exchange protein activated by cAMP (EPAC). These downstream effectors then modulate the activity of various transcription factors, including the cAMP response element-binding protein (CREB), which in turn regulates the expression of genes involved in metabolic and inflammatory processes.[8] Another important consequence of GPBAR1 activation is the inhibition of the pro-inflammatory NF-κB signaling pathway.[9]
Caption: GPBAR1 signaling cascade initiated by BAR501.
Experimental Protocols
The determination of agonist potency and selectivity relies on robust and reproducible experimental assays. Below are outlines of the key methodologies used in the characterization of GPBAR1 agonists.
cAMP Measurement Assay
This assay directly measures the functional consequence of GPBAR1 activation.
-
Principle: GPBAR1 activation by an agonist leads to an increase in intracellular cAMP levels. This increase is quantified using various methods, such as competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.
-
General Protocol:
-
Cell Culture: Cells engineered to express human GPBAR1 (e.g., HEK293, CHO) are cultured in appropriate media.
-
Agonist Stimulation: Cells are treated with varying concentrations of the test compound (e.g., BAR501) and a positive control (e.g., a known GPBAR1 agonist).
-
cAMP Measurement: After an incubation period, intracellular cAMP levels are measured using a commercially available kit.
-
Data Analysis: The data is used to generate a dose-response curve, from which the EC50 value is calculated.
-
β-Arrestin Recruitment Assay
This assay provides an alternative method to assess GPCR activation and can be used to identify biased agonism.
-
Principle: Upon agonist binding and receptor phosphorylation, β-arrestin proteins are recruited to the intracellular domain of the GPCR. This interaction can be detected using techniques like enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET).
-
General Protocol:
-
Cell Line: A cell line co-expressing GPBAR1 fused to one component of a reporter system (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary component is used.
-
Agonist Treatment: The cells are incubated with the test agonist.
-
Signal Detection: Agonist-induced recruitment of β-arrestin to GPBAR1 brings the two reporter fragments into proximity, generating a detectable signal (e.g., chemiluminescence).
-
Analysis: The signal intensity is measured to determine the potency and efficacy of the agonist in promoting β-arrestin recruitment.
-
Caption: Workflow for identifying selective GPBAR1 agonists.
Conclusion
The available data strongly support the positioning of BAR501 as a superior alternative to less selective GPBAR1 agonists. Its high potency, coupled with its remarkable selectivity against FXR, makes it an invaluable tool for researchers investigating the physiological and pathological roles of GPBAR1. For drug development professionals, BAR501 represents a promising lead compound with the potential for a better therapeutic index and a more favorable side effect profile in the treatment of metabolic and inflammatory diseases. The clear methodologies for its characterization provide a solid foundation for further preclinical and clinical investigation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. Therapeutic Opportunities of GPBAR1 in Cholestatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. (E)-7-Ethylidene-lithocholic Acid (7-ELCA) Is a Potent Dual Farnesoid X Receptor (FXR) Antagonist and GPBAR1 Agonist Inhibiting FXR-Induced Gene Expression in Hepatocytes and Stimulating Glucagon-like Peptide-1 Secretion From Enteroendocrine Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BAR501 and INT-777: Potent and Selective TGR5 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two prominent synthetic agonists of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5: BAR501 and INT-777. Both molecules have garnered significant interest for their therapeutic potential in a range of metabolic and inflammatory diseases. This document synthesizes available experimental data to offer an objective comparison of their performance, supported by detailed methodologies for key experiments.
Introduction to BAR501 and INT-777
BAR501 and INT-777 are selective agonists for TGR5, a key regulator of energy homeostasis, glucose metabolism, and inflammatory responses.[1] Activation of TGR5 by these synthetic ligands mimics the effects of endogenous bile acids, leading to the stimulation of intracellular signaling pathways with therapeutic implications. While both compounds target the same receptor, subtle differences in their chemical structures may lead to variations in their pharmacological profiles. This guide aims to elucidate these differences through a comparative analysis of their potency, downstream effects, and therapeutic applications as documented in preclinical studies.
Comparative Data
The following tables summarize the available quantitative data for BAR501 and INT-777, focusing on their potency as TGR5 agonists. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited. Therefore, the data presented here are compiled from various sources and should be interpreted with consideration of the specific experimental contexts.
Table 1: In Vitro Potency of BAR501 and INT-777 on TGR5 Activation
| Compound | Assay Type | Cell Line | EC50 (µM) | Reference |
| BAR501 | TGR5 Transactivation (CRE-luciferase) | HEK293 | 1 | [2] |
| INT-777 | cAMP Production (TR-FRET) | NCI-H716 | 0.82 | [3] |
| INT-777 | cAMP Production (TR-FRET) | HEK293T (TGR5 transfected) | 0.9 ± 0.5 | [4] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Signaling Pathways and Mechanism of Action
Both BAR501 and INT-777 exert their effects by binding to and activating TGR5, a Gαs protein-coupled receptor. This activation triggers a cascade of intracellular events, primarily mediated by the production of cyclic AMP (cAMP).
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols offer a framework for the in vitro and in vivo evaluation of TGR5 agonists.
TGR5 Activation and cAMP Production Assay (In Vitro)
This protocol describes a common method to assess the potency of TGR5 agonists by measuring intracellular cAMP levels.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human TGR5 receptor are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Cell Seeding: Cells are seeded into 96- or 384-well plates at a density optimized for the assay.
-
Compound Treatment: The following day, the culture medium is replaced with a stimulation buffer. Serial dilutions of BAR501 or INT-777 are added to the wells.
-
Incubation: Cells are incubated with the compounds for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP production.
-
Detection: A lysis buffer containing HTRF (Homogeneous Time-Resolved Fluorescence) reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor) is added.
-
Measurement: After a further incubation period (e.g., 60 minutes), the HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced.
-
Data Analysis: The data are normalized and fitted to a dose-response curve to determine the EC50 value for each compound.[5]
GLP-1 Secretion Assay from Enteroendocrine Cells (In Vitro)
This protocol outlines a method to measure the ability of TGR5 agonists to stimulate Glucagon-Like Peptide-1 (GLP-1) secretion from enteroendocrine cell lines.
Methodology:
-
Cell Culture: Murine GLUTag or human NCI-H716 enteroendocrine cells are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 24- or 48-well plates and grown to a confluent monolayer.
-
Pre-incubation: The culture medium is removed, and the cells are washed with a secretion buffer (e.g., KRB buffer). Cells are then pre-incubated in this buffer for a short period.
-
Stimulation: The pre-incubation buffer is replaced with fresh secretion buffer containing different concentrations of BAR501 or INT-777.
-
Supernatant Collection: After a defined incubation period (e.g., 2 hours), the supernatant is collected. A DPP-4 inhibitor is often added to prevent GLP-1 degradation.
-
GLP-1 Measurement: The concentration of active GLP-1 in the supernatant is quantified using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.[2][6]
Macrophage Polarization Assay (In Vitro)
This protocol describes how to assess the anti-inflammatory properties of TGR5 agonists by examining their effect on macrophage polarization.
Methodology:
-
Macrophage Isolation and Culture: Primary macrophages are isolated from bone marrow or peritoneal lavage of mice and cultured in appropriate media.
-
Polarization: Macrophages are polarized towards a pro-inflammatory (M1) phenotype by stimulating with LPS (lipopolysaccharide) and IFN-γ (interferon-gamma) in the presence or absence of BAR501 or INT-777 for 24-48 hours.
-
Gene Expression Analysis: RNA is extracted from the cells, and the expression of M1 markers (e.g., iNOS, TNF-α, IL-6) and M2 markers (e.g., Arginase-1, Ym1, IL-10) is analyzed by quantitative real-time PCR (qRT-PCR).[7]
-
Protein Analysis: The secretion of pro- and anti-inflammatory cytokines into the culture supernatant can be measured by ELISA. The expression of cell surface markers for M1 and M2 phenotypes can be analyzed by flow cytometry.
Portal Hypertension Model (In Vivo)
This protocol details an experimental model to evaluate the effect of TGR5 agonists on portal pressure in a preclinical model of liver cirrhosis.
Methodology:
-
Induction of Cirrhosis: Liver cirrhosis and portal hypertension are induced in rats or mice, commonly through chronic administration of carbon tetrachloride (CCl4) or bile duct ligation (BDL).
-
Drug Administration: Animals with established portal hypertension are treated with BAR501, INT-777, or a vehicle control for a specified duration.
-
Hemodynamic Measurements: Animals are anesthetized, and a catheter is inserted into the portal vein to directly measure portal pressure. Mean arterial pressure and heart rate are also typically monitored.[3][8]
-
Biochemical and Histological Analysis: Blood and liver tissue samples are collected to assess liver function (e.g., ALT, AST levels) and the extent of liver fibrosis (e.g., Sirius Red staining).
Neuroprotection Model in Mice (In Vivo)
This protocol describes a model to assess the neuroprotective effects of TGR5 agonists in a mouse model of neuroinflammation.
Methodology:
-
Induction of Neuroinflammation: Neuroinflammation is induced in mice by intracerebroventricular (i.c.v.) injection of lipopolysaccharide (LPS) or amyloid-beta (Aβ) peptides.
-
Drug Administration: INT-777 or a vehicle control is administered to the mice, often also via i.c.v. injection, at a specific time point relative to the insult.
-
Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris water maze, Y-maze, or novel object recognition test.[9][10]
-
Neurochemical and Histological Analysis: Brain tissue is collected to measure levels of pro-inflammatory cytokines, markers of apoptosis, and synaptic proteins by ELISA, Western blotting, or immunohistochemistry.
Conclusion
Both BAR501 and INT-777 are potent and selective agonists of TGR5 with demonstrated efficacy in a variety of preclinical models of metabolic and inflammatory diseases. Based on the available data, INT-777 appears to have a slightly higher potency for TGR5 activation in vitro compared to BAR501. However, without direct comparative studies, it is challenging to definitively conclude which compound has a superior therapeutic profile. The choice between these two agonists for future research and development may depend on the specific therapeutic indication, desired pharmacokinetic properties, and the outcomes of further head-to-head comparative studies. The experimental protocols provided in this guide offer a foundation for conducting such comparative analyses.
References
- 1. TGR5 potentiates GLP-1 secretion in response to anionic exchange resins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Invasive Hemodynamic Characterization of the Portal-hypertensive Syndrome in Cirrhotic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human GLP-1 ELISA kit | Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
- 5. Functional Characterization of the Semisynthetic Bile Acid Derivative INT-767, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.co.jp [abcam.co.jp]
- 7. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A pharmacodynamic model of portal hypertension in isolated perfused rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effects of N-Acetylcysteine-Amide (AD4) in a Survival Mouse Model of Paraoxon Intoxication: Targeting Oxidative Stress, Neuroinflammation and Memory Impairments [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison: BAR501 vs. Dual FXR/TGR5 Agonists in Preclinical Metabolic Studies
For researchers and professionals in drug development, the landscape of metabolic disease therapeutics is continually evolving. Among the promising targets are the farnesoid X receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5), both of which play critical roles in regulating metabolism. This guide provides an objective comparison of the selective TGR5 agonist, BAR501, and dual FXR/TGR5 agonists, with a primary focus on the well-characterized compound INT-767, based on available preclinical data.
This comparative analysis delves into the mechanisms of action, presents quantitative data from key metabolic studies in tabular format, and provides detailed experimental protocols for the cited research. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear and comprehensive understanding of these therapeutic approaches.
Mechanism of Action: A Tale of Two Receptors
Bile acids, traditionally known for their role in digestion, are now recognized as crucial signaling molecules that modulate various metabolic processes primarily through the activation of FXR and TGR5.
BAR501 , a selective TGR5 agonist, exerts its effects by activating TGR5, a G-protein coupled receptor. This activation stimulates the production of cyclic AMP (camp), which in turn triggers a cascade of downstream signaling events. A key outcome of TGR5 activation is the promotion of glucagon-like peptide-1 (GLP-1) secretion from intestinal L-cells. GLP-1 is an incretin hormone that enhances insulin secretion, suppresses glucagon release, and promotes satiety, thereby contributing to improved glucose homeostasis and weight management.[1][2][3] Additionally, TGR5 activation has been shown to increase energy expenditure by promoting the browning of white adipose tissue.[4][5]
Dual FXR/TGR5 agonists , such as INT-767, engage both receptors, leading to a broader spectrum of metabolic effects.[1][6] FXR is a nuclear receptor that acts as a master regulator of bile acid, lipid, and glucose metabolism.[1][6] Its activation in the liver and intestine modulates the expression of numerous genes involved in these pathways. By combining FXR and TGR5 activation, these dual agonists aim to achieve a synergistic effect, simultaneously improving insulin sensitivity, reducing liver fat, and exerting anti-inflammatory effects.[1][7][8]
Below is a diagram illustrating the distinct and overlapping signaling pathways of FXR and TGR5.
Comparative Efficacy in Preclinical Models: A Data-Driven Overview
Preclinical studies in various mouse models of metabolic disease have demonstrated the therapeutic potential of both BAR501 and dual FXR/TGR5 agonists. The following tables summarize the quantitative data from these studies, providing a clear comparison of their effects on key metabolic parameters.
Effects on Body Weight and Glucose Homeostasis
| Compound | Animal Model | Treatment Duration | Change in Body Weight | Change in Fasting Glucose | Improvement in Glucose Tolerance (OGTT) | Reference |
| BAR501 | High-Fat Diet-Fructose (HFD-F) mice | 10 weeks | Prevents HFD-F induced weight gain | Reduced vs. HFD-F | Improved glucose clearance vs. HFD-F | [9] |
| INT-767 | Diet-Induced Obese (DIO) mice | 9 days | Significant reduction | Not specified | Improved insulin tolerance | [10] |
| INT-767 | db/db mice | 6 weeks | Not specified | Reduced vs. control | Not specified | [8] |
| INT-767 | Streptozotocin (STZ)-induced diabetic mice | 3 weeks | Not specified | Not specified | Not specified | [1] |
Effects on Lipid Metabolism and Liver Health
| Compound | Animal Model | Treatment Duration | Change in Liver Triglycerides | Change in Serum Cholesterol | Change in Liver Histology (Steatosis) | Reference |
| BAR501 | High-Fat Diet-Fructose (HFD-F) mice | 10 weeks | Reduced vs. HFD-F | Reduced vs. HFD-F | Reversed NASH-like features | [5] |
| INT-767 | Diet-Induced Obese (DIO) mice | 9 days | Significantly reduced | Trend towards reduction | Not specified | [10] |
| INT-767 | db/db mice | 6 weeks | Reduced | Reduced | Resolved steatosis and inflammation | [8] |
| INT-767 | Streptozotocin (STZ)-induced diabetic mice | 3 weeks | Not specified | Dose-dependent decrease | Not specified | [1] |
| INT-767 | ob/ob-NASH mice | 8 weeks | Reduced lipid droplet area | Not specified | Dose-dependent improvement in steatosis, inflammation, and fibrosis | [11] |
Detailed Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for the key experiments performed in the referenced preclinical studies.
Animal Models
-
High-Fat Diet-Fructose (HFD-F) Induced NASH Model: Male C57BL/6J mice are fed a diet high in fat and fructose to induce features of non-alcoholic steatohepatitis (NASH), including steatosis, inflammation, and fibrosis.[5][9]
-
Diet-Induced Obesity (DIO) Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% of calories from fat) for an extended period (e.g., 5 months) to induce obesity, insulin resistance, and other metabolic abnormalities.[10][12]
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and type 2 diabetes. They are a widely used model for studying diabetic complications.[8]
-
Streptozotocin (STZ)-Induced Diabetes Model: STZ is a chemical that is toxic to pancreatic beta-cells. Administration of STZ to mice induces a state of hyperglycemia and insulin deficiency, mimicking type 1 diabetes.[1]
-
ob/ob-NASH Mice: Lepob/ob (ob/ob) mice, which are leptin-deficient, are fed a specific diet (AMLN: high in trans-fat, cholesterol, and fructose) to induce a robust NASH phenotype with biopsy-confirmed steatohepatitis and fibrosis.[11]
Key Experimental Procedures
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a metabolic drug in a preclinical model.
1. Oral Glucose Tolerance Test (OGTT)
-
Purpose: To assess the ability of an animal to clear a glucose load from the bloodstream, providing a measure of glucose tolerance and insulin sensitivity.
-
Protocol:
-
Mice are fasted overnight (typically 12-16 hours) with free access to water.[13][14]
-
A baseline blood glucose measurement is taken from the tail vein (Time 0).[13][15]
-
A solution of D-glucose (typically 1-2 g/kg body weight) is administered orally via gavage.[13][16]
-
Blood glucose levels are subsequently measured at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.[13][15]
-
The area under the curve (AUC) for blood glucose is calculated to quantify the overall glucose excursion.
-
2. Hyperinsulinemic-Euglycemic Clamp
-
Purpose: Considered the gold standard for assessing insulin sensitivity in vivo. It measures the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels.
-
Protocol:
-
Mice are fasted overnight.
-
A primed-continuous infusion of human insulin is administered to achieve a hyperinsulinemic state.[17][18]
-
Blood glucose is monitored at frequent intervals (e.g., every 10 minutes).[19]
-
A variable infusion of glucose is administered to maintain euglycemia (normal blood glucose levels).[17][19]
-
The glucose infusion rate during the steady-state period of the clamp is a direct measure of insulin-stimulated whole-body glucose disposal.
-
3. Measurement of Liver Triglycerides
-
Purpose: To quantify the amount of fat accumulation in the liver.
-
Protocol:
-
A portion of the liver is collected, weighed, and flash-frozen in liquid nitrogen.[4][20]
-
The liver tissue is homogenized in a suitable solvent (e.g., a mixture of chloroform and methanol or isopropanol).[4][21]
-
Lipids are extracted from the homogenate.
-
The triglyceride content in the lipid extract is determined using a commercial colorimetric or fluorometric assay kit.[4][22]
-
Results are typically normalized to the weight of the liver tissue.
-
4. Histological Analysis of Liver Steatosis
-
Purpose: To visually assess the degree of fat accumulation, inflammation, and fibrosis in the liver.
-
Protocol:
-
A portion of the liver is fixed in 10% neutral buffered formalin.
-
The fixed tissue is embedded in paraffin, and thin sections (e.g., 4-5 µm) are cut.
-
For general morphology and assessment of steatosis and inflammation, sections are stained with Hematoxylin and Eosin (H&E).[21][23]
-
To specifically visualize neutral lipids, frozen liver sections are stained with Oil Red O.[21][24]
-
Fibrosis can be assessed using stains such as Sirius Red or Masson's trichrome.[5]
-
The stained sections are examined under a microscope and scored by a trained pathologist based on established criteria for steatosis, inflammation, and fibrosis.[24]
-
Logical Comparison: Selective vs. Dual Agonism
The choice between a selective TGR5 agonist like BAR501 and a dual FXR/TGR5 agonist depends on the specific therapeutic goals and the desired pharmacological profile. The following diagram illustrates the logical relationship between these two approaches.
Conclusion
Both BAR501 and dual FXR/TGR5 agonists like INT-767 have demonstrated significant promise in preclinical models of metabolic diseases. BAR501, as a selective TGR5 agonist, offers a targeted approach primarily focused on enhancing GLP-1 secretion and energy expenditure. Dual agonists, by engaging both FXR and TGR5, provide a more comprehensive modulation of metabolic pathways, addressing lipid and glucose homeostasis through multiple mechanisms.
The choice of therapeutic strategy will likely depend on the specific patient population and the primary metabolic defect being targeted. For instance, a selective TGR5 agonist might be particularly beneficial for patients where enhancing incretin signaling and promoting weight loss are the main goals. In contrast, a dual agonist could be more advantageous in patients with complex metabolic dysregulation, including severe dyslipidemia and hepatic steatosis. Further clinical studies are necessary to fully elucidate the therapeutic potential and safety profiles of these promising drug candidates in humans.
References
- 1. Functional Characterization of the Semisynthetic Bile Acid Derivative INT-767, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. INT-767 improves histopathological features in a diet-induced ob/ob mouse model of biopsy-confirmed non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Novel GLP-1 Analog Supaglutide Reduces HFD-Induced Obesity Associated with Increased Ucp-1 in White Adipose Tissue in Mice [frontiersin.org]
- 13. protocols.io [protocols.io]
- 14. joe.bioscientifica.com [joe.bioscientifica.com]
- 15. Glucose Tolerance Test in Mice [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. Hyperinsulinemic Clamp Methods - Metabolism Core - National Mouse Phenotyping Center | UMass Chan Medical School - Worcester [umassmed.edu]
- 18. Hyperinsulinemic–Euglycemic Clamp to Assess Insulin Sensitivity In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. Measurement of Liver Triglyceride Content [en.bio-protocol.org]
- 21. Optimized Analysis of In Vivo and In Vitro Hepatic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 2.7. Measurements of Liver Triglycerides [bio-protocol.org]
- 23. Histological Analysis of Hepatic Steatosis, Inflammation, and Fibrosis in Ascorbic Acid-Treated Ovariectomized Mice [bslonline.org]
- 24. Evaluation of Nonalcoholic Fatty Liver Disease in C57BL/6J Mice by Using MRI and Histopathologic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
BAR501: A Selective GPBAR1 Agonist Devoid of Farnesoid X Receptor (FXR) Activity
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of BAR501 with known farnesoid X receptor (FXR) modulators, presenting experimental data that confirms BAR501's lack of activity at this nuclear receptor. The information herein is intended for researchers, scientists, and drug development professionals investigating the distinct signaling pathways of G protein-coupled bile acid receptor 1 (GPBAR1) and FXR.
Comparative Analysis of FXR Activity
Experimental data from transactivation assays demonstrate that while BAR501 is a potent agonist of GPBAR1, it does not activate the farnesoid X receptor. In stark contrast, compounds such as Obeticholic Acid (OCA), GW4064, and the endogenous ligand Chenodeoxycholic Acid (CDCA) are well-characterized FXR agonists. Conversely, Guggulsterone is a known antagonist of FXR. The following table summarizes the quantitative data on the activity of these compounds at the farnesoid X receptor.
| Compound | Target Receptor(s) | Bioactivity at FXR |
| BAR501 | GPBAR1 | No significant agonist or antagonist activity reported. Fails to promote FXR transactivation.[1] |
| Obeticholic Acid | FXR | Potent Agonist (EC50 ≈ 99 nM) |
| GW4064 | FXR | Potent Agonist (EC50 ≈ 65 nM) |
| Chenodeoxycholic Acid (CDCA) | FXR | Endogenous Agonist (EC50 ≈ 10-50 µM) |
| Guggulsterone | FXR | Antagonist (IC50 ≈ 15-17 µM) |
Experimental Protocols
Farnesoid X Receptor (FXR) Transactivation Assay
This assay is a cell-based method used to quantify the ability of a compound to activate or inhibit the farnesoid X receptor.
Objective: To determine if a test compound, such as BAR501, can modulate FXR-mediated gene transcription.
Materials:
-
HEK293T cells (or other suitable host cell line)
-
FXR expression plasmid
-
Luciferase reporter plasmid containing FXR response elements (FXREs)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds (e.g., BAR501, GW4064, Guggulsterone)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Culture: Maintain HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: Co-transfect the HEK293T cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A control plasmid (e.g., β-galactosidase) can be co-transfected for normalization of transfection efficiency.
-
Compound Treatment: After 24 hours of transfection, plate the cells in a 96-well plate. Once the cells are adherent, replace the medium with fresh medium containing the test compounds at various concentrations. Include a positive control (e.g., GW4064) and a negative control (vehicle). For antagonist assays, cells are co-treated with an agonist and the test compound.
-
Incubation: Incubate the cells with the compounds for 18-24 hours.
-
Luciferase Assay: Following incubation, lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer. If a control plasmid was used, measure its activity as well.
-
Data Analysis: Normalize the luciferase activity to the control plasmid activity. For agonist assays, express the results as a fold induction over the vehicle control. For antagonist assays, express the results as a percentage inhibition of the agonist response. Determine EC50 or IC50 values by fitting the data to a dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the targeted biological pathway, the following diagrams are provided.
Caption: Workflow for the FXR Transactivation Assay.
Caption: FXR Signaling Pathway and BAR501's Lack of Interaction.
References
Safety Operating Guide
Essential Safety and Disposal Guidance for (3α,5β,6β,7α)-BAR501
For Immediate Use by Laboratory and Research Professionals
This document provides critical safety, handling, and disposal protocols for (3α,5β,6β,7α)-BAR501, a potent and selective G protein-coupled bile acid receptor 1 (GPBAR1) agonist. Adherence to these guidelines is essential to ensure personnel safety and environmental compliance.
I. Chemical and Safety Data Overview
This compound, with CAS Number 1632118-69-4, is a valuable research tool in studies related to metabolic diseases, inflammation, and cardiovascular conditions.[1][2] Its selective agonistic activity on GPBAR1 makes it a compound of interest for investigating cellular signaling pathways.[1][3]
Quantitative Data Summary:
| Property | Value | Source |
| Molecular Formula | C₂₆H₄₆O₃ | [2][4] |
| Molecular Weight | 406.6 g/mol | [1][2] |
| Purity | ≥95% - 99.90% | [3][5] |
| EC₅₀ | 1 µM for GPBAR1 | [2][3] |
| Solubility | DMF: 20 mg/mLDMSO: 100 µg/mLEthanol: 2 mg/mLEthanol:PBS (pH 7.2)(1:2): 500 µg/mL | [1][5] |
| Storage (Stock Solution) | -80°C for 2 years-20°C for 1 year | [3] |
II. Proper Disposal Procedures
The disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations for chemical waste. As a bioactive compound, improper disposal can pose environmental risks.
Step-by-Step Disposal Protocol:
-
Waste Classification: Classify waste containing BAR501 as chemical or hazardous waste. Do not mix with general laboratory trash or dispose of it down the drain.
-
Waste Collection:
-
Solid Waste: Collect unused BAR501 powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weighing paper, pipette tips) in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing BAR501 in a separate, sealed, and clearly labeled hazardous waste container. Ensure the container is compatible with the solvents used (e.g., DMF, DMSO, Ethanol).
-
-
Labeling: Label the waste container with "Hazardous Waste," the full chemical name "this compound," the approximate concentration and quantity, and the date.
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup.
-
Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the material. Provide them with the Safety Data Sheet (SDS) for BAR501.
Logical Flow for BAR501 Disposal Decision-Making:
Caption: Workflow for proper disposal of BAR501 waste.
III. Experimental Protocols: Safe Handling and Use
Adherence to standard laboratory safety protocols is mandatory when handling BAR501.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Body Protection: Wear a laboratory coat.
Handling Guidelines:
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.
-
Avoid Inhalation: Do not breathe dust or aerosols. Handle in a well-ventilated area or under a chemical fume hood.
-
Weighing: When handling the solid form, weigh the compound in an enclosure that prevents dust dispersion.
-
Solution Preparation: When preparing solutions, add the solvent to the pre-weighed compound slowly to avoid splashing.
-
Spill Response: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
IV. Signaling Pathway Context
BAR501 is a selective agonist for GPBAR1, a G protein-coupled receptor that plays a role in various physiological processes. Its activation initiates a downstream signaling cascade.
Simplified GPBAR1 Signaling Pathway:
Caption: BAR501 activates GPBAR1, leading to downstream effects.
By following these procedures, researchers can safely handle and dispose of this compound, minimizing risks to themselves and the environment while advancing critical scientific research. Always refer to the specific Safety Data Sheet provided by your supplier for the most detailed and up-to-date information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
